Product packaging for 9S-HODE-d4(Cat. No.:)

9S-HODE-d4

Cat. No.: B163558
M. Wt: 300.5 g/mol
InChI Key: NPDSHTNEKLQQIJ-VKLCZNAWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9(S)-HODE-d4 is intended for use as an internal standard for the quantification of 9-HODE by GC- or LC-MS. (±)-9-HODE is formed via non-enzymatic oxidation of linoleic acid. 9(S)-HODE and 9(R)-HODE are formed by lipoxygenase- and cyclooxygenase-mediated oxidation of linoleic acid, respectively.>9(S)-HODE-d4 contains four deuterium atoms at the 9, 10, 12, and 13 positions. It is intended for use as an internal standard for the quantification of 9(S)-HODE by GC- or LC-mass spectrometry. 9(S)-HODE is produced by the lipoxygenation of linoleic acid in both plants and animals. It has been detected in atherosclerotic plaques, as an esterified component of membrane phospholipids and in oxidized low-density lipoproteins particles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O3 B163558 9S-HODE-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9S,10E,12Z)-9,10,12,13-tetradeuterio-9-hydroxyoctadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1/i6D,8D,14D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDSHTNEKLQQIJ-VKLCZNAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCCCCC(=O)O)O)/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Significance of 9-Hydroxyoctadecadienoic Acid (9-HODE): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, signaling, and pathophysiological roles of the bioactive lipid mediator, 9-HODE, tailored for researchers, scientists, and drug development professionals.

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human diet. Initially considered a mere byproduct of oxidative stress, a growing body of evidence has established 9-HODE as a crucial signaling molecule involved in a myriad of physiological and pathological processes. Its roles span from inflammation and pain perception to the regulation of cellular differentiation and metabolism. This technical guide provides a comprehensive overview of the biological significance of 9-HODE, with a focus on its molecular mechanisms of action, quantitative effects, and the experimental protocols used to elucidate its functions.

Biosynthesis of 9-HODE

9-HODE exists as two primary stereoisomers, 9(S)-HODE and 9(R)-HODE, which can be produced through both enzymatic and non-enzymatic pathways.

Enzymatic Synthesis:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for prostaglandin synthesis, can metabolize linoleic acid to predominantly 9(R)-HODE.[1][2]

  • Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also produce 9-HODE from linoleic acid.[1]

Non-Enzymatic Synthesis:

  • Oxidative Stress: The majority of 9-HODE, particularly in pathological conditions, is generated non-enzymatically through the free radical-mediated peroxidation of linoleic acid.[1] This process typically results in a racemic mixture of 9(S)-HODE and 9(R)-HODE.

Signaling Pathways of 9-HODE

9-HODE exerts its biological effects by interacting with specific cellular receptors, thereby initiating downstream signaling cascades. The three primary receptors identified to date are the G protein-coupled receptor 132 (GPR132), Peroxisome Proliferator-Activated Receptors (PPARs), and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.

GPR132 (G2A) Signaling

GPR132, also known as G2A, is a G protein-coupled receptor highly expressed in immune cells such as macrophages. 9-HODE is a potent agonist of GPR132, triggering both Gq and Gi signaling pathways.

  • Gq Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • Gi Pathway: Activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

GPR132_Signaling cluster_membrane Cell Membrane GPR132 GPR132 (G2A) Gq Gαq GPR132->Gq Gi Gαi GPR132->Gi PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Nine_HODE 9-HODE Nine_HODE->GPR132 Gq->PLC activates Gi->AC inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Inflammation, Cell Cycle Arrest) Ca_release->Downstream PKC->Downstream cAMP->Downstream

GPR132 (G2A) Signaling Pathway Activated by 9-HODE.
PPARs Signaling

9-HODE acts as a ligand for Peroxisome Proliferator-Activated Receptors, particularly PPARγ and PPARα.[1] PPARs are nuclear receptors that function as transcription factors to regulate the expression of a wide array of genes involved in lipid metabolism, inflammation, and cellular differentiation. Upon binding 9-HODE, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nine_HODE 9-HODE PPAR PPARγ / PPARα Nine_HODE->PPAR enters nucleus and binds RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene Target Gene (e.g., CD36, FABP4) PPRE->Gene regulates transcription of mRNA mRNA Gene->mRNA transcription Protein Protein mRNA->Protein translation Cellular_Response Cellular Response (e.g., Macrophage Differentiation, Lipid Uptake) Protein->Cellular_Response leads to

PPAR Signaling Pathway Activated by 9-HODE.
TRPV1 Sensitization

9-HODE can sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain and heat sensation.[3] While not a direct potent agonist in the same manner as capsaicin, 9-HODE lowers the activation threshold of TRPV1, making it more responsive to other stimuli like heat and protons. This sensitization is thought to contribute to inflammatory pain and hyperalgesia.

Quantitative Data on 9-HODE Activity

The following tables summarize the quantitative data on the biological activities of 9-HODE across its primary molecular targets.

Table 1: GPR132-Mediated Signaling

ParameterCell Type9-HODE ConcentrationEffectReference
EC50 for G2A activation COS-1 cells~1 µMCalcium flux[4]
Calcium Mobilization HEK-293 cells expressing G2A1 µMSignificant increase in intracellular Ca²⁺[4]
cAMP Inhibition CHO-K1 or HEK293 cells expressing G2ANot specifiedInhibition of cAMP accumulation

Table 2: PPARγ Activation

ParameterCell Type9-HODE ConcentrationEffectReference
PPARγ Transactivation Human U937 monocytic cellsNot specifiedIncreased PPRE-luciferase reporter activity[5]
Target Gene Upregulation (FABP4) THP-1 monocytes/macrophages30 µMSignificant increase in FABP4 mRNA and protein[6]
Target Gene Upregulation (CD36) Human monocytesNot specifiedUpregulation of CD36 expression[5]
Macrophage Differentiation Human monocytesNot specifiedPromotes differentiation to macrophages[5]

Table 3: TRPV1 Sensitization and Activation

ParameterCell Type/System9-HODE ConcentrationEffectReference
TRPV1-mediated Ca²⁺ influx Rat DRG neurons100 µMRobust increase in intracellular Ca²⁺[3]
Behavioral Pain Response Spinal administration in ratsNot specifiedProduces behavioral pain responses[3]
Inflammatory Hyperalgesia Carrageenan-inflamed rat pawEndogenous levelsContributes to inflammatory hyperalgesia[3][7]

Biological and Pathophysiological Roles of 9-HODE

Inflammation and Atherosclerosis

9-HODE is a key player in the inflammatory processes associated with atherosclerosis.[5] In advanced atherosclerotic lesions, non-enzymatically produced 9-HODE is abundant.[5] Through its action on GPR132 on macrophages, 9-HODE can promote pro-inflammatory responses.[5] Conversely, its activation of PPARγ can induce the expression of genes like CD36, which is involved in the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, contributing to foam cell formation.[5] However, PPARγ activation can also have anti-inflammatory effects, highlighting the complex and context-dependent role of 9-HODE in atherosclerosis.[5]

Pain Perception

9-HODE is implicated in the generation and maintenance of inflammatory and neuropathic pain.[8] By sensitizing TRPV1 channels on sensory neurons, 9-HODE lowers the threshold for pain perception.[3][8] Increased levels of 9-HODE have been found in models of chemotherapy-induced neuropathic pain.[8]

Macrophage Differentiation and Function

9-HODE influences the differentiation and function of macrophages. It promotes the maturation of monocytes into macrophages and can modulate their phenotype.[5] The activation of PPARγ by 9-HODE is a key mechanism in this process, leading to the expression of macrophage differentiation markers.[5][6]

Endothelial Cell Function

In endothelial cells, 9-HODE can be produced via the cyclooxygenase pathway.[9] It can influence endothelial cell function by modulating the production of other signaling molecules, such as prostacyclin.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological significance of 9-HODE.

Quantification of 9-HODE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 9-HODE in biological samples.

Sample Preparation (from Plasma):

  • To 200 µL of plasma, add an internal standard (e.g., d4-9-HODE).

  • Perform lipid extraction using a solvent system such as hexane/isopropanol/formic acid.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (m/z for 9-HODE) to a specific product ion.

LCMS_Workflow start Biological Sample (e.g., Plasma, Tissue Homogenate) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc Liquid Chromatography (LC) (Reversed-phase C18 column) reconstitution->lc ms Tandem Mass Spectrometry (MS/MS) (ESI in negative mode, MRM) lc->ms quantification Quantification (based on standard curve) ms->quantification

Workflow for 9-HODE Quantification by LC-MS/MS.
GPR132-Mediated Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon activation of GPR132 by 9-HODE.

Protocol:

  • Cell Culture: Culture cells stably or transiently expressing GPR132 (e.g., HEK293-GPR132) in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells to remove excess dye.

  • Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Baseline Reading: Measure the baseline fluorescence for a short period.

  • Compound Injection: Inject 9-HODE at various concentrations.

  • Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence or the area under the curve to determine the response.

PPARγ Reporter Gene Assay

This assay quantifies the ability of 9-HODE to activate PPARγ-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE. A transfection reagent (e.g., Lipofectamine) is used to introduce the plasmids into the cells.

  • Treatment: After an incubation period to allow for protein expression, treat the cells with various concentrations of 9-HODE or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Incubation: Incubate the cells for 18-24 hours to allow for transcriptional activation and luciferase expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate (e.g., luciferin) and measure the resulting luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the transcriptional activity of PPARγ. Normalize the results to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

Conclusion

9-HODE has emerged from being viewed as a simple marker of oxidative damage to a recognized pleiotropic signaling molecule with significant implications for human health and disease. Its ability to activate multiple distinct signaling pathways through GPR132, PPARs, and TRPV1 underscores its complex and multifaceted biological roles. For researchers and drug development professionals, understanding the nuances of 9-HODE's synthesis, signaling, and pathophysiological functions is crucial for identifying novel therapeutic targets and strategies for a range of diseases, including atherosclerosis, chronic pain, and inflammatory disorders. The experimental protocols outlined in this guide provide a foundation for further investigation into the intricate biology of this important lipid mediator.

References

The Role of 9-Hydroxyoctadecadienoic Acid (9-HODE) in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. Emerging evidence has implicated 9-HODE as a significant modulator in the pathogenesis of various inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of 9-HODE's role in inflammation, its signaling pathways, and its potential as a biomarker and therapeutic target. We present detailed experimental protocols for its quantification and the investigation of its biological functions, along with a summary of its concentrations in different inflammatory conditions.

Biosynthesis of 9-HODE

9-HODE is produced through both enzymatic and non-enzymatic pathways. The primary enzymatic routes involve cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes, which metabolize linoleic acid into 9-hydroperoxyoctadecadienoic acid (9-HPODE), a precursor that is subsequently reduced to 9-HODE.[1] Non-enzymatic production occurs via free radical-mediated oxidation of linoleic acid, a process that is heightened during conditions of oxidative stress, which is a common feature of inflammatory environments.[1]

The Dichotomous Role of 9-HODE in Inflammation

The function of 9-HODE in inflammatory processes is complex and appears to be context-dependent, exhibiting both pro-inflammatory and potentially anti-inflammatory effects. Its actions are primarily mediated through two key receptors: the G protein-coupled receptor 132 (GPR132) and the peroxisome proliferator-activated receptor-gamma (PPARγ).

Pro-inflammatory Effects via GPR132

Activation of GPR132 by 9-HODE is a significant pathway leading to pro-inflammatory responses. This interaction has been particularly well-studied in the context of atherosclerosis, where 9-HODE is abundant in atherosclerotic lesions.[2] The binding of 9-HODE to GPR132 on macrophages can trigger a signaling cascade that promotes inflammation and contributes to the progression of atherosclerotic plaques.[2][3] In later stages of atherosclerosis, non-enzymatically produced 9-HODE acting through GPR132 is thought to have predominantly harmful effects.[2][3]

Modulation of Inflammation through PPARγ

9-HODE can also act as a ligand for PPARγ, a nuclear receptor with well-established anti-inflammatory functions.[4] The activation of PPARγ by 9-HODE can lead to the transrepression of pro-inflammatory genes. However, the overall effect of the 9-HODE/PPARγ interaction appears to be complex and may vary depending on the specific cellular context and the presence of other signaling molecules. Some studies suggest that while both 9-HODE and its isomer 13-HODE can act as PPARγ agonists, 9-HODE may also have distinct actions independent of PPARγ.[4]

9-HODE in Specific Inflammatory Diseases

Elevated levels of 9-HODE have been observed in several inflammatory conditions, suggesting its involvement in their pathophysiology.

  • Atherosclerosis: 9-HODE is found in high concentrations in oxidized low-density lipoprotein (LDL) and atherosclerotic plaques.[5][6] Its levels in LDL are significantly increased in patients with atherosclerosis compared to healthy individuals.[5]

  • Rheumatoid Arthritis (RA): Patients with active RA have significantly higher levels of 9-HODE in their high-density lipoprotein (HDL) and LDL compared to healthy controls.[7] Increased 9-HODE levels in HDL are correlated with impaired anti-oxidant function of HDL.[7] While 9-HODE concentrations are higher in the synovial fluid of RA patients compared to those with osteoarthritis, the difference has not always reached statistical significance in all studies.[7]

  • Asthma: While direct measurements in bronchoalveolar lavage fluid are not extensively reported, the precursor, linoleic acid, and its metabolites are implicated in asthma pathogenesis.[8][9][10]

  • Inflammatory Pain: 9-HODE is involved in inflammatory and neuropathic pain, potentially through its interaction with the GPR132 receptor and sensitization of the TRPV1 channel.

Quantitative Data of 9-HODE in Inflammatory Diseases

The following table summarizes the reported concentrations of 9-HODE in various biological samples from patients with inflammatory diseases. It is important to note that concentrations can vary significantly between studies due to differences in analytical methods, patient cohorts, and sample handling.

DiseaseBiological Sample9-HODE Concentration (ng/mL)Reference(s)
Atherosclerosis LDL20-fold increase vs. healthy[5]
Rheumatoid Arthritis HDLSignificantly increased vs. healthy[7]
LDLSignificantly increased vs. healthy[7]
Synovial Fluid1.31 ± 1.70[7]
Osteoarthritis Synovial Fluid0.63 ± 0.36[7]

Experimental Protocols

Extraction and Quantification of 9-HODE by LC-MS/MS

This protocol describes a general procedure for the extraction of 9-HODE from plasma and subsequent quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation and Extraction:

  • To 200 µL of plasma, add an internal standard (e.g., 9-HODE-d4).

  • Perform protein precipitation by adding 800 µL of ice-cold acetone, vortex, and incubate at -20°C for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM):

      • 9-HODE: Precursor ion (m/z) 295.2 -> Product ion (m/z) 171.1.

      • 9-HODE-d4 (Internal Standard): Precursor ion (m/z) 299.2 -> Product ion (m/z) 171.1.

GPR132 Activation Assay (Calcium Mobilization)

This protocol outlines a method to assess the activation of GPR132 by 9-HODE through the measurement of intracellular calcium mobilization.

  • Cell Culture: Culture HEK293 cells stably expressing GPR132 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of 9-HODE in HBSS.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the 9-HODE dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes to capture the calcium flux.

  • Data Analysis: The change in fluorescence intensity over baseline is calculated to determine the extent of GPR132 activation.

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a luciferase reporter gene assay to measure the activation of PPARγ by 9-HODE.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM with 10% FBS. Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A constitutively active Renilla luciferase vector can be co-transfected for normalization.

  • Cell Seeding: After 24 hours of transfection, seed the cells into a white, opaque 96-well plate.

  • Compound Treatment: After cell attachment, treat the cells with various concentrations of 9-HODE or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold-change in luciferase activity relative to the vehicle control indicates the level of PPARγ transactivation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for studying the effects of 9-HODE.

GPR132_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 G_protein G_protein GPR132->G_protein PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER ER IP3->ER binds PKC PKC DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC activates Inflammatory_Response Pro-inflammatory Gene Expression PKC->Inflammatory_Response PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-HODE 9-HODE PPARg_RXR PPARγ-RXR Heterodimer 9-HODE->PPARg_RXR binds & activates PPRE PPRE PPARg_RXR->PPRE binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Culture_Macrophages Culture Macrophages (e.g., THP-1 derived) Treat_9HODE Treat with 9-HODE (various concentrations) Culture_Macrophages->Treat_9HODE RNA_Extraction RNA Extraction Treat_9HODE->RNA_Extraction Protein_Analysis Collect Supernatant Treat_9HODE->Protein_Analysis qPCR RT-qPCR for Pro-inflammatory Genes (e.g., TNFα, IL-6) RNA_Extraction->qPCR ELISA ELISA for Cytokine Secretion (e.g., TNFα, IL-6) Protein_Analysis->ELISA

References

function of 9-hydroxyoctadecadienoic acid in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vivo Functions of 9-Hydroxyoctadecadienoic Acid (9-HODE)

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is an oxidized metabolite of the essential fatty acid, linoleic acid. It exists in several isomeric forms, including 9(S)-HODE and 9(R)-HODE, which are produced through both enzymatic and non-enzymatic pathways.[1] Enzymatic production involves cyclooxygenases (COX-1, COX-2) and cytochrome P450 enzymes, while non-enzymatic formation occurs via free-radical and singlet-oxygen oxidation, particularly under conditions of oxidative stress.[1] As a biologically potent signaling molecule, 9-HODE is implicated in a wide range of physiological and pathological processes, from lipid metabolism and inflammation to pain perception and atherosclerosis.[2][3] This guide provides a comprehensive overview of the in vivo functions of 9-HODE, detailing its signaling pathways, quantitative parameters, and the experimental methodologies used to elucidate its roles.

Core Signaling Pathways Involving 9-HODE

9-HODE exerts its biological effects primarily through interaction with nuclear receptors and G protein-coupled receptors. The key signaling pathways are detailed below.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

9-HODE is a known agonist for both PPARα and PPARγ, which are critical nuclear receptors regulating lipid metabolism and inflammation.[2][4] Upon activation by 9-HODE, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of PPARγ by 9-HODE in monocytes and macrophages induces the expression of genes involved in lipid uptake and synthesis, such as CD36, Fatty Acid Synthase (FASN), and Fatty Acid Binding Protein 4 (FABP4).[2][3][5] This pathway is central to 9-HODE's role in lipid homeostasis and its contribution to conditions like hepatic steatosis.[2][4]

PPAR_Signaling cluster_cell Cell Interior cluster_nucleus Nucleus HODE 9-HODE PPAR PPARγ HODE->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Genes Target Genes (CD36, FASN, FABP4) Transcription->Genes Lipid_Metabolism ↑ Lipid Uptake & ↑ Fatty Acid Synthesis Genes->Lipid_Metabolism

Caption: 9-HODE activates the PPARγ signaling pathway.
G Protein-Coupled Receptor 132 (GPR132) Signaling

9-HODE is a potent ligand for GPR132 (also known as G2A), a receptor highly expressed in macrophages, particularly within atherosclerotic plaques.[3][5] Unlike its effects via PPARγ, the 9-HODE/GPR132 axis is predominantly pro-inflammatory.[3][5] In keratinocytes and macrophages, activation of GPR132 by 9-HODE leads to the production and release of inflammatory cytokines such as IL-6 and IL-8.[6][7] This pathway is implicated in the progression of atherosclerosis, where the pro-inflammatory actions of 9-HODE can contribute to plaque instability.[3]

GPR132_Signaling cluster_membrane Macrophage Cell Membrane HODE 9-HODE GPR132 GPR132 (G2A Receptor) HODE->GPR132 Binds to Downstream Downstream Signaling Cascade GPR132->Downstream Activates Inflammation ↑ Pro-inflammatory Cytokine Release (IL-6, IL-8) Downstream->Inflammation

Caption: Pro-inflammatory signaling via the 9-HODE/GPR132 axis.
Transient Receptor Potential Vanilloid 1 (TRPV1) Sensitization

9-HODE is involved in pain perception, particularly in inflammatory and neuropathic pain states.[2][6] It functions by sensitizing the TRPV1 ion channel, which is a key detector of noxious heat and pain.[2] 9-HODE can directly activate TRPV1-mediated intracellular calcium elevation in sensory neurons.[6] This sensitization lowers the activation threshold of the neuron, contributing to hyperalgesia (enhanced pain sensitivity). This mechanism is distinct from that of 13-HODE, which is less effective at activating TRPV1.[6]

TRPV1_Signaling cluster_neuron Sensory Neuron Membrane HODE 9-HODE TRPV1 TRPV1 Channel HODE->TRPV1 Sensitizes/ Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Pain Neuronal Sensitization & Pain Signal Ca_influx->Pain

Caption: 9-HODE-mediated sensitization of the TRPV1 pain receptor.

Quantitative Data Summary

The biological activity and relevance of 9-HODE are concentration-dependent. The following tables summarize key quantitative data from in vivo and in vitro studies.

Table 1: In Vivo and In Vitro Concentrations of 9-HODE

Parameter Concentration Species/System Source
Free 9-HODE in Liver 4.0 - 5.5 µM Mouse [2]
Total 9-HODE in Liver 6.4 - 8.3 µM Mouse [2]
Plasma Concentration 57.8 ± 18.7 nmol/L Rat [8]
In Vitro Assay Range 0.2 - 6 µM HepG2 Cells [2]

| ELISA Effective Range | 0.1 - 500 ng/mL | Immunoassay |[9] |

Table 2: Receptor Activation and Gene Expression Changes

Target Effect Fold Change / Potency Cell Type / System Source
PPARα Activation >10x at 6 µM HepG2 Cells [2]
PPARγ Activation ~2.5x at 6 µM Reporter Cell Line [2]
GPR132 Activation Potent Ligand Macrophages [3]
TRPV1 Activation Effective in nanomolar range Trigeminal Neurons [6]
CD36, FASN, PPARγ, FoxA2 Increased mRNA expression Not specified HepG2 Cells [2][4]

| FABP4 | Increased expression | Not specified | THP-1 Macrophages |[5] |

Association with Pathophysiology

Elevated levels of 9-HODE are considered a biomarker of oxidative stress and are associated with numerous pathological conditions.[1][7]

  • Atherosclerosis: In advanced atherosclerotic lesions, non-enzymatically generated 9-HODE is abundant.[3] Its pro-inflammatory effects through GPR132 can overwhelm the protective mechanisms mediated by 13-HODE, contributing to plaque progression and instability.[3]

  • Non-Alcoholic Fatty Liver Disease (NAFLD): By activating PPARγ and increasing the expression of genes for fatty acid uptake and synthesis, 9-HODE promotes triglyceride accumulation and is implicated in the development of hepatic steatosis.[2][4]

  • Pain and Inflammation: As a sensitizer of TRPV1, 9-HODE plays a role in inflammatory and neuropathic pain.[2][6] It is also linked to chronic inflammation in conditions like rheumatoid arthritis.[1]

  • Other Conditions: Elevated 9-HODE levels have been observed in patients with cataracts, diabetes, hepatitis, and Alzheimer's disease, highlighting its role as a general marker of systemic oxidative stress.[1]

Experimental Protocols

The study of 9-HODE in vivo involves a variety of techniques, from sample extraction and quantification to functional cell-based assays.

Quantification of 9-HODE in Biological Samples

Accurate measurement of 9-HODE is critical. This typically involves extraction from a biological matrix followed by analysis via immunoassay or mass spectrometry.

Protocol: Extraction and Analysis from Plasma/Tissue

  • Sample Preparation: Acidify plasma or tissue homogenate to pH 3-4 with HCl.[9] For total 9-HODE (free and esterified), perform alkaline hydrolysis (e.g., with KOH) to release esterified forms before acidification.[8]

  • Lipid Extraction: Perform liquid-liquid extraction using a solvent like ethyl acetate or a Folch solution (chloroform:methanol).[9] Alternatively, use solid-phase extraction (SPE) for cleanup and concentration.

  • Analysis:

    • ELISA: A competitive ELISA can be used for quantification. Samples compete with a 9-HODE-HRP conjugate for binding to a specific antibody. The resulting colorimetric signal is inversely proportional to the 9-HODE concentration in the sample.[9]

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides high specificity and sensitivity for identifying and quantifying 9-HODE isomers. Isotope-labeled internal standards (e.g., 13-HODE-d4) are used for accurate quantification.[8]

Experimental_Workflow_Analysis Start Biological Sample (Plasma, Tissue) Hydrolysis Optional: Alkaline Hydrolysis (for total 9-HODE) Start->Hydrolysis Acidify Acidification (pH 3-4) Start->Acidify For free 9-HODE Hydrolysis->Acidify Extract Liquid-Liquid or Solid-Phase Extraction Acidify->Extract Analysis Analysis Extract->Analysis ELISA ELISA Analysis->ELISA LCMS LC-MS/MS Analysis->LCMS

Caption: Generalized workflow for 9-HODE extraction and analysis.
PPARγ Transactivation Assay

This cell-based reporter assay is used to determine if 9-HODE can activate PPARγ and initiate gene transcription.

Protocol: Luciferase Reporter Assay

  • Cell Culture: Plate cells (e.g., HepG2) in 12- or 24-well plates.[2]

  • Transient Transfection: Co-transfect cells with two plasmids using a suitable transfection reagent:

    • An expression plasmid containing the coding sequence for PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.[2]

  • Treatment: After allowing time for plasmid expression, treat the cells with various concentrations of 9-HODE (e.g., 0.2 to 6 µM) or a vehicle control (e.g., DMSO) for 24 hours.[2]

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luminometry: Add a luciferase substrate (e.g., luciferin) to the cell lysate and measure the resulting luminescence on a plate reader.

  • Data Analysis: An increase in luminescence in 9-HODE-treated cells compared to the control indicates PPARγ activation. Results are often expressed as fold-change over the vehicle control.

Experimental_Workflow_Transactivation Start Plate HepG2 Cells Transfect Co-transfect with Plasmids: 1. PPARγ Expression Vector 2. PPRE-Luciferase Reporter Start->Transfect Treat Treat with 9-HODE or Vehicle Control (24h) Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Add Substrate & Measure Luminescence Lyse->Measure Analyze Analyze Data (Fold Change vs Control) Measure->Analyze

Caption: Workflow for a PPARγ transactivation luciferase assay.

References

An In-depth Technical Guide to 9S-HODE-d4: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9S-HODE-d4, a deuterated form of the bioactive lipid mediator 9S-hydroxy-10E,12Z-octadecadienoic acid (9S-HODE). This document details its chemical structure, and physical properties, and explores its primary application as an internal standard in mass spectrometry. Furthermore, it delves into the biological significance and signaling pathways of its non-deuterated counterpart, 9S-HODE, providing context for its measurement in biological systems. Detailed experimental protocols for its use in quantification and for studying the biological effects of 9S-HODE are also provided.

Chemical Structure and Properties

This compound is a synthetically modified version of 9S-HODE where four hydrogen atoms have been replaced by deuterium atoms at positions 9, 10, 12, and 13. This isotopic labeling makes it an ideal internal standard for accurate quantification of endogenous 9S-HODE in biological samples using mass spectrometry.[1]

Chemical Identifiers
PropertyValue
Formal Name 9S-hydroxy-10E,12Z-octadecadienoic-9,10,12,13-d4 acid[1]
CAS Number 890955-25-6[1]
Molecular Formula C₁₈H₂₈D₄O₃[1]
Formula Weight 300.5[1]
SMILES CCCCC/C([2H])=C([2H])\C=C([2H])--INVALID-LINK--(O)CCCCCCCC(O)=O[1]
InChI Key NPDSHTNEKLQQIJ-VKLCZNAWSA-N[1]
Physical and Chemical Properties
PropertyValue
Purity ≥99% deuterated forms (d₁-d₄)[1]
Formulation A solution in ethanol (e.g., 100 µg/ml)[1]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[1]
λmax 234 nm[1]
Storage -20°C[1]
Stability ≥ 2 years[1]

Biosynthesis of the Parent Compound, 9S-HODE

9S-HODE is a metabolite of the essential omega-6 fatty acid, linoleic acid. Its formation can occur through both enzymatic and non-enzymatic pathways, particularly under conditions of oxidative stress.

Enzymatic Pathways
  • Lipoxygenases (LOX): 5-LOX can metabolize linoleic acid to 9S-hydroperoxyoctadecadienoic acid (9S-HPODE), which is then rapidly reduced to 9S-HODE.

  • Cyclooxygenases (COX): COX-1 and COX-2 enzymes can also metabolize linoleic acid to 9S-HPODE, which is subsequently reduced to 9S-HODE, although they predominantly produce the R-stereoisomer.[2]

  • Cytochrome P450 (CYP): Microsomal CYP enzymes can convert linoleic acid to a mixture of 9S-HPODE and 9R-HPODE, which are then reduced to their corresponding HODE forms.[2]

Non-Enzymatic Pathway

Under conditions of oxidative stress, the free radical-induced oxidation of linoleic acid can lead to the formation of a racemic mixture of 9-HODE.[2]

G Biosynthesis of 9S-HODE from Linoleic Acid cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic Pathway LA Linoleic Acid LOX Lipoxygenases (e.g., 5-LOX) LA->LOX COX Cyclooxygenases (COX-1, COX-2) LA->COX CYP Cytochrome P450 LA->CYP OxidativeStress Oxidative Stress (Free Radicals) LA->OxidativeStress HPODE 9S-HPODE HODE 9S-HODE HPODE->HODE Reduction LOX->HPODE COX->HPODE CYP->HPODE OxidativeStress->HPODE

Metabolic pathways leading to the formation of 9S-HODE.

Biological Signaling of 9S-HODE

9S-HODE is not merely a metabolic byproduct but an active signaling molecule that can modulate various cellular processes, particularly those related to inflammation and metabolism.

PPAR Activation

9S-HODE has been identified as an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[3]

  • PPARα and PPARγ: 9-HODE can activate both PPARα and PPARγ.[3] This activation can influence fatty acid uptake and metabolism. For instance, activation of PPARγ by 9-HODE can induce the expression of genes like CD36 and Fatty Acid Binding Protein 4 (FABP4), which are involved in lipid uptake and transport in monocytes and macrophages.[3][4]

GPR132 (G2A) Receptor Signaling

9S-HODE is a potent agonist for the G protein-coupled receptor GPR132 (also known as G2A).[4] This receptor is highly expressed in macrophages and is implicated in inflammatory responses. The interaction between 9S-HODE and GPR132 can lead to pro-inflammatory effects.[4]

Monocyte Chemotaxis

9S-HODE has been shown to induce the chemotaxis of human monocytes, suggesting a role in the recruitment of these immune cells to sites of inflammation.[5]

G Signaling Pathways of 9S-HODE cluster_ppar PPAR Signaling cluster_gpr GPR132 Signaling cluster_chemotaxis Monocyte Chemotaxis HODE 9S-HODE PPARg PPARγ HODE->PPARg activates GPR132 GPR132 (G2A) HODE->GPR132 activates Monocyte Monocyte HODE->Monocyte induces chemotaxis of PPRE PPRE PPARg->PPRE binds to GeneExp Target Gene Expression (e.g., CD36, FABP4) PPRE->GeneExp activates LipidUptake Increased Lipid Uptake GeneExp->LipidUptake Inflammation Pro-inflammatory Responses GPR132->Inflammation Recruitment Recruitment to Inflammatory Sites Monocyte->Recruitment

Overview of the key signaling pathways modulated by 9S-HODE.

Experimental Protocols

Quantification of 9S-HODE in Biological Samples using this compound and LC-MS/MS

This protocol provides a general framework for the extraction and quantification of 9S-HODE from plasma using this compound as an internal standard.

G Workflow for 9S-HODE Quantification start Plasma Sample step1 Add this compound (Internal Standard) start->step1 step2 Base Hydrolysis (to release esterified HODEs) step1->step2 step3 Acidification step2->step3 step4 Liquid-Liquid Extraction (e.g., with hexane) step3->step4 step5 Evaporation and Reconstitution step4->step5 step6 LC-MS/MS Analysis step5->step6 end Data Analysis and Quantification step6->end

Experimental workflow for the quantification of 9S-HODE.

Materials:

  • Plasma sample

  • This compound internal standard solution (e.g., from Cayman Chemical)

  • Antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA)

  • Potassium hydroxide (KOH) in methanol (e.g., 0.2 M)

  • Hexane

  • Hydrochloric acid (HCl) (e.g., 2.0 M)

  • Methanol

  • Water

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • To a 50 µL plasma aliquot in a glass tube, add 10 µL of the antioxidant solution.

    • Add a known amount of this compound internal standard working solution (e.g., 100 µL of a 5 ng solution).[6]

  • Base Hydrolysis:

    • Add methanol and 0.2 M KOH to the sample.[6]

    • Vortex, purge with nitrogen, and seal the tube.

    • Incubate at 60°C for 30 minutes to hydrolyze esterified HODEs.[6]

  • Extraction:

    • Cool the sample to room temperature.

    • Acidify the sample by adding 2.0 M HCl.

    • Add hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[3]

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction and combine the hexane layers.[3]

  • Evaporation and Reconstitution:

    • Evaporate the hexane extract under a stream of nitrogen.[3]

    • Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL of 85% methanol in water).[3]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Perform mass spectrometric analysis in negative ion mode using Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for 9S-HODE (e.g., m/z 295.2 → 171.1) and this compound.

  • Data Analysis:

    • Quantify the amount of 9S-HODE in the sample by comparing the peak area ratio of endogenous 9S-HODE to the this compound internal standard against a calibration curve.

Monocyte Chemotaxis Assay

This protocol describes how to assess the chemotactic effect of 9S-HODE on a monocyte cell line (e.g., THP-1) using a Boyden chamber assay.

Materials:

  • THP-1 cells

  • RPMI 1640 medium with 10% FBS

  • Serum-free RPMI 1640

  • 9S-HODE

  • Chemotaxis chamber (e.g., 96-well Transwell plate with 5.0 µm pore size)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Plate reader with fluorescence detection

Procedure:

  • Cell Preparation:

    • Culture THP-1 cells in RPMI 1640 with 10% FBS.

    • Prior to the assay, harvest the cells and resuspend them in serum-free RPMI 1640.

    • Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Wash and resuspend the labeled cells in serum-free RPMI 1640 at a concentration of 1.0-1.5 x 10⁶ cells/mL.[7]

  • Assay Setup:

    • Prepare different concentrations of 9S-HODE in serum-free RPMI 1640.

    • Add the 9S-HODE solutions to the lower chambers of the Transwell plate. Use serum-free medium as a negative control and a known chemoattractant as a positive control.

    • Place the Transwell inserts into the wells.

    • Add 250 µL of the labeled cell suspension to the upper chamber (the insert).[7]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a suitable time (e.g., 2-4 hours) to allow for cell migration.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.

    • The fluorescence intensity is directly proportional to the number of migrated cells.

PPARγ Activation Reporter Assay

This protocol outlines a method to determine if 9S-HODE can activate PPARγ using a luciferase reporter gene assay.

Materials:

  • A suitable cell line (e.g., CV-1)

  • Expression vector for human PPARγ

  • Luciferase reporter vector containing a PPAR response element (PPRE)

  • Transfection reagent

  • 9S-HODE

  • A known PPARγ agonist (e.g., rosiglitazone) as a positive control

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in an appropriate medium.

    • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Treatment:

    • After transfection (e.g., 24 hours), treat the cells with various concentrations of 9S-HODE.

    • Include a vehicle control (e.g., ethanol or DMSO) and a positive control (rosiglitazone).

  • Incubation:

    • Incubate the cells for an additional 24 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration to account for differences in transfection efficiency and cell number.

    • Express the results as fold activation over the vehicle control. An increase in luciferase activity indicates activation of PPARγ.[5]

References

A Deep Dive into the Dichotomous World of HODEs: Unraveling the Biological Activities of 9-HODE and 13-HODE

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Linoleic acid, an essential omega-6 fatty acid, is a crucial component of cellular membranes and a precursor to a host of bioactive lipid mediators. Among these are the hydroxyoctadecadienoic acids (HODEs), a family of oxidized linoleic acid metabolites that have emerged as critical signaling molecules in a wide array of physiological and pathological processes. The two primary regioisomers, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), despite their structural similarities, exhibit distinct and often opposing biological activities. This technical guide provides a comprehensive overview of the current understanding of 9-HODE and 13-HODE, focusing on their differential roles in cellular signaling, inflammation, cancer, and atherosclerosis, with a detailed presentation of quantitative data and experimental methodologies.

Core Signaling Pathways: A Tale of Two Isomers

The divergent biological effects of 9-HODE and 13-HODE are largely dictated by their interactions with specific cellular receptors, primarily the Peroxisome Proliferator-Activated Receptors (PPARs), G-protein coupled receptor 132 (GPR132), and the Transient Receptor Potential Vanilloid 1 (TRPV1).

Peroxisome Proliferator-Activated Receptors (PPARs)

Both 9-HODE and 13-HODE are recognized as ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation. However, their activation profiles and downstream consequences differ significantly.

  • PPARγ Activation: Both 9-HODE and 13-HODE can activate PPARγ.[1][2][3] This activation is a key mechanism through which they influence processes like macrophage differentiation and lipid uptake.[1][4] For instance, 13(S)-HODE, but not 13(R)-HODE, is a ligand for PPARγ, and its apoptotic effect in colon cancer cells can be diminished by a PPARγ antagonist.[5] In human macrophages, both 9-HODE and 13-HODE increase the expression of Fatty Acid Binding Protein 4 (FABP4) in a PPARγ-dependent manner.[6] Interestingly, while both isomers can bind to the PPARγ ligand-binding pocket, some studies suggest that 9-HODEs may have lower agonist activity compared to other regioisomers and can even decrease PPARγ-target gene expression under certain conditions.[7]

  • PPARα Activation: In HepG2 cells, both 9-HODE and 9-hydroxyoctadecatrienoic acid (9-HOTrE) have been shown to activate PPARα in a concentration-dependent manner.[2] At a concentration of 6 μM, 9-HODE increased PPARα-mediated luciferase activity by approximately 10-fold.[2]

  • PPARβ/δ Interaction: 13(S)-HODE has been shown to bind to and down-regulate PPAR-delta in colorectal cancer cells, leading to apoptosis.[8]

PPAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular 9-HODE 9-HODE PPARg PPARγ 9-HODE->PPARg Activates PPARa PPARα 9-HODE->PPARa Activates 13-HODE 13-HODE 13-HODE->PPARg Activates PPARd PPARδ 13-HODE->PPARd Down-regulates RXR RXR PPARg->RXR PPARa->RXR PPARd->RXR PPRE PPRE RXR->PPRE Binds to Gene_Expression Gene Expression (Lipid Metabolism, Inflammation, Differentiation, Apoptosis) PPRE->Gene_Expression Regulates

G-protein Coupled Receptor 132 (GPR132)

GPR132, also known as G2A, is a receptor for oxidized fatty acids, and it represents a key point of divergence in the signaling of 9-HODE and 13-HODE.

  • 9-HODE as a Potent Agonist: 9-HODE is a potent and high-affinity ligand for GPR132.[4][9] This interaction is primarily responsible for the pro-inflammatory effects of 9-HODE, particularly in the context of atherosclerosis.[4][10] Activation of GPR132 by 9-HODE can lead to increased inflammation and apoptosis, contributing to the progression of atherosclerotic plaques.[4][10]

  • 13-HODE as a Weak Ligand: In stark contrast, 13-HODE is a weak ligand for GPR132.[4][9] This differential affinity is a major reason for the opposing roles of the two isomers in inflammatory processes.

GPR132_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Potent Agonist 13-HODE 13-HODE 13-HODE->GPR132 Weak Agonist Downstream Downstream Signaling (e.g., Pro-inflammatory pathways, Apoptosis) GPR132->Downstream Activates

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel known for its role in pain and heat sensation. Both 9-HODE and 13-HODE have been identified as endogenous activators of TRPV1.

  • Activation and Pain Sensation: Both 9-HODE and 13-HODE, along with their oxidized metabolites 9- and 13-oxoODE, can activate TRPV1.[1][11][12] This activation is implicated in mediating pain sensation, particularly inflammatory and heat-induced pain.[11][13][14] For example, application of 9-HODE (100 μM) to capsaicin-sensitive trigeminal neurons resulted in a significant increase in intracellular calcium levels in 96% of the neurons.[14] The EC50 for 13-HODE-induced inward currents in TRPV1-transfected CHO cells was approximately 800 nM.[12]

TRPV1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Response 9-HODE 9-HODE TRPV1 TRPV1 Channel 9-HODE->TRPV1 Activates 13-HODE 13-HODE 13-HODE->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Pain_Sensation Pain Sensation Ca_Influx->Pain_Sensation

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activities of 9-HODE and 13-HODE.

Table 1: Receptor Activation and Cellular Responses

MoleculeReceptor/TargetCell TypeAssayConcentrationEffectCitation
9-HODEPPARαHepG2Luciferase Transactivation2 μM>4-fold increase in activity[2]
9-HODEPPARαHepG2Luciferase Transactivation6 μM~10-fold increase in activity[2]
9-HODEPPARγ--6 μM2.5-fold activation[2]
13-HODETRPV1CHO cellsElectrophysiology~800 nM (EC50)Inward currents[12]
9-HODETRPV1Rat Trigeminal NeuronsCalcium Imaging100 μMIncreased intracellular Ca²⁺ in 96% of capsaicin-sensitive neurons[14]
9-HODEGPR132HEK-293 cellsCalcium Imaging1 μMIncreased calcium concentration[15]
13-HODEGPR132COS-1 cellsCalcium Flux10 μMLower calcium flux compared to 9-HODE[15]

Table 2: Effects on Gene and Protein Expression

MoleculeTarget Gene/ProteinCell TypeEffectCitation
9-HODECD36, FASN, PPARγ, FoxA2HepG2Increased expression[2][16]
9-HODEFABP4THP-1 monocytes/macrophagesIncreased expression[6]
13-HODEFABP4THP-1 monocytes/macrophagesIncreased expression[6]
13-HODEPPARδColorectal cancer cellsDown-regulated expression[8]

Roles in Health and Disease

The distinct signaling pathways activated by 9-HODE and 13-HODE translate into differing roles in various pathological conditions.

Atherosclerosis

The balance between 9-HODE and 13-HODE appears to be critical in the progression of atherosclerosis.

  • 13-HODE: A Protective Role in Early Atherosclerosis: In the initial stages of atherosclerosis, 13-HODE is predominantly generated by 15-lipoxygenase-1 in macrophages.[4] Through PPARγ activation, it promotes the clearance of lipids and apoptotic cells from the arterial wall, thus exerting a protective effect.[4][10]

  • 9-HODE: A Pro-inflammatory Role in Advanced Atherosclerosis: In more advanced lesions, non-enzymatic oxidation leads to the generation of both 9-HODE and 13-HODE.[4] At this stage, the pro-inflammatory effects of 9-HODE, mediated by GPR132, become dominant, leading to increased inflammation, apoptosis, and the formation of a fragile, acellular plaque.[4][10]

Cancer

The roles of 9-HODE and 13-HODE in cancer are complex and appear to be context-dependent.

  • 13(S)-HODE: Pro-apoptotic Effects: 13(S)-HODE has been shown to induce apoptosis in colorectal cancer cells, an effect mediated through the down-regulation of PPAR-delta.[8] It has also been found that 13(S)-HODE can suppress cancer cell growth by directly binding to and inhibiting mTOR kinase activity.[17] Furthermore, levels of 13-S-HODE are lower in human colon cancer tissues compared to adjacent normal tissue.[18]

  • Contrasting Effects of Enantiomers: In non-differentiated Caco-2 colon cancer cells, 13(S)-HODE decreases cell growth and induces apoptosis via a PPARγ-dependent mechanism.[5] In contrast, 13(R)-HODE promotes cell growth and DNA synthesis.[5] Similar opposing effects on cell growth and apoptosis have been observed for the enantiomers of 9-HODE.[5]

Inflammation and Pain

As previously discussed, both 9-HODE and 13-HODE are involved in inflammatory processes and pain perception, primarily through their activation of TRPV1. Their generation is increased in response to noxious heat, and they contribute to inflammatory hyperalgesia.[12][13]

Experimental Protocols

A detailed understanding of the biological activities of 9-HODE and 13-HODE has been made possible through a variety of experimental techniques.

Luciferase Transactivation Assay for PPAR Activity

This assay is commonly used to quantify the ability of a compound to activate a specific PPAR isoform.

Workflow:

Luciferase_Assay_Workflow Start Start Cell_Culture Culture suitable cells (e.g., HepG2) Start->Cell_Culture Transfection Co-transfect cells with: - PPAR expression vector - PPRE-luciferase reporter vector Cell_Culture->Transfection Treatment Treat cells with 9-HODE or 13-HODE Transfection->Treatment Incubation Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity using a luminometer Lysis->Luciferase_Assay Analysis Analyze data and calculate fold activation Luciferase_Assay->Analysis End End Analysis->End

Methodology:

  • Cell Culture: Cells, such as HepG2, are cultured in appropriate media and conditions.

  • Transfection: Cells are transiently co-transfected with two plasmids: one containing the cDNA for the PPAR isoform of interest (e.g., PPARα or PPARγ) and a second reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).

  • Treatment: After transfection, cells are treated with various concentrations of 9-HODE, 13-HODE, or a vehicle control.

  • Incubation: Cells are incubated for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: Luciferase activity is typically normalized to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number. The results are expressed as fold activation over the vehicle control.

Calcium Imaging for Receptor Activation (GPR132 and TRPV1)

This technique is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Workflow:

Calcium_Imaging_Workflow Start Start Cell_Preparation Prepare cells expressing the receptor of interest (e.g., transfected HEK-293 or DRG neurons) Start->Cell_Preparation Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Cell_Preparation->Dye_Loading Baseline_Measurement Measure baseline fluorescence Dye_Loading->Baseline_Measurement Stimulation Apply 9-HODE or 13-HODE Baseline_Measurement->Stimulation Fluorescence_Measurement Continuously measure fluorescence changes Stimulation->Fluorescence_Measurement Data_Analysis Analyze fluorescence ratios to determine changes in [Ca²⁺]i Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Methodology:

  • Cell Preparation: Cells endogenously expressing the receptor (e.g., dorsal root ganglion (DRG) neurons for TRPV1) or cells transiently transfected to express the receptor (e.g., HEK-293 cells for GPR132) are plated on coverslips.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, which can enter the cell and is cleaved by intracellular esterases to its active, calcium-binding form.

  • Imaging and Stimulation: The coverslip is mounted on a microscope equipped for fluorescence imaging. A baseline fluorescence is recorded before the application of 9-HODE or 13-HODE. The change in fluorescence upon stimulation is then recorded over time.

  • Data Analysis: For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration. The magnitude and kinetics of the calcium response are then analyzed.

Conclusion

The biological activities of 9-HODE and 13-HODE are multifaceted and often opposing, highlighting the remarkable specificity of lipid signaling. While both isomers can activate PPARs and TRPV1, their differential affinity for GPR132 is a critical determinant of their pro-inflammatory versus potentially protective roles, particularly in the context of atherosclerosis. A thorough understanding of the distinct signaling pathways and biological functions of these HODE isomers is paramount for the development of novel therapeutic strategies targeting a range of diseases, from cardiovascular disorders to cancer and chronic pain. This guide provides a foundational resource for researchers and drug development professionals to navigate the complex and evolving landscape of HODE biology.

References

An In-depth Technical Guide to Understanding Lipid Peroxidation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of lipid peroxidation, a critical process in cellular physiology and pathology. It details the formation of key lipid peroxidation products, their biological roles, and the methodologies for their detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

The Core of Lipid Peroxidation: A Three-Act Play

Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS).[1] This process unfolds in a self-propagating chain reaction consisting of three distinct phases: initiation, propagation, and termination.[1][2][3][4]

  • Initiation: The process begins when a pro-oxidant, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, forming a carbon-centered lipid radical (L•).[3][4]

  • Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thereby continuing the chain reaction.[2][3][4]

  • Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product, or when they are quenched by an antioxidant, such as vitamin E.[2][3]

The primary products of this cascade are lipid hydroperoxides (LOOH), which are relatively unstable and can decompose into a variety of secondary products, including highly reactive aldehydes.[1][2][3]

Key Players: The Products of Lipid Peroxidation

Among the myriad of molecules generated during lipid peroxidation, three have garnered significant attention due to their stability and potent biological activities: Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), and Isoprostanes.

Malondialdehyde (MDA)

MDA is a highly reactive three-carbon dialdehyde and one of the most well-known end-products of PUFA peroxidation.[5][6] It is widely used as a biomarker of oxidative stress.[5][7] MDA is mutagenic, reacting with deoxyguanosine and deoxyadenosine in DNA to form adducts, primarily M1G, which can lead to mutations.[5][8]

4-Hydroxynonenal (4-HNE)

4-HNE is an α,β-unsaturated hydroxyalkenal produced from the peroxidation of omega-6 PUFAs like arachidonic and linoleic acids.[9][10] Considered the most toxic of the aldehydic products, 4-HNE is a potent signaling molecule that can modulate various cellular processes, including gene expression, apoptosis, and cell cycle regulation.[3][9][10] Its high reactivity allows it to form adducts with proteins, DNA, and other lipids, thereby altering their function.[4]

Isoprostanes

Isoprostanes are a family of prostaglandin-like compounds formed non-enzymatically via the free radical-catalyzed peroxidation of PUFAs, primarily arachidonic acid.[11][12] They are considered a reliable and sensitive marker of in vivo oxidative stress.[11][13] Certain isoprostanes, such as 15-F2t-IsoP (also known as 8-iso-PGF2α), are biologically active and can exert potent effects, including vasoconstriction, by acting on thromboxane A2 receptors.[2][11][12]

Quantitative Data Summary

The following tables summarize the typical concentrations of key lipid peroxidation products in various human biological matrices under normal and pathological conditions. These values can vary depending on the analytical method used, and the specific disease state.

Table 1: Malondialdehyde (MDA) Concentrations

Biological MatrixConditionConcentration RangeDetection Method
PlasmaHealthy Adults0.36 - 1.24 µmol/L[14]HPLC
PlasmaHealthy Adults~2 µM (non-frail)HPLC
PlasmaHealthy Adults (20-90 years)4.6 ± 1.1 µMSpectrofluorometric TBARS
PlasmaDiabetic Patients3 µMTBARS
SerumHealthy Adults10 - 22 µMTBARS
Corpus CavernosumNon-diabetic55 ± 6 nmol/g tissueTBARS
Corpus CavernosumDiabetic77 ± 2 nmol/g tissueTBARS

Table 2: 4-Hydroxynonenal (4-HNE) Concentrations

Biological MatrixConditionConcentration RangeDetection Method
BloodHealthy0.05 - 0.15 µmol/L[15]Not Specified
MembranesPathological0.1 - 5 mmol/L[15]Not Specified
Tissues (animal)Normal0.5 - 100 µM[16]Not Specified
Ventricular Fluid (Alzheimer's)Pathologicalup to 120 µM[16]Not Specified

Table 3: F2-Isoprostane (8-iso-PGF2α) Concentrations

Biological MatrixConditionConcentration RangeDetection Method
PlasmaHealthy45.1 ± 18.4 pg/mL[17]Not Specified
UrineHealthy1200 ± 600 pg/mL (1.3 ± 0.8 ng/mg creatinine)[17]Not Specified
UrineHealthy (BMI < 25)0.18 - 0.40 µg/g creatinineChemical Analysis

Signaling Pathways and Logical Relationships

Lipid peroxidation products are not merely markers of damage; they are active participants in cellular signaling.

Lipid Peroxidation and Product Formation

Lipid_Peroxidation_Process cluster_initiation Initiation cluster_propagation Propagation cluster_products Decomposition Products PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical ROS Reactive Oxygen Species (ROS) ROS->Lipid_Radical H• abstraction Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Oxygen O₂ Oxygen->Peroxyl_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide H• abstraction from another PUFA MDA Malondialdehyde (MDA) Lipid_Hydroperoxide->MDA HNE 4-Hydroxynonenal (4-HNE) Lipid_Hydroperoxide->HNE Isoprostanes Isoprostanes Lipid_Hydroperoxide->Isoprostanes

Caption: The initiation and propagation phases of lipid peroxidation leading to the formation of key secondary products.

4-HNE Signaling Pathways

4-HNE's electrophilic nature allows it to interact with and modulate several key signaling pathways, often in a concentration-dependent manner.

HNE_Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_mapk MAPK Pathway HNE 4-Hydroxynonenal (4-HNE) IKK IKK HNE->IKK Low conc. NFkB NF-κB HNE->NFkB High conc. Keap1 Keap1 HNE->Keap1 Cys modification p38 p38 HNE->p38 Phosphorylation JNK JNK HNE->JNK Activation IKK->NFkB Activation Inflammation_low Pro-inflammatory Gene Expression NFkB->Inflammation_low Inflammation_high Inhibition of Inflammation NFkB->Inflammation_high Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

Caption: 4-HNE modulates key signaling pathways including NF-κB, Nrf2, and MAPK, with effects often dependent on its concentration.

Isoprostane Signaling via TP Receptor

Isoprostanes can exert their biological effects by binding to and activating thromboxane A2 receptors (TP receptors), which are G-protein coupled receptors.

Isoprostane_Signaling Isoprostane Isoprostane (e.g., 8-iso-PGF2α) TP_Receptor Thromboxane A2 Receptor (TP) Isoprostane->TP_Receptor Binding Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Calcium ↑ Intracellular Ca²⁺ IP3->Calcium PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction, Platelet Aggregation) Calcium->Cellular_Response PKC->Cellular_Response

Caption: Isoprostanes activate the Gq-coupled thromboxane A2 receptor, leading to downstream signaling and physiological responses.

Experimental Protocols

Accurate quantification of lipid peroxidation products is crucial for assessing oxidative stress. Below are detailed methodologies for the analysis of MDA, 4-HNE, and isoprostanes.

Malondialdehyde (MDA) Quantification: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol is a widely used method for measuring MDA. It is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically.

TBARS_Workflow Start Sample (Plasma, Tissue Homogenate) Add_TBA Add TBA Reagent & Acid Start->Add_TBA Incubate Incubate at 95°C for 60 min Add_TBA->Incubate Cool Cool on Ice Incubate->Cool Centrifuge Centrifuge Cool->Centrifuge Measure Measure Absorbance at 532 nm Centrifuge->Measure End Quantify MDA Measure->End

Caption: A generalized workflow for the TBARS assay to quantify MDA.

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA) or similar acid reagent

  • Butylated hydroxytoluene (BHT) to prevent further oxidation

  • MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Collect blood with an anticoagulant (e.g., EDTA). Centrifuge to separate plasma or allow to clot for serum. Samples can be stored at -80°C.[18][19]

    • Tissue Homogenates: Perfuse tissue with ice-cold PBS to remove blood. Homogenize in PBS containing a protease inhibitor and BHT. Centrifuge to pellet debris and collect the supernatant.[20]

  • Assay:

    • To 100 µL of sample or standard in a microcentrifuge tube, add 100 µL of SDS lysis solution (if using a kit) or an appropriate volume of acid reagent (e.g., 10% TCA).[18]

    • Add an equal volume of TBA reagent.

    • Vortex the mixture thoroughly.

    • Incubate the tubes at 90-100°C for 60 minutes.[18]

    • Cool the tubes on ice to stop the reaction.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.[21]

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Measure the absorbance at 532 nm.

  • Quantification:

    • Prepare a standard curve using serial dilutions of the MDA standard.

    • Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

4-Hydroxynonenal (4-HNE) Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the quantification of 4-HNE in biological samples.

ELISA_Workflow Start Sample/Standard Addition to Coated Plate Add_Biotin_Ab Add Biotinylated Anti-4-HNE Antibody Start->Add_Biotin_Ab Incubate_1 Incubate Add_Biotin_Ab->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_SABC Add HRP-Streptavidin (SABC) Wash_1->Add_SABC Incubate_2 Incubate Add_SABC->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_TMB Add TMB Substrate Wash_2->Add_TMB Incubate_3 Incubate in Dark Add_TMB->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Measure Measure Absorbance at 450 nm Add_Stop->Measure End Quantify 4-HNE Measure->End LCMS_Workflow Start Urine Sample + Internal Standard SPE Solid Phase Extraction (SPE) Start->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SRM) Separate->Detect End Quantify Isoprostanes Detect->End

References

An In-depth Technical Guide to 9-HODE Signaling in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in human plasma.[1][2] As a key member of the oxidized linoleic acid metabolites (OXLAMs), 9-HODE has emerged as a critical signaling molecule involved in a myriad of physiological and pathological processes.[3][4] Its roles in inflammation, oxidative stress, macrophage function, and cellular proliferation have positioned it as a molecule of significant interest in fields ranging from immunology and oncology to cardiovascular disease and dermatology.[1][5][6] This technical guide provides a comprehensive overview of 9-HODE signaling in cellular models, detailing its synthesis, signaling pathways, cellular functions, and the experimental methodologies employed for its investigation.

Synthesis of 9-HODE

9-HODE is synthesized from linoleic acid through both enzymatic and non-enzymatic pathways. The specific pathway often dictates the stereoisomeric form of 9-HODE produced (9(S)-HODE or 9(R)-HODE), which can influence its biological activity.[3][7]

Enzymatic Synthesis:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for prostaglandin synthesis, can metabolize linoleic acid to 9(R)-HODE and to a lesser extent, 9(S)-HODE.[3][8]

  • Lipoxygenases (LOXs): LOXs are significant contributors to the enzymatic production of HODEs.[6][9]

  • Cytochrome P450 (CYP) Enzymes: Microsomal CYP enzymes metabolize linoleic acid to a racemic mixture of 9(S)-HODE and 9(R)-HODE, with a predominance of the R stereoisomer.[3][10]

Non-Enzymatic Synthesis:

  • Free Radical and Singlet Oxygen Oxidation: Under conditions of oxidative stress, linoleic acid can be non-enzymatically oxidized to produce racemic mixtures of 9-HODE.[3][11] This pathway is particularly relevant in pathological states characterized by high levels of oxidative stress, such as atherosclerosis.[1]

Core Signaling Pathways

9-HODE exerts its cellular effects by interacting with several key receptors and nuclear transcription factors. The primary signaling pathways identified to date involve the G-protein coupled receptor GPR132 (also known as G2A), peroxisome proliferator-activated receptors (PPARs), and the transient receptor potential vanilloid 1 (TRPV1) channel.

GPR132 (G2A) Signaling

9-HODE is a potent agonist of GPR132, a G-protein coupled receptor highly expressed in macrophages and lymphoid tissues.[12][13][14] Activation of GPR132 by 9-HODE can initiate a cascade of intracellular events, including:

  • Intracellular Calcium Mobilization: Binding of 9-HODE to GPR132 leads to a concentration-dependent increase in intracellular calcium.[12][13]

  • MAP Kinase Activation: The 9-HODE/GPR132 axis can activate the JNK MAP kinase pathway.[13]

  • Inhibition of cAMP Accumulation: GPR132 activation by 9-HODE can lead to the inhibition of cyclic AMP accumulation.[13][14]

The pro-inflammatory effects of 9-HODE, particularly in the context of atherosclerosis and skin inflammation, are largely attributed to its interaction with GPR132.[1][5][15] For instance, in human keratinocytes, 9-HODE stimulates the production of pro-inflammatory cytokines such as IL-6 and IL-8 via GPR132.[5][15]

GPR132_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9-HODE 9-HODE GPR132 GPR132 (G2A) 9-HODE->GPR132 G_Protein Gαq/Gαi GPR132->G_Protein PLC PLC G_Protein->PLC Gαq AC Adenylyl Cyclase G_Protein->AC Gαi MAPK MAPK Activation (JNK) G_Protein->MAPK IP3 IP3 PLC->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Cellular_Response Cellular Response (e.g., Inflammation) Ca2_release->Cellular_Response cAMP_inhibition ↓ cAMP AC->cAMP_inhibition cAMP_inhibition->Cellular_Response MAPK->Cellular_Response

Figure 1: 9-HODE signaling through the GPR132 (G2A) receptor.

PPAR Signaling

9-HODE isomers are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ and PPARα.[3][10] PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation.[1]

  • PPARγ Activation: 9-HODE can directly bind to and activate PPARγ, leading to the transcription of PPARγ-inducible genes.[3][16] This interaction is crucial for the role of 9-HODE in macrophage differentiation and lipid uptake.[1][10] For instance, 9-HODE induces the expression of Fatty Acid Binding Protein 4 (FABP4) in macrophages through a PPARγ-dependent mechanism.[10][17]

  • PPARα Activation: In liver cells, 9-HODE has been shown to activate PPARα, influencing the expression of genes involved in fatty acid uptake and metabolism.[10][18]

It is important to note that while both 9-HODE and 13-HODE can activate PPARγ, they may have distinct downstream effects.[1][17] Furthermore, some actions of 9-HODE, such as the induction of apoptosis in certain cell types, may be independent of PPARγ.[1]

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm 9-HODE_ext 9-HODE 9-HODE_int 9-HODE 9-HODE_ext->9-HODE_int Uptake PPAR PPARγ / PPARα 9-HODE_int->PPAR Complex 9-HODE-PPAR-RXR Complex PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Cellular_Response Cellular Response (e.g., Lipid Metabolism, Inflammation) Protein_Synthesis->Cellular_Response

Figure 2: 9-HODE signaling through PPAR nuclear receptors.

TRPV1 Channel Activation

9-HODE and other oxidized linoleic acid metabolites can act as endogenous agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation and inflammation.[19][20][21]

  • Direct Activation: 9-HODE can directly activate TRPV1, leading to an influx of calcium and subsequent cellular responses.[15][19] However, its potency and efficacy as a TRPV1 agonist are considered lower than that of other endogenous ligands like anandamide.[19][20]

  • Stereoselectivity: The activation of TRPV1 by 9-HODE is stereoselective, with 9(S)-HODE being more active than 9(R)-HODE.[19][20]

  • Role in Pain and Inflammation: The activation of TRPV1 by 9-HODE is implicated in inflammatory pain and hyperalgesia.[15][19]

Cellular Functions and Quantitative Data

The activation of these signaling pathways by 9-HODE translates into a diverse range of cellular functions. The following tables summarize key quantitative data from various cellular models.

Table 1: 9-HODE Receptor Activation and Downstream Effects

ParameterCell Type9-HODE ConcentrationEffectReference
GPR132 ActivationHEK-293 cells1 µMIncreased intracellular calcium[12]
PPARα ActivationHepG2 cells2 µM>4-fold increase in luciferase activity[10]
PPARα ActivationHepG2 cells6 µM~10-fold increase in luciferase activity[10]
PPARγ ActivationHepG2 cells6 µM2.5-fold activation[10]
TRPV1 Activation (Ca²⁺ influx)Rat DRG neurons>25 µMWeak agonist activity[19]
Monocyte ChemotaxisPrimary human monocytes10 µMInduction of chemotaxis[22]

Table 2: 9-HODE Effects on Gene and Protein Expression

Target Gene/ProteinCell Type9-HODE ConcentrationFold Change/EffectReference
FABP4 ExpressionTHP-1 monocytes/macrophagesNot specifiedIncreased expression[17][23]
GPR132 ExpressionTHP-1 monocytes/macrophagesNot specifiedIncreased expression[17][23]
CD36, FASN, PPARγ, FoxA2HepG2 cells1 µM or 5 µMIncreased mRNA expression[10]
IL-6, IL-8, GM-CSFHuman keratinocytesNot specifiedStimulated production[5]
MMP-1, MMP-3Human fibroblastsNot specifiedStimulated production[5]
Collagen I (COL1)Human fibroblastsNot specifiedReduced production[5]

Table 3: 9-HODE Effects on Cellular Processes

Cellular ProcessCell Line9-HODE IsomerEffectReference
Cell ProliferationU937 cells9-HODEInhibition[1]
ApoptosisU937 cells9-HODEEnhanced apoptosis[1]
Cell CycleU937 cells9-HODEIncreased proportion of cells in G0/G1 phase[1]
Cell Growth/ApoptosisCaco-2 cells9-HODE enantiomersDifferential effects on cell growth/apoptosis[7][9]
Triglyceride AccumulationHepG2 cells1 µM and 5 µMIncreased triglyceride levels[10]

Experimental Protocols

Investigating 9-HODE signaling requires a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for key experiments.

PPAR Luciferase Transactivation Assay

This assay is used to determine if 9-HODE can activate PPARs and induce the transcription of a reporter gene.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HepG2, HEK293) in appropriate media.

    • Co-transfect cells with a PPAR expression vector (e.g., pCMX-hPPARγ) and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-luc). A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.

  • Treatment:

    • After transfection, treat the cells with varying concentrations of 9-HODE (e.g., 0.1 µM to 10 µM) or a known PPAR agonist (positive control, e.g., rosiglitazone) for 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

    • Measure β-galactosidase activity for normalization.

  • Data Analysis:

    • Normalize luciferase activity to β-galactosidase activity.

    • Express the results as fold induction over the vehicle-treated control.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPR132 activation by 9-HODE.

Methodology:

  • Cell Culture and Transfection:

    • Culture cells stably or transiently expressing GPR132 (e.g., HEK-293-G2A).

  • Fluorescent Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution) for a specified time at 37°C.

  • Cell Stimulation and Measurement:

    • Wash the cells to remove excess dye.

    • Place the cells in a fluorometer or on a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add 9-HODE at the desired concentration and record the change in fluorescence over time. A positive control, such as thapsigargin, can be used to elicit a maximal calcium response.[12]

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the relative change in intracellular calcium concentration.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the changes in mRNA expression of target genes in response to 9-HODE treatment.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., HepG2, THP-1 macrophages) and treat with 9-HODE for a specified duration (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Set up qPCR reactions using a qPCR master mix, cDNA template, and primers specific for the target genes (e.g., FABP4, CD36, PPARγ) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., HepG2, THP-1) Treatment Treatment with 9-HODE (Various Concentrations) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Functional_Assay Functional Assays (e.g., Lipid Accumulation, Apoptosis, Migration) Treatment->Functional_Assay cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR (Gene Expression) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., Fold Change, Statistical Tests) qPCR->Data_Analysis Western_Blot Western Blot (Protein Expression) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Functional_Assay->Data_Analysis Interpretation Interpretation of Results (Elucidation of Signaling Pathway) Data_Analysis->Interpretation

Figure 3: A generalized experimental workflow for studying 9-HODE signaling.

Conclusion

9-HODE is a multifaceted signaling molecule with significant implications for cellular function and disease pathogenesis. Its ability to activate distinct signaling pathways through GPR132, PPARs, and TRPV1 highlights its complex role in regulating inflammation, metabolism, and cellular fate. For researchers and drug development professionals, a thorough understanding of these pathways and the methodologies to investigate them is paramount. The data and protocols presented in this guide offer a foundational resource for exploring the intricate biology of 9-HODE and harnessing its therapeutic potential. Further research into the stereospecific effects of 9-HODE enantiomers and their interplay in different cellular contexts will undoubtedly unveil new avenues for therapeutic intervention.

References

Methodological & Application

Application Notes: Quantification of 9(S)-HODE in Biological Matrices using 9(S)-HODE-d4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid, or 9(S)-HODE, is a biologically active oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in human tissues. Its production increases in states of oxidative stress and inflammation. 9(S)-HODE is formed through both enzymatic pathways, involving lipoxygenases (LOX) and cyclooxygenases (COX), and non-enzymatic free radical-mediated oxidation.[1] As a significant signaling molecule and biomarker for oxidative stress, accurate quantification of 9(S)-HODE in biological matrices like plasma and tissues is crucial for understanding its role in various pathologies, including atherosclerosis, diabetes, and inflammatory diseases.[2]

This application note provides a detailed protocol for the sensitive and specific quantification of 9(S)-HODE using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 9(S)-HODE-d4. The use of an internal standard is critical for correcting analytical variability during sample preparation and ionization, ensuring high accuracy and precision.

Table 1: Properties of 9(S)-HODE-d4 Internal Standard

PropertyValue
Full Name 9S-hydroxy-10E,12Z-octadecadienoic-9,10,12,13-d4 acid
Molecular Formula C₁₈H₂₈D₄O₃
Molecular Weight 300.5 g/mol
CAS Number 890955-25-6
Purity ≥99% deuterated forms (d₁-d₄)
Formulation Typically supplied as a solution in ethanol

Biological Significance and Signaling Pathways

9-HODE exerts its biological effects through various mechanisms, primarily by acting as a ligand for nuclear receptors and G protein-coupled receptors. It is a known agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), which are master regulators of lipid metabolism and inflammation.[1][3] Activation of PPARγ by 9-HODE in monocytes can induce their differentiation into macrophages and regulate the expression of genes involved in lipid uptake, such as Fatty Acid Binding Protein 4 (FABP4).[4][5] Additionally, 9-HODE is a potent ligand for the G protein-coupled receptor GPR132, mediating pro-inflammatory responses.[2][5] These pathways link dietary fats and oxidative stress to cellular responses that are critical in metabolic and cardiovascular diseases.

9-HODE_Signaling_Pathway cluster_formation Formation of 9-HODE cluster_signaling Cellular Signaling Linoleic_Acid Linoleic Acid Enzymatic Enzymatic Oxidation (LOX, COX, CYP450) Linoleic_Acid->Enzymatic Non_Enzymatic Non-Enzymatic Oxidation (Free Radicals) Linoleic_Acid->Non_Enzymatic 9S_HODE 9(S)-HODE Enzymatic->9S_HODE Non_Enzymatic->9S_HODE PPARg PPARγ Activation 9S_HODE->PPARg GPR132 GPR132 Activation 9S_HODE->GPR132 Gene_Expression Altered Gene Expression (e.g., FABP4) PPARg->Gene_Expression Cellular_Response Cellular Responses: - Inflammation - Monocyte Differentiation - Lipid Uptake GPR132->Cellular_Response Pro-inflammatory Signaling Gene_Expression->Cellular_Response

Caption: Simplified signaling pathway of 9(S)-HODE formation and action.

Experimental Protocols

The following section details the complete workflow for quantifying 9(S)-HODE from biological samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (e.g., 200 µL) Spike 2. Spike with 9(S)-HODE-d4 IS Sample->Spike Extract 3. Liquid-Liquid Extraction (Hexane) Spike->Extract Dry 4. Evaporate Solvent (N₂) Extract->Dry Reconstitute 5. Reconstitute in Mobile Phase Dry->Reconstitute Inject 6. Inject Sample Reconstitute->Inject Separate 7. Chromatographic Separation (C18) Inject->Separate Detect 8. MS/MS Detection (ESI-, MRM) Separate->Detect Integrate 9. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate 10. Generate Calibration Curve Integrate->Calibrate Quantify 11. Calculate Concentration Calibrate->Quantify

Caption: Experimental workflow for 9(S)-HODE quantification.
Preparation of Standard Solutions

  • Primary Stock Solutions: Prepare 100 µg/mL primary stock solutions of 9(S)-HODE and 9(S)-HODE-d4 in ethanol. Store in amber glass vials at -80°C. These solutions are stable for at least 6 months.[6][7]

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., ranging from 5 to 1500 nmol/L) by diluting the 9(S)-HODE primary stock with methanol or the initial mobile phase composition.[6]

  • Internal Standard (IS) Working Solution: Prepare a working solution of 9(S)-HODE-d4 (e.g., 500 nmol/L) by diluting the primary stock in methanol.

Sample Preparation (from Plasma)

This protocol is adapted from established methods for extracting oxidized fatty acids.[7][8]

  • Aliquoting: Thaw frozen plasma samples on ice. Aliquot 200 µL of plasma into a borosilicate glass test tube.

  • Internal Standard Spiking: Add 10 µL of the 9(S)-HODE-d4 working solution to each sample, calibrator, and quality control (QC) sample.

  • Extraction Solvent Addition: Add 1.0 mL of an extraction solvent mixture (10% v/v acetic acid in water/2-propanol/hexane at a 2/20/30 v/v/v ratio). Vortex briefly to mix.[7][8]

  • Liquid-Liquid Extraction: Add 2.0 mL of hexane, cap the tube, and vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge the samples at 2000 x g for 5 minutes at room temperature to separate the aqueous and organic layers.[7][8]

  • Collection: Carefully transfer the upper organic (hexane) layer to a clean glass tube using a Pasteur pipette.

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.

Note: To measure total 9(S)-HODE (free and esterified), a saponification (alkaline hydrolysis) step using NaOH or KOH is required before the extraction.[6][7]

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrument used.

Table 2: LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
LC System U(H)PLC system
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 0.2% Acetic Acid[6][8]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% Formic Acid[6]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C[9]
Injection Volume 5 - 20 µL
Gradient Start at 30-40% B, ramp to 99-100% B over 7-10 min, hold, and re-equilibrate.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage -2.5 to -4.5 kV[8][10]
Source Temperature 120 - 350 °C[8][9]
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for 9(S)-HODE and 9(S)-HODE-d4

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
9(S)-HODE 295.2171.1100~10-15[6]
9(S)-HODE-d4 (IS) 299.3172.1*100~10-15

*Note: The product ion for 9(S)-HODE (m/z 171.1) results from cleavage adjacent to the hydroxyl group.[6] For 9(S)-HODE-d4, with a deuterium atom at the C9 position, this fragment is expected to shift to m/z 172.1. The transition for a similar deuterated standard, d4-13-HODE (299.3 -> 198.1), has been reported.[11] The optimal collision energy should be determined empirically.

Data Analysis and Representative Results

Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte (9(S)-HODE) to the internal standard (9(S)-HODE-d4) against the nominal concentration of the calibrators. A weighted (1/x) linear regression is typically used to fit the curve. The concentration of 9(S)-HODE in unknown samples is then calculated from this curve.

Method Performance

The performance of the method should be validated for linearity, accuracy, precision, and sensitivity.

Table 4: Representative Method Performance and Quantitative Data

ParameterTypical Value / RangeSource
Linearity (R²) > 0.99[6]
Calibration Range 6.8 - 1360 nmol/L[6]
Limit of Quantitation (LOQ) 9.7 nmol/L[6]
Intra/Inter-day Precision (CV%) < 15%General expectation
Accuracy (% Bias) Within ±15%General expectation
Concentration in Rat Plasma (Total) 57.8 - 84.0 nmol/L[6]

These values demonstrate that the LC-MS/MS method is suitable for the reliable quantification of 9-HODE in biological samples for research applications.

References

Application Notes and Protocols for the Quantification of 9-Hydroxyoctadecadienoic Acid (9-HODE) in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate and precise quantification of 9-hydroxyoctadecadienoic acid (9-HODE) in plasma samples. 9-HODE, a stable oxidation product of linoleic acid, is a critical biomarker for oxidative stress and is implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and diabetes.[1][2] The methodologies outlined below are essential for researchers and professionals in drug development investigating the roles of lipid mediators in disease.

Introduction to 9-HODE

9-HODE is generated from linoleic acid through both enzymatic and non-enzymatic pathways.[3][4] Enzymatic production involves cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes.[3] Non-enzymatic formation, a key indicator of free radical-mediated lipid peroxidation, also contributes significantly to its presence in biological systems.[4] As a signaling molecule, 9-HODE exerts its effects through various receptors, including peroxisome proliferator-activated receptor-gamma (PPAR-γ) and G protein-coupled receptor 132 (GPR132), influencing processes like monocyte differentiation, lipid uptake, and inflammation.[1][5][6]

Signaling Pathway of 9-HODE

The signaling actions of 9-HODE are multifaceted, impacting both inflammatory and metabolic pathways. A simplified representation of its key signaling interactions is depicted below.

9-HODE_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Linoleic_Acid Linoleic Acid 9-HODE 9-HODE Linoleic_Acid->9-HODE Oxidation (Enzymatic/ Non-enzymatic) GPR132 GPR132 9-HODE->GPR132 TRPV1 TRPV1 9-HODE->TRPV1 PPARg PPARγ 9-HODE->PPARg Ligand Activation Inflammation Pro-inflammatory Effects GPR132->Inflammation Pain_Perception Pain Perception TRPV1->Pain_Perception Gene_Expression Gene Expression Changes (e.g., FABP4, CD36) PPARg->Gene_Expression Lipid_Uptake Lipid Uptake & Metabolism Gene_Expression->Lipid_Uptake

Figure 1: Simplified signaling pathway of 9-HODE.

Experimental Protocols

Accurate quantification of 9-HODE in plasma can be achieved through several analytical techniques. The most common and robust methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 1: Quantification of 9-HODE in Plasma using LC-MS/MS

This protocol provides a detailed procedure for the extraction and quantification of 9-HODE from plasma using LC-MS/MS, a highly sensitive and specific method.

1. Materials and Reagents:

  • Plasma samples (collected in EDTA tubes and stored at -80°C)

  • 9-HODE standard (Cayman Chemical or equivalent)

  • Deuterated internal standard (IS), e.g., 13-HODE-d4 or 15(S)-HETE-d8[7]

  • Methanol, Acetonitrile, Isopropanol, Hexane (LC-MS grade)

  • Acetic acid and Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 2M Sodium Hydroxide (NaOH) and 2M Hydrochloric Acid (HCl)

  • Nitrogen gas for evaporation

2. Experimental Workflow:

LCMS_Workflow Sample_Prep 1. Sample Preparation (200 µL Plasma) IS_Addition 2. Add Internal Standard (e.g., 13-HODE-d4) Sample_Prep->IS_Addition Hydrolysis 3. Alkaline Hydrolysis (for total 9-HODE) IS_Addition->Hydrolysis Extraction 4. Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Evaporation 5. Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution 6. Reconstitution (Methanol/Water) Evaporation->Reconstitution LCMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LCMS_Analysis

References

Application Note: GC-MS Derivatatization of 9-HODE for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a crucial bioactive lipid metabolite derived from the oxidation of linoleic acid. It exists in various isomeric forms and is implicated in a range of physiological and pathological processes. Accurate quantification of 9-HODE in biological matrices is essential for understanding its role in signaling pathways and as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. However, due to the low volatility and thermal instability of 9-HODE, which contains both a hydroxyl and a carboxylic acid functional group, derivatization is a mandatory step prior to GC-MS analysis. This process replaces active hydrogens with nonpolar groups, increasing the analyte's volatility and thermal stability.

This application note provides detailed protocols for two common and effective derivatization methods for 9-HODE analysis: trimethylsilylation (TMS) and a two-step pentafluorobenzylation (PFB)/silylation method.

Biological Context: 9-HODE Signaling

9-HODE is not merely a product of lipid peroxidation but also an active signaling molecule. Notably, it has been identified as a ligand for the G protein-coupled receptor G2A. The binding of 9-HODE to G2A can initiate a cascade of intracellular events, including the mobilization of calcium, accumulation of inositol phosphate, and activation of the MAP kinase pathway, thereby influencing various cellular functions.

G2A_Signaling 9-HODE 9-HODE G2A_Receptor G2A_Receptor 9-HODE->G2A_Receptor Binds G_Protein G Protein Activation G2A_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC MAPK_Pathway MAP Kinase Pathway Activation G_Protein->MAPK_Pathway IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Cellular_Response Cellular Response Ca_Mobilization->Cellular_Response MAPK_Pathway->Cellular_Response

Simplified signaling pathway of 9-HODE via the G2A receptor.

Protocol 1: Trimethylsilyl (TMS) Derivatization

Principle: This is the most common method for derivatizing compounds with active hydrogens, such as hydroxyl and carboxyl groups. A silylating reagent, typically N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often containing 1% trimethylchlorosilane (TMCS) as a catalyst, replaces the active hydrogens on both the hydroxyl and carboxylic acid moieties of 9-HODE with a trimethylsilyl (TMS) group. This single-step reaction yields a di-TMS-9-HODE derivative that is volatile and thermally stable for GC-MS analysis.

TMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Biological Sample (e.g., Plasma, Tissue) B Lipid Extraction (e.g., Folch Method) A->B C Evaporate to Dryness (under N2 stream) B->C D Add Pyridine & BSTFA + 1% TMCS C->D E Incubate (e.g., 60-75°C for 30-60 min) D->E F Inject into GC-MS E->F G Data Acquisition & Analysis F->G

Workflow for TMS derivatization of 9-HODE.

Experimental Protocol:

  • Sample Preparation:

    • Extract total lipids from the biological sample using an appropriate method (e.g., liquid-liquid extraction with hexane/isopropanol or a Folch extraction).

    • Transfer a known aliquot of the organic extract containing 9-HODE to a GC vial insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous, as moisture can deactivate the silylating reagent.[1]

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine to ensure the sample is dissolved.

    • Add 50 µL of BSTFA with 1% TMCS. The molar ratio of the silylating reagent to the analyte's active hydrogens should be in excess, typically at least 2:1.[1]

    • Cap the vial tightly and vortex briefly to mix.

    • Incubate the vial in a heating block or oven at 75°C for 45 minutes to ensure complete derivatization.[1]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Protocol 2: Pentafluorobenzyl (PFB) Esterification followed by Silylation

Principle: This two-step derivatization is employed to enhance sensitivity, particularly for analysis using negative chemical ionization (NCI). First, the carboxylic acid group of 9-HODE is esterified using pentafluorobenzyl bromide (PFB-Br). The resulting PFB ester is highly electron-capturing.[2] In the second step, the remaining hydroxyl group is converted to a TMS ether using a silylating reagent like BSTFA. This creates a PFB-TMS-9-HODE derivative suitable for highly sensitive GC-MS analysis.

PFB_Derivatization_Workflow cluster_prep Sample Preparation cluster_step1 Step 1: PFB Esterification cluster_step2 Step 2: Silylation cluster_analysis Analysis A Biological Sample B Lipid Extraction A->B C Evaporate to Dryness B->C D Add PFB-Br & Base (e.g., DIPEA in Acetonitrile) C->D E Incubate (e.g., 60°C for 30 min) D->E F Evaporate to Dryness E->F G Add BSTFA + 1% TMCS (in appropriate solvent) F->G H Incubate (e.g., 60°C for 30 min) G->H I Inject into GC-MS (NCI mode) H->I J Data Acquisition & Analysis I->J

Workflow for PFB-TMS derivatization of 9-HODE.

Experimental Protocol:

  • Sample Preparation:

    • Extract lipids and dry the sample aliquot in a reaction vial as described in Protocol 1.

  • Step 1: PFB Esterification:

    • To the dried residue, add 20 µL of a 1:1 mixture of acetonitrile and a solution of 1.5% N,N-Diisopropylethylamine (DIPEA) in acetonitrile.

    • Add 10 µL of a solution of 10% PFB-Br in acetonitrile.

    • Cap the vial tightly, vortex, and incubate at 60°C for 30 minutes.

    • After incubation, evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Step 2: Silylation:

    • To the dried PFB ester, add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial, vortex, and incubate at 60°C for 30 minutes.

    • Cool the vial to room temperature. If necessary, evaporate the silylation reagent and reconstitute the sample in a suitable solvent like hexane for injection.

  • GC-MS Analysis:

    • Inject 1-2 µL of the final derivative into the GC-MS system, preferably operating in NCI mode for maximal sensitivity.

Data Presentation and GC-MS Parameters

The successful derivatization of 9-HODE can be confirmed by GC-MS analysis. The following table summarizes typical GC-MS parameters and expected mass spectral data for the derivatives. Characteristic ions are crucial for identification and quantification using Selected Ion Monitoring (SIM).

ParameterTMS DerivativePFB-TMS Derivative
Derivatization Method One-step silylation with BSTFATwo-step PFB esterification and silylation
GC Column DB-5ms, HP-5MS or equivalent (30m x 0.25mm x 0.25µm)DB-5ms, HP-5MS or equivalent
Injector Temp. 250 - 280 °C250 - 280 °C
Oven Program Initial 100°C, ramp 15°C/min to 250°C, then 20°C/min to 320°C, hold 10 minSimilar to TMS derivative program
Carrier Gas Helium, constant flow ~1 mL/minHelium, constant flow ~1 mL/min
Ionization Mode Electron Ionization (EI)Negative Chemical Ionization (NCI)
Derivative M.W. 438.7 g/mol (di-TMS)618.7 g/mol (PFB-TMS)
Key Fragment Ions (m/z) EI Mode: Alpha-cleavage next to the TMS-ether group is characteristic. For 9-HODE-diTMS, key ions include those resulting from cleavage of the C9-C10 bond. A characteristic fragment for the TMS ether at C9 is expected at m/z 227 .[3] Other significant ions can be determined from the full scan spectrum.NCI Mode: The primary ion observed is typically the [M-PFB]⁻ ion, which corresponds to the loss of the pentafluorobenzyl group (181 amu). For 9-HODE-PFB-TMS, this would be m/z 437 . This ion is often used as the precursor for MS/MS analysis.[4]

Note: The exact retention times and fragmentation patterns should be confirmed by analyzing an authentic 9-HODE standard subjected to the same derivatization and analysis protocol.

References

Application Notes and Protocols for the MRM-Based Quantification of 9-HODE using 9S-HODE-d4

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

9-Hydroxyoctadecadienoic acid (9-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It exists as two stereoisomers, 9(S)-HODE and 9(R)-HODE, which are formed through both enzymatic and non-enzymatic pathways. Elevated levels of 9-HODE have been implicated in various physiological and pathological processes, including inflammation, oxidative stress, and cardiovascular disease. Accurate and sensitive quantification of 9-HODE in biological matrices is therefore crucial for understanding its role in health and disease and for the development of novel therapeutics.

This document provides a detailed method for the quantification of 9-HODE in biological samples using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard, 9S-HODE-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Signaling Pathway of 9-HODE Formation and Action

Linoleic acid, an essential fatty acid, is the precursor for the formation of 9-HODE. This conversion can occur through several pathways, including enzymatic reactions catalyzed by cyclooxygenases (COX-1 and COX-2) and cytochrome P450 enzymes, as well as non-enzymatic free radical-mediated oxidation.[1][2] Once formed, 9-HODE can exert its biological effects by activating various cellular receptors, most notably peroxisome proliferator-activated receptors (PPARs) and G protein-coupled receptor 132 (GPR132).[1][3] Activation of these receptors can modulate gene expression involved in lipid metabolism and inflammation.[3]

9-HODE Signaling Pathway Figure 1: 9-HODE Formation and Signaling cluster_formation Formation of 9-HODE cluster_action Biological Action Linoleic Acid Linoleic Acid 9-HODE 9-HODE Linoleic Acid->9-HODE Enzymatic Oxidation Linoleic Acid->9-HODE Non-Enzymatic Oxidation COX-1/COX-2 COX-1/COX-2 COX-1/COX-2->9-HODE Cytochrome P450 Cytochrome P450 Cytochrome P450->9-HODE Free Radicals Free Radicals Free Radicals->9-HODE PPARs PPARs 9-HODE->PPARs Activation GPR132 GPR132 9-HODE->GPR132 Activation Gene Expression Gene Expression PPARs->Gene Expression Biological Effects Biological Effects GPR132->Biological Effects Gene Expression->Biological Effects

Figure 1: 9-HODE Formation and Signaling

Experimental Workflow

The overall experimental workflow for the quantification of 9-HODE involves sample preparation, which includes the addition of the internal standard and extraction of the analytes, followed by LC-MS/MS analysis using MRM, and subsequent data analysis to determine the concentration of 9-HODE.

Experimental Workflow Figure 2: Experimental Workflow for 9-HODE Quantification Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Figure 2: Experimental Workflow for 9-HODE Quantification

Experimental Protocols

Materials and Reagents
  • 9-HODE standard (Cayman Chemical or equivalent)

  • This compound internal standard (Cayman Chemical or equivalent)[4]

  • HPLC-grade methanol, acetonitrile, water, and acetic acid

  • Hexane and 2-propanol for extraction

  • Solid-phase extraction (SPE) cartridges (C18, if applicable)

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 9-HODE and this compound in ethanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions in methanol to create a calibration curve. A typical concentration range is 1 to 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that will yield a robust signal in the final sample volume (e.g., 100 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods described for the extraction of oxidized fatty acids from plasma.[1]

  • To 100 µL of plasma, add 10 µL of the this compound internal standard spiking solution.

  • Add 1 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

  • Vortex the mixture for 30 seconds.

  • Add 2 mL of hexane, vortex for 2 minutes, and then centrifuge at 2000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction (steps 4-5) and combine the hexane layers.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.1% acetic acid) for LC-MS/MS analysis.

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% acetic acid
Mobile Phase B Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% acetic acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, hold, and then return to initial conditions for re-equilibration. A typical gradient might run over 10-15 minutes.

Mass Spectrometry (MS) Conditions:

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage -3.0 to -4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen at a flow rate of 600 - 800 L/hr
Desolvation Temp 350 - 500 °C

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions should be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9-HODE 295.2171.110 - 20
This compound 299.2174.110 - 20

Note: The product ion for this compound is predicted based on the fragmentation of 9-HODE, where the cleavage occurs adjacent to the hydroxyl group, retaining the deuterated portion of the molecule.

Quantitative Data Summary

The performance of the MRM method for 9-HODE will vary depending on the instrumentation and matrix. The following table summarizes typical quantitative performance characteristics reported in the literature.

ParameterTypical RangeReference
Limit of Detection (LOD) 0.4 - 10 ng/mL[5][6]
Limit of Quantification (LOQ) 1 - 40 ng/mL[5][6][7]
Linearity (R²) > 0.99[5][6]
Recovery 85 - 115%[5][6]
Intra-day Precision (%RSD) < 15%[5][6]
Inter-day Precision (%RSD) < 15%[5][6]

Data Analysis

  • Peak Integration: Integrate the peak areas for the MRM transitions of 9-HODE and this compound using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of 9-HODE to the peak area of this compound against the concentration of the 9-HODE standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Calculate the concentration of 9-HODE in the unknown samples by using the peak area ratio and the equation from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the development and implementation of an MRM-based LC-MS/MS method for the sensitive and accurate quantification of 9-HODE in biological samples. The use of the deuterated internal standard, this compound, is critical for achieving reliable results. This method can be a valuable tool for researchers and scientists in various fields, including drug discovery and development, to investigate the role of 9-HODE in health and disease.

References

Application Notes and Protocols for Liquid-Liquid Extraction of HODEs from Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyoctadecadienoic acids (HODEs) are oxidized metabolites of linoleic acid, a crucial polyunsaturated fatty acid. These lipid mediators, including the prominent isomers 9-HODE and 13-HODE, are implicated in a variety of physiological and pathological processes such as inflammation, atherosclerosis, and cancer. Accurate quantification of HODEs in cell culture is essential for understanding their cellular functions and for the development of novel therapeutics. This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of HODEs from cultured cells, tailored for downstream analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Notes

Liquid-liquid extraction is a cornerstone technique for isolating lipids, including HODEs, from complex biological matrices like cell cultures. The choice of the extraction method can significantly impact the recovery and purity of the target analytes. The three most common LLE methods for lipid extraction are the Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE) methods.

  • Folch Method: This method is considered a "gold standard" for lipid extraction and is particularly effective for a broad range of lipids from various tissues. It utilizes a chloroform:methanol solvent system, which efficiently solubilizes lipids. However, it requires a relatively large solvent-to-sample ratio.

  • Bligh-Dyer Method: A modification of the Folch method, the Bligh-Dyer method uses a smaller solvent-to-sample ratio, making it suitable for samples with high water content, such as cell suspensions. While efficient, it may underestimate the lipid content in samples with very high lipid concentrations (>2%).

  • MTBE Method: This method offers a safer alternative to the chloroform-based methods. Due to the lower density of MTBE, the lipid-containing organic phase forms the upper layer, simplifying its collection and reducing the risk of contamination.[1] It has been shown to provide similar or even better recoveries for many lipid classes compared to the Folch and Bligh-Dyer methods.[1]

The selection of the appropriate method depends on the specific cell type, the expected concentration of HODEs, and the downstream analytical technique. For quantitative analysis, it is crucial to optimize the chosen protocol and validate the recovery of HODEs.

Data Presentation: Comparison of Lipid Extraction Methods

Parameter Folch Method Bligh-Dyer Method MTBE Method References
Principle Liquid-liquid extraction using a chloroform-methanol mixture to solubilize lipids, followed by a wash to remove non-lipid contaminants.A modification of the Folch method with a smaller solvent-to-sample ratio, suitable for samples with high water content.Liquid-liquid extraction using methyl-tert-butyl ether as a less toxic alternative to chloroform.[2][3]
Typical Extraction Yield Very High (often >95% for total lipids)High, but can be lower than Folch for high-lipid samples.Similar or better recovery for most major lipid classes compared to Folch.[1][2]
Purity of Extract HighHighHigh, with easy removal of the non-extractable matrix.[1]
Key Advantages High lipid recovery, effective for a wide range of tissues.Rapid, suitable for samples with high water content.Safer solvent, upper organic phase simplifies collection, suitable for automation.[1][2][3]
Key Disadvantages Use of toxic chlorinated solvents, larger solvent volume.May underestimate lipid content in samples with >2% lipids.Less established than chloroform-based methods for some specific lipid classes.[2][3]

Experimental Protocols

Protocol 1: Cell Harvesting and Lysis for Lipid Extraction

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Centrifuge tubes (conical, glass or solvent-resistant plastic)

  • Liquid nitrogen or dry ice/ethanol bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Washing: Aspirate the culture medium. Wash the cells twice with ice-cold PBS to remove any residual medium components.

  • Cell Detachment (for adherent cells): Add a minimal volume of ice-cold PBS to the plate and gently scrape the cells using a cell scraper.

  • Cell Collection: Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Pelleting: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5-10 minutes at 4°C to pellet the cells.

  • Supernatant Removal: Carefully aspirate and discard the supernatant.

  • Flash Freezing: Immediately flash-freeze the cell pellet in liquid nitrogen or a dry ice/ethanol bath to quench metabolic activity. The pellets can be stored at -80°C until lipid extraction.

  • Cell Lysis (optional but recommended): Prior to solvent addition, lyse the cell pellet by sonication on ice in a small volume of PBS or by adding the initial extraction solvent and vortexing vigorously.

Protocol 2: Liquid-Liquid Extraction of HODEs

A. Folch Method

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes or syringes

Procedure:

  • Homogenization: Resuspend the cell pellet (from Protocol 1) in 0.8 mL of water.

  • Solvent Addition: Add 3 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.

  • Extraction (Single Phase): Vortex the mixture vigorously for 15-20 minutes at room temperature. This ensures thorough extraction of lipids into the single-phase solvent system.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution to the tube. Vortex for 1-2 minutes.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5-10 minutes to facilitate phase separation.

  • Collection of Organic Phase: Two distinct phases will form: an upper aqueous phase and a lower chloroform phase containing the lipids. Carefully aspirate and collect the lower chloroform phase using a glass Pasteur pipette or syringe, avoiding the protein interface.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.

B. Bligh-Dyer Method

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes or syringes

Procedure:

  • Sample Preparation: Start with a cell suspension in 1 mL of water or PBS.

  • Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Extraction: Vortex the mixture for 10-15 minutes.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.

  • Centrifugation: Centrifuge at low speed to separate the phases.

  • Collection of Organic Phase: Collect the lower chloroform phase.

  • Drying and Reconstitution: Proceed as described in the Folch method (steps 7 and 8).

C. MTBE Method

Materials:

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer/shaker

  • Centrifuge

  • Micropipette

Procedure:

  • Sample Preparation: To the cell pellet, add 200 µL of methanol.

  • Solvent Addition: Add 5 mL of MTBE.

  • Extraction: Incubate the mixture for 1 hour at room temperature on a shaker.

  • Phase Separation: Add 1.25 mL of MS-grade water to induce phase separation. Incubate for 10 minutes at room temperature.

  • Centrifugation: Centrifuge at 1,000 x g for 10 minutes.

  • Collection of Organic Phase: The upper MTBE phase contains the lipids. Carefully collect the upper phase with a micropipette.[1]

  • Drying and Reconstitution: Dry the collected organic phase and reconstitute for analysis as described in the Folch method.

Protocol 3: Sample Preparation for LC-MS Analysis

Materials:

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • LC-MS vials with inserts

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract from any of the LLE methods in a small, precise volume of a solvent compatible with your LC mobile phase (e.g., 100 µL of methanol:acetonitrile, 1:1 v/v).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column.

  • Transfer to Vial: Transfer the filtered sample to an LC-MS vial, preferably with a low-volume insert to maximize sample injection.

  • Analysis: The sample is now ready for injection into the LC-MS system for the quantification of HODEs.

Mandatory Visualizations

HODE Signaling Pathways

HODEs exert their biological effects through various signaling pathways. Two of the most well-characterized are the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and interaction with the G protein-coupled receptor GPR132.

HODE_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-HODE_ext 9-HODE GPR132 GPR132 9-HODE_ext->GPR132 Binds 9-HODE_int 9-HODE 9-HODE_ext->9-HODE_int Transport 13-HODE_ext 13-HODE 13-HODE_int 13-HODE 13-HODE_ext->13-HODE_int Transport Signaling_Cascade Signaling Cascade GPR132->Signaling_Cascade Activates PPARg PPARγ 9-HODE_int->PPARg Activates 13-HODE_int->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: HODE signaling through GPR132 and PPARγ pathways.

Experimental Workflow for HODE Extraction

The following diagram illustrates the general workflow for the liquid-liquid extraction of HODEs from cell culture for subsequent analysis.

LLE_Workflow start Start: Cultured Cells harvest Cell Harvesting (Washing & Pelleting) start->harvest lysis Cell Lysis (Sonication/Vortexing) harvest->lysis extraction Liquid-Liquid Extraction (Folch, Bligh-Dyer, or MTBE) lysis->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect Collect Organic Phase (Lipid Extract) phase_sep->collect dry Dry Down Extract (Nitrogen Stream/Vacuum) collect->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Workflow for HODE extraction from cell culture.

References

Application Note: A Guide to Mobile Phase Selection for the Chromatographic Separation of 9-HODE

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 9-Hydroxyoctadecadienoic acid (9-HODE) is a key lipid mediator derived from the oxidation of linoleic acid.[1][2] It exists in several isomeric forms, primarily 9(S)-HODE and 9(R)-HODE, which can have distinct biological activities.[2] As a product of oxidative stress, 9-HODE is implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and pain perception.[1][3] Its accumulation in atherosclerotic lesions highlights its importance as a biomarker and therapeutic target.[1] Accurate separation and quantification of 9-HODE isomers are therefore critical for understanding its role in disease. This document provides a detailed guide on selecting the appropriate mobile phase for the separation of 9-HODE using various high-performance liquid chromatography (HPLC) techniques.

Biological Signaling of 9-HODE

9-HODE exerts its biological effects by interacting with specific cellular receptors and transcription factors. It is a known agonist for the G protein-coupled receptor GPR132 and the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][4] Activation of these pathways can modulate gene expression related to lipid uptake, inflammation, and macrophage differentiation.[1][5]

9_HODE_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cellular Response Linoleic_Acid Linoleic Acid Oxidative_Stress Oxidative Stress / Enzymatic Action Linoleic_Acid->Oxidative_Stress HODE_9 9-HODE Oxidative_Stress->HODE_9 GPR132 GPR132 Receptor HODE_9->GPR132 Binds to PPARg PPARγ Activation HODE_9->PPARg Activates Gene_Expression Modulation of Gene Expression (e.g., CD36, FASN) GPR132->Gene_Expression PPARg->Gene_Expression Cellular_Effects Cellular Effects: - Macrophage Maturation - Pro-inflammatory Actions - Altered Lipid Metabolism Gene_Expression->Cellular_Effects

Caption: Signaling pathway of 9-HODE via GPR132 and PPARγ receptors.

Chromatographic Separation Strategies

The choice of chromatographic mode—Normal-Phase (NP), Reverse-Phase (RP), or Chiral—is fundamental to achieving the desired separation of 9-HODE and its isomers. Each mode utilizes different mobile phase characteristics to exploit the physicochemical properties of the analyte.

  • Normal-Phase Chromatography (NP-HPLC): This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[6] It is particularly effective for separating structural isomers, such as the various positional and geometric isomers of HODE.[7]

  • Reverse-Phase Chromatography (RP-HPLC): As the most widely used HPLC mode, RP-HPLC employs a non-polar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol.[8][9] This method is ideal for quantifying 9-HODE in complex biological matrices and is highly compatible with mass spectrometry (MS).[10]

  • Chiral Chromatography: To separate enantiomers like 9(S)-HODE and 9(R)-HODE, a chiral stationary phase (CSP) is required.[11] The mobile phase can be either normal-phase or reverse-phase, depending on the specific CSP and the analytes.[12]

Mobile Phase Composition Data

The following table summarizes various mobile phase compositions used for the separation of 9-HODE and related analytes reported in the literature.

Chromatographic ModeColumn TypeMobile Phase CompositionFlow RateDetectionApplication
Normal-Phase HPLC Silica (250 mm × 4.6 mm, 5 µm)Isocratic: n-hexane/isopropanol/acetic acid (98.3:1.6:0.1, v/v/v)[7]1.0 mL/min (Implied)Photo-Diode Array (PDA) at 234 nm[7]Simultaneous measurement of four HODE isomers in meat products.[7]
Reverse-Phase LC-MS/MS C8Gradient: A: 0.1% formic acid in water; B: Acetonitrile. Gradient profile: 40% B (0-1 min), to 70% B (7 min), to 99% B (8-10 min), then re-equilibration.[13]0.35 mL/min[13]ESI-MS/MS (Negative Ion Mode)[13]Quantification of linoleic acid oxides in Baijiu.[13]
Reverse-Phase LC-MS/MS C18 (2.1 x 250 mm, 5 µm)Gradient: A: Water with acid; B: Methanol with acid. Started at 85% B for 10 min, then to 100% B over 2 min, held for 10 min.[14]0.2 mL/min[14]ESI-MS/MS (Negative Ion Mode)[14][15]Quantification of fatty acid oxidation products in biological samples.[14][15]
Chiral Stationary Phase LC-MS/MS Chiral ColumnIsocratic: hexane/2-propanol/acetic acid (100:1:0.1, v/v/v) (for related HPODE isomers).[16]1.8 mL/min (Implied)ESI-MS/MS with post-column reagent (2 mM sodium acetate in methanol)[16]Analysis of hydroperoxide (HPODE) isomers, precursors to HODE.[16]

Experimental Protocols

Protocol 1: Isomer Separation by Normal-Phase HPLC

This protocol is adapted from a method for the simultaneous determination of four HODE isomers and is suitable for separating 9-HODE from other positional and geometric isomers.[7]

1. Objective: To separate 9-hydroxy-10Z,12E-octadecadienoic acid (9-Z,E-HODE) and 9-hydroxy-10E,12E-octadecadienoic acid (9-E,E-HODE) from their 13-HODE counterparts.[7]

2. Materials:

  • Solvents: HPLC-grade n-hexane, isopropanol, and glacial acetic acid.

  • Column: Silica, 250 mm × 4.6 mm, 5 µm particle size.[7]

  • Standards: Authentic standards for 9-HODE isomers.

3. Mobile Phase Preparation:

  • Carefully mix n-hexane, isopropanol, and acetic acid in a volumetric ratio of 98.3:1.6:0.1.[7]

  • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[17]

4. HPLC Conditions:

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

  • Elution Mode: Isocratic.[7]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV detector or Photo-Diode Array (PDA) set to 234 nm, which is the characteristic absorbance wavelength for the conjugated diene system in HODEs.[7]

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Monitor the chromatogram for the elution of HODE isomers.

Protocol 2: Quantification by Reverse-Phase LC-MS/MS

This protocol is a generalized method based on common practices for quantifying oxidized fatty acids in biological samples using RP-LC-MS/MS.[13][14][15]

1. Objective: To accurately quantify 9-HODE in a complex matrix such as plasma or tissue extract.

2. Materials:

  • Solvents: LC-MS grade water, acetonitrile, methanol, and formic acid.

  • Column: C18 or C8, typically 50-150 mm in length, 2.1 mm internal diameter, with sub-2 µm or 3-5 µm particles.[10]

  • Internal Standard: A stable isotope-labeled standard, such as 15(S)-HETE-d8, is recommended for accurate quantification.[15]

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile (or methanol) with 0.1% formic acid.

  • Degas both mobile phases thoroughly.

4. LC-MS/MS Conditions:

  • Flow Rate: 0.2-0.4 mL/min.

  • Elution Mode: Gradient elution is typically required to separate 9-HODE from other lipids and matrix components. A representative gradient is:

    • Start at 30-40% B.

    • Linearly increase to 95-100% B over 10-15 minutes.

    • Hold at 100% B for 2-5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate for 5-10 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[13]

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for 9-HODE (e.g., m/z 295 -> 171).[15] A transition for the internal standard should also be monitored.[15]

5. Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the extracted sample spiked with the internal standard.

  • Acquire data using the defined MRM transitions.

  • Quantify 9-HODE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

General Experimental Workflow

The overall process for 9-HODE analysis involves several key steps from sample collection to final data interpretation. The choice of mobile phase is a critical decision within the "Chromatographic Separation" stage of this workflow.

Experimental_Workflow Sample 1. Sample Collection (Plasma, Tissue, etc.) Extraction 2. Lipid Extraction (e.g., Solid Phase Extraction) Sample->Extraction Concentration 3. Sample Concentration & Reconstitution Extraction->Concentration HPLC 4. Chromatographic Separation (HPLC / LC-MS) Concentration->HPLC Detection 5. Detection (UV/PDA or MS/MS) HPLC->Detection Analysis 6. Data Analysis (Integration & Quantification) Detection->Analysis

Caption: General workflow for the analysis of 9-HODE from biological samples.

Conclusion

The selection of an appropriate mobile phase is paramount for the successful separation and quantification of 9-HODE. For resolving structural isomers, a non-polar normal-phase system, such as hexane modified with isopropanol and acetic acid, is highly effective. For robust quantification in complex biological samples, a polar reverse-phase system, typically a gradient of acidified water and acetonitrile or methanol, coupled with mass spectrometry, is the method of choice. When enantiomeric separation is required, the mobile phase must be carefully optimized for the specific chiral stationary phase being used. By following the protocols and considering the data presented in this note, researchers can develop reliable and accurate methods for analyzing 9-HODE.

References

Application of 9S-HODE-d4 in Clinical Research: A Detailed Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9(S)-Hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. In clinical research, 9S-HODE is gaining prominence as a biomarker for oxidative stress and its involvement in a variety of pathologies, including cardiovascular diseases, non-alcoholic steatohepatitis (NASH), and inflammatory conditions. Accurate and precise quantification of 9S-HODE in biological matrices is paramount for understanding its role in disease pathogenesis and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of 9S-HODE-d4 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of 9S-HODE in clinical research.

Core Principles: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate quantification of endogenous analytes in complex biological samples. This technique, known as isotope dilution mass spectrometry, relies on the addition of a known amount of the deuterated standard to the sample prior to any sample preparation steps. This compound is chemically identical to the endogenous 9S-HODE, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the endogenous analyte by the mass spectrometer. By measuring the ratio of the endogenous analyte to the deuterated internal standard, any variations in sample recovery or instrument response can be effectively normalized, leading to highly accurate and precise quantification.

Clinical Significance of 9S-HODE

Elevated levels of 9-HODE have been observed in several clinical conditions, making it a valuable research target.

  • Atherosclerosis: 9-HODE is found in high concentrations in oxidized low-density lipoprotein (oxLDL) and atherosclerotic plaques[1]. Studies have shown a significant increase in 9-HODE levels in the LDL of atherosclerotic patients compared to healthy individuals[2].

  • Non-Alcoholic Steatohepatitis (NASH): Patients with NASH have been found to have significantly elevated plasma levels of 9-HODE compared to individuals with simple steatosis[3].

  • Inflammation and Pain: 9-HODE is an oxidized linoleic acid metabolite (OXLAM) that has been linked to oxidative stress and inflammation[4].

  • Other Conditions: Increased 9-HODE levels have also been reported in patients with pancreatitis, Alzheimer's disease, and certain types of cancer[4].

Data Presentation: Quantitative Levels of 9-HODE in Clinical and Preclinical Studies

The following tables summarize quantitative data of 9-HODE levels in different pathological conditions. The use of this compound as an internal standard is crucial for the accuracy of these measurements.

Table 1: 9-HODE Levels in Patients with Atherosclerosis

Patient GroupMatrixFold Increase in 9-HODE vs. Healthy ControlsReference
Young Atherosclerotic Patients (36-47 years)Low-Density Lipoprotein (LDL)~20-fold[2]
Older Atherosclerotic Patients (69-94 years)Low-Density Lipoprotein (LDL)30 to 100-fold (compared to young healthy) 2 to 3-fold (compared to age-matched healthy)[2]

Table 2: Plasma 9-HODE Concentrations in Patients with Non-Alcoholic Fatty Liver Disease (NAFLD)

Patient GroupPlasma 9-HODE (nmol/L) (Mean ± SD)Reference
Healthy ControlsNot specified[3]
SteatosisNot specified (lower than NASH)[3]
Non-Alcoholic Steatohepatitis (NASH)Significantly elevated vs. Steatosis[3]

Note: While the referenced study[3] indicates a significant elevation, specific mean and standard deviation values for each group were not provided in the abstract.

Table 3: Plasma Oxylipin Concentrations in a Preclinical Rat Model

AnalyteMean Concentration (nmol/L)Standard Deviation (nmol/L)Reference
9-HODE57.818.7[5]
13-HODE123.231.1[5]
9-oxoODE218.153.7[5]
13-oxoODE57.819.2[5]

Signaling Pathways Involving 9S-HODE

9S-HODE exerts its biological effects through interaction with specific cellular receptors and signaling pathways.

GPR132 Signaling Pathway

9-HODE is a ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A[6][7]. Activation of GPR132 by 9-HODE can initiate downstream signaling cascades that are implicated in inflammation and other cellular processes.

GPR132_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 9S-HODE 9S-HODE GPR132 GPR132 (G2A Receptor) 9S-HODE->GPR132 Binds to G_protein Gαq/11 GPR132->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Inflammatory Response Ca_release->Downstream PKC->Downstream

9S-HODE binding to GPR132 activates downstream signaling.
PPARγ Signaling Pathway

9-HODE can also act as an agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation[8].

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9S-HODE_cyto 9S-HODE PPARg PPARγ 9S-HODE_cyto->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription (e.g., FABP4, CD36) PPRE->Gene_Expression Regulates SPE_Workflow Start Plasma/Serum Sample Spike Spike with this compound Start->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE_Load Load Supernatant Supernatant->SPE_Load SPE_Condition SPE Cartridge Conditioning (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash (5% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute (Methanol) SPE_Wash->SPE_Elute Dry Evaporate to Dryness SPE_Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute End Ready for LC-MS/MS Reconstitute->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chromatographic Shifts of Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering chromatographic shifts with deuterated internal standards in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Is it normal to see a retention time shift between my analyte and its deuterated internal standard?

Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect".[1][2] Typically, in reversed-phase chromatography, deuterated compounds are slightly less retentive and therefore elute slightly earlier than their non-deuterated analogs.[1][3][4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in polarity.[3]

Q2: What causes the chromatographic isotope effect?

The primary cause is the difference in bond strength and length between C-H and C-D bonds.[3] This subtle difference can affect the molecule's interaction with the stationary phase of the chromatography column. In reversed-phase LC, deuterated compounds can exhibit slightly lower lipophilicity, resulting in weaker interactions with the stationary phase and earlier elution.[5]

Q3: Can the chromatographic shift between a deuterated standard and the analyte affect my quantitative results?

Yes, if the shift is significant, it can lead to inaccurate quantification. This is particularly problematic if the analyte and the internal standard elute in regions with differing matrix effects. If one compound elutes in a region of ion suppression while the other does not, the ratio of their responses will not accurately reflect their relative concentrations.[6] Complete co-elution is ideal to ensure both compounds experience the same matrix effects.[5]

Q4: Besides the isotope effect, what else can cause retention time shifts in my chromatographic run?

Several factors can lead to retention time shifts for both the analyte and the internal standard, including:

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase can cause shifts.[7]

  • pH: Variations in the mobile phase pH can affect the retention of ionizable compounds.[7][8]

  • Temperature: Fluctuations in column temperature can lead to retention time instability.[8][9]

  • Column Degradation: Buildup of matrix components on the column can alter its chemistry and affect retention.[7]

  • Flow Rate Instability: Leaks or issues with the pump can cause variations in the flow rate, leading to shifts in retention time.[7][9]

  • Sample Solvent: Injecting a sample in a solvent that is significantly different from the mobile phase can distort peak shape and shift retention.[7][10]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of the Chromatographic Shift

If you observe a shift between your analyte and deuterated internal standard, follow these steps to identify the root cause.

Experimental Protocol: Systematic Investigation

  • Confirm the Shift: Overlay the chromatograms of the analyte and the deuterated internal standard to visually confirm the retention time difference.[11]

  • Evaluate System Stability: Inject a standard mixture multiple times to assess the reproducibility of the retention times. Significant variation points to instrument issues like unstable flow rate or temperature.[9]

  • Check Mobile Phase: Prepare fresh mobile phases, ensuring accurate composition and pH.[7]

  • Inspect the Column: If pressure has increased or peak shape has deteriorated along with the shift, the column may be contaminated or degraded.[7]

Guide 2: Mitigating the Chromatographic Isotope Effect

When the shift is confirmed to be due to the deuterium isotope effect, several strategies can be employed to minimize its impact.

Methodology for Optimization:

  • Adjust Mobile Phase Composition: Small modifications to the organic modifier or aqueous component can alter selectivity and potentially reduce the separation between the analyte and the internal standard.[3]

  • Modify the Gradient: A shallower gradient can broaden the peaks, which may promote better overlap between the analyte and the internal standard.[3]

  • Change Column Temperature: Adjusting the column temperature can influence the interactions with the stationary phase and may help to improve co-elution.[12]

  • Experiment with Different Column Chemistries: Trying a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can alter the selectivity and potentially minimize the isotope effect.[12]

Data Presentation

Table 1: Common Causes of Retention Time Shifts and Their Symptoms

CauseSymptomPotential Solution
Chromatographic Isotope Effect Consistent, small shift where the deuterated standard elutes slightly earlier in reversed-phase LC.[1][3]Optimize chromatographic conditions (mobile phase, gradient, temperature); consider a different labeled standard.[3][12]
Mobile Phase Inconsistency All peaks shift, often to a similar degree.[7]Prepare fresh mobile phase, ensuring accurate measurements.[7]
Column Temperature Fluctuation Drifting retention times for all peaks.[9]Use a column oven to maintain a stable temperature.[9]
Column Contamination Gradual shift in retention, often accompanied by increased backpressure and poor peak shape.[7]Wash the column with a strong solvent or replace it.
Flow Rate Instability All peaks shift proportionally.[7]Check for leaks, prime the pump, and ensure pump seals are in good condition.[7][9]

Visualizations

start Observed Chromatographic Shift between Analyte and Deuterated IS check_repro Assess Retention Time Reproducibility start->check_repro consistent_shift Consistent Shift? check_repro->consistent_shift isotope_effect Likely Isotope Effect consistent_shift->isotope_effect Yes inconsistent_shift Inconsistent Shift? consistent_shift->inconsistent_shift No optimize_method Optimize Chromatographic Method isotope_effect->optimize_method alt_is Consider Alternative IS (e.g., ¹³C, ¹⁵N) isotope_effect->alt_is end_isotope Problem Mitigated optimize_method->end_isotope alt_is->end_isotope troubleshoot_system Troubleshoot LC System inconsistent_shift->troubleshoot_system Yes check_mp Check Mobile Phase troubleshoot_system->check_mp check_temp Check Temperature troubleshoot_system->check_temp check_column Inspect Column troubleshoot_system->check_column end_system Problem Resolved check_mp->end_system check_temp->end_system check_column->end_system

Caption: Troubleshooting workflow for chromatographic shifts.

cluster_options Chromatographic Parameter Optimization start Mitigating Isotope Effect mobile_phase Adjust Mobile Phase Composition start->mobile_phase gradient Modify Gradient Profile (e.g., shallower) start->gradient temperature Change Column Temperature start->temperature column Test Different Column Chemistry start->column alt_standard Use Alternative Internal Standard start->alt_standard end Achieve Co-elution or Consistent Separation mobile_phase->end gradient->end temperature->end column->end c13_n15 ¹³C or ¹⁵N Labeled Standard alt_standard->c13_n15 c13_n15->end

Caption: Strategies to minimize the chromatographic isotope effect.

References

Technical Support Center: Quantification of 9-HODE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of matrix effects in the quantification of 9-hydroxyoctadecadienoic acid (9-HODE).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 9-HODE quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS), this can lead to either ion suppression or enhancement. For 9-HODE, a lipid metabolite often measured in complex biological samples like plasma or tissue, matrix effects can cause inaccurate and irreproducible quantification by diminishing or augmenting the analyte's signal.[2] Phospholipids are a major contributor to matrix effects in biological samples due to their high abundance and tendency to co-extract with lipid analytes like 9-HODE.[3]

Q2: What is the most effective way to correct for matrix effects in 9-HODE analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[4] A SIL-IS, such as 9-HODE-d4, is chemically identical to the analyte but has a different mass.[5] It is added to the sample at the beginning of the preparation process and will co-elute with the endogenous 9-HODE, experiencing similar ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, variability introduced by matrix effects and sample processing can be normalized, leading to more accurate and precise quantification.

Q3: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for my samples?

A3: Both SPE and LLE are effective for extracting 9-HODE, and the choice depends on the sample matrix, desired selectivity, and throughput.

  • Solid-Phase Extraction (SPE): This technique is often preferred for its high selectivity, potential for automation, and reduced solvent consumption.[6] For acidic compounds like 9-HODE, reversed-phase (e.g., C18) or mixed-mode anion exchange cartridges can be very effective at removing interfering substances like phospholipids.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE is a traditional and robust method that partitions analytes between two immiscible liquid phases.[9] It is effective but can be more labor-intensive and use larger volumes of organic solvents.[8] The efficiency of LLE is highly dependent on the choice of solvents and the pH of the aqueous phase.[9]

For complex matrices like plasma, SPE often provides a cleaner extract, leading to reduced matrix effects.[8][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components, particularly phospholipids, are competing with 9-HODE for ionization in the MS source.[1]Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove interfering phospholipids.[3][11] Improve Chromatographic Separation: Modify the LC gradient to better separate 9-HODE from the region where phospholipids typically elute.[12] Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.[13]
Low Extraction Recovery: 9-HODE is not being efficiently extracted from the sample matrix.[14]Optimize Extraction Protocol: For LLE, ensure the pH of the aqueous phase is adjusted to ~3-4 to neutralize the carboxylic acid group of 9-HODE, improving its partitioning into the organic solvent.[15] For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte completely.[14] Use of a stable isotope-labeled internal standard (SIL-IS) is crucial to correct for recovery losses.[4]
Analyte Degradation: As an oxidized lipid, 9-HODE can be susceptible to further oxidation or degradation during sample handling and storage.Add Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (TPP) in extraction solvents to prevent auto-oxidation.[16] Maintain Cold Chain: Keep samples on ice during processing and store them at -80°C.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Variability in extraction efficiency or matrix effects between samples.Standardize Procedures: Ensure all samples are treated identically. Use automated liquid handlers if available. Use a SIL-IS: An internal standard is essential to correct for sample-to-sample variations in recovery and matrix effects.[4]
Carryover: Analyte from a high-concentration sample adsorbs to surfaces in the LC system and elutes in subsequent injections.Optimize Wash Method: Implement a robust needle and injection port wash protocol using a strong organic solvent between samples.[17] Blank Injections: Run solvent blanks after high-concentration samples to confirm that the system is clean before the next injection.[17]
Peak Tailing or Splitting Column Contamination: Buildup of matrix components on the analytical column frit or stationary phase.[17]Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. Sample Cleanup: Improve the sample cleanup procedure (e.g., SPE) to reduce the amount of contaminants injected.[17]
Inappropriate Injection Solvent: The solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase, causing poor peak shape.[17]Match Solvents: Reconstitute the sample in a solvent that is as close as possible in composition and strength to the initial mobile phase.

Data & Methodologies

Comparison of Sample Preparation Techniques

The following table summarizes typical performance data for different sample preparation methods used in lipid analysis. Note that actual performance will vary based on the specific protocol, sample matrix, and instrumentation.

Method Typical Analyte Recovery (%) Phospholipid Removal (%) Matrix Effect Variability (%RSD) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 70-100%< 20%High (>15%)Fast, simple, inexpensive.Ineffective at removing phospholipids, high matrix effects.[7]
Liquid-Liquid Extraction (LLE) 80-100%60-80%Moderate (5-15%)Robust, effective for a wide range of lipids.Labor-intensive, uses large solvent volumes.[8][9]
Solid-Phase Extraction (SPE) 90-110%[11]> 90%[11]Low (<10%)High selectivity, cleaner extracts, can be automated.[8][11]Higher cost per sample, requires method development.
Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 9-HODE from Plasma

This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of a suitable SIL-IS (e.g., 9-HODE-d4) and an antioxidant (e.g., BHT).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile or methanol.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning (e.g., C18, 100 mg):

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 drop/second).

  • Washing:

    • Wash the cartridge with 1 mL of 5-10% methanol in water to remove polar interferences.

  • Elution:

    • Elute 9-HODE with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of 9-HODE from Plasma/Serum

This protocol is based on a modified Folch extraction method.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of SIL-IS (e.g., 9-HODE-d4) and an antioxidant (e.g., BHT).

    • Add 400 µL of methanol and vortex thoroughly.

  • Extraction:

    • Add 800 µL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Add 200 µL of water to induce phase separation. Vortex briefly.

  • Phase Separation:

    • Centrifuge at 2,000 x g for 5 minutes. Three layers will form: an upper organic layer, a protein disk, and a lower aqueous layer.

  • Collection:

    • Carefully collect the upper organic layer, which contains the lipids, avoiding the protein interface.

  • Final Steps:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for LC-MS analysis.

Visual Guides

Mechanism of Ion Suppression in LC-MS

IonSuppression cluster_source Mass Spectrometer Ion Source cluster_ideal Ideal Condition (No Matrix) cluster_suppression Ion Suppression Condition Droplet Solvent Droplet (Analyte + Matrix) AnalyteIon Analyte Ion [M+H]+ MatrixIon Matrix Ion MS_Inlet To Mass Analyzer IdealDroplet Droplet with Analyte IdealIon Analyte Ion [M+H]+ IdealDroplet->IdealIon Efficient Ionization IdealIon->MS_Inlet High Signal SuppressedDroplet Droplet with Analyte + High Matrix Conc. SuppressedAnalyte Analyte Ion SuppressedDroplet->SuppressedAnalyte Reduced Ionization CompetingMatrix Matrix Ion SuppressedDroplet->CompetingMatrix Competition for Charge SuppressedAnalyte->MS_Inlet Low Signal CompetingMatrix->MS_Inlet

Caption: Mechanism of ion suppression in the MS source due to co-eluting matrix components.

General Workflow for 9-HODE Quantification

Workflow Sample 1. Sample Collection (Plasma, Tissue, etc.) Spike 2. Add SIL-IS (e.g., 9-HODE-d4) + Antioxidant Sample->Spike Extraction 3. Extraction (SPE or LLE) Spike->Extraction DryRecon 4. Dry & Reconstitute Extraction->DryRecon LCMS 5. LC-MS/MS Analysis DryRecon->LCMS Data 6. Data Processing (Peak Integration) LCMS->Data Quant 7. Quantification (Analyte/IS Ratio vs. Cal Curve) Data->Quant

Caption: A typical sample preparation and analysis workflow for 9-HODE quantification.

Simplified 9-HODE Biosynthesis Pathway

Pathway LA Linoleic Acid (in cell membranes) PLA2 PLA2 LA->PLA2 FreeLA Free Linoleic Acid PLA2->FreeLA Enzymes Enzymatic Oxidation (COX, CYP450, LOX) FreeLA->Enzymes NonEnzymatic Non-Enzymatic Oxidative Stress FreeLA->NonEnzymatic HODE9 9-HODE Enzymes->HODE9 HODE13 13-HODE Enzymes->HODE13 NonEnzymatic->HODE9 NonEnzymatic->HODE13 Further Further Metabolism (e.g., 9-oxo-ODE) HODE9->Further

Caption: Simplified pathways for the formation of 9-HODE from linoleic acid.[18][19]

References

Technical Support Center: Optimizing Mass Spectrometry (MS) Source Conditions for 9S-HODE-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometer's source conditions for the analysis of 9S-HODE-d4.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a poor or no signal for my this compound internal standard?

A complete or significant loss of signal can often be traced back to a single issue.[1] This is one of the most common challenges in mass spectrometry.[2] Here are several factors that could be contributing to poor signal intensity:

  • Incorrect Ionization Mode: this compound, like other oxidized linoleic acid metabolites, contains a carboxylic acid group. It is best analyzed in negative electrospray ionization (ESI) mode to generate the deprotonated precursor ion, [M-H]⁻.[3]

  • Improper Sample Concentration: If the sample is too dilute, the signal may be undetectable. Conversely, an overly concentrated sample can lead to ion suppression, reducing the signal of your target analyte.[2]

  • Suboptimal Source Parameters: The efficiency of ionization is critically dependent on MS source parameters. Settings for voltages, gas flows, and temperatures must be properly tuned for your specific instrument and analyte.[2][3]

  • Instrument Calibration and Maintenance: Ensure your mass spectrometer is regularly tuned and calibrated according to the manufacturer's guidelines. Contamination or instrument drift can negatively impact performance.[2]

  • Mobile Phase Composition: The mobile phase should be compatible with ESI. The addition of a small amount of a weak acid, like 0.04% acetic acid, has been shown to improve ionization efficiency for these compounds.[3]

Q2: What are the typical starting MS source parameters for analyzing this compound?

While optimal conditions are instrument-specific, the following table provides a starting point for method development based on published data for HODE compounds.[3][4][5][6] Optimization should be performed by infusing a standard solution and adjusting one parameter at a time.[7]

ParameterTypical Starting ValueRecommended Optimization RangeNotes
Ionization Mode Negative ESI-Required for forming the [M-H]⁻ ion.
Capillary / Spray Voltage -3.0 kV-2.5 to -4.5 kVAdjust in small increments. High voltage can cause instability. A study found -2.5 kV to be optimal.[3]
Cone / Fragmentor Voltage -80 V-30 to -150 VHighly instrument-dependent. This is a critical parameter for maximizing precursor ion intensity.[3][4]
Desolvation / Drying Gas Temp. 350 °C300 to 400 °CAids in solvent evaporation and ion desolvation.[3][5]
Nebulizer / Sheath Gas Flow Manufacturer's DefaultInstrument SpecificOptimize for a stable and consistent spray.[7]
Collision Energy (for MS/MS) 13 eV10 to 30 eVMust be optimized to obtain maximum signal intensity for the desired product ion.[3]

Q3: What are the expected precursor and product ions for this compound?

For developing a Multiple Reaction Monitoring (MRM) method, you need to monitor a specific precursor-to-product ion transition.

  • Precursor Ion: The deuterated [M-H]⁻ ion for HODE-d4 is m/z 299.3 .[8][9]

  • Product Ion: While the non-deuterated 9-HODE yields a characteristic product ion at m/z 171, the fragmentation of deuterated standards can differ.[5] For the related d4-13-HODE, a commonly used product ion is m/z 198.1 .[8][9] The optimal product ion for this compound should be confirmed experimentally by performing a product ion scan on the m/z 299.3 precursor.

Q4: My chromatographic peak shape is broad or splitting. How can I fix this?

Poor peak shape can compromise resolution and sensitivity. Consider the following:

  • Column Contamination: Ensure proper sample preparation to remove contaminants that can build up on the analytical column.[2]

  • Ionization Conditions: Suboptimal source parameters, particularly gas flows and temperatures, can sometimes contribute to peak broadening.[2]

  • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase to prevent peak distortion.

Experimental Protocols

Protocol 1: Systematic Optimization of MS Source Parameters via Direct Infusion

This protocol describes a systematic approach to finding the optimal source conditions for this compound on your specific mass spectrometer.

  • Prepare Standard Solution: Create a 1 µg/mL solution of this compound in a solvent appropriate for your mobile phase (e.g., 80% Methanol with 0.1% acetic acid).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low, steady flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Set Initial Parameters: Begin with the manufacturer's recommended settings or the typical starting values listed in the table above. Set the instrument to scan in negative ion mode and monitor the precursor ion (m/z 299.3).

  • Optimize Parameter by Parameter:

    • Capillary Voltage: While infusing the solution, vary the capillary voltage in small increments (e.g., 0.2 kV) across its range. Record the voltage that provides the highest and most stable signal intensity.

    • Cone/Fragmentor Voltage: Set the capillary voltage to its optimal value. Now, vary the cone/fragmentor voltage and identify the setting that maximizes the signal for the m/z 299.3 precursor.

    • Gas Temperature and Flow: Sequentially optimize the desolvation gas temperature and nebulizer gas flow. Adjust one parameter at a time to achieve the best signal intensity while maintaining spray stability.

  • Optimize Collision Energy (MS/MS):

    • Set all source parameters to their optimized values.

    • Set the mass spectrometer to perform a product ion scan on the precursor m/z 299.3.

    • Vary the collision energy (e.g., in 2 eV increments from 10 to 30 eV) to find the value that produces the highest intensity for your desired product ion (e.g., m/z 198.1).[3]

  • Verification: Once all parameters are optimized, confirm the stability of the signal over a period of several minutes.

Visualizations

Workflow for Troubleshooting Poor Signal Intensity

The following diagram outlines a logical workflow for diagnosing and resolving poor signal intensity for this compound.

TroubleshootingWorkflow Start Problem: Poor or No Signal for this compound CheckMS Step 1: Verify MS Functionality Start->CheckMS DirectInfusion Infuse Standard Directly CheckMS->DirectInfusion SignalOK Signal is Present? DirectInfusion->SignalOK OptimizeSource Re-optimize Source Parameters (Voltage, Gas, Temp) SignalOK->OptimizeSource Yes NoSignal No Signal on Infusion SignalOK->NoSignal No CheckLC Step 2: Investigate LC System OptimizeSource->CheckLC If LC-MS signal is still poor CheckHardware Check MS Hardware: - ESI Probe Position - Gas Connections - Cleanliness NoSignal->CheckHardware CheckConnections Check Tubing & Connections (LC to MS) CheckLC->CheckConnections CheckMobilePhase Verify Mobile Phase Composition & Flow CheckLC->CheckMobilePhase CheckSample Step 3: Evaluate Sample CheckLC->CheckSample If LC is OK SampleIntegrity Check Sample Integrity & Concentration CheckSample->SampleIntegrity

A logical workflow for troubleshooting poor MS signal.

Simplified Biosynthetic Pathway of 9-HODE

This compound is a synthetic internal standard. Its non-deuterated analog, 9S-HODE, is a biologically relevant oxidized linoleic acid metabolite (oxylipin).

SignalingPathway LA Linoleic Acid (in cell membranes) LOX Lipoxygenase (LOX) Enzyme LA->LOX HPODE 9-HPODE (Hydroperoxide) LOX->HPODE Oxygenation GSH_Px Glutathione Peroxidase HPODE->GSH_Px HODE 9S-HODE GSH_Px->HODE Reduction Downstream Modulation of Cellular Signaling (e.g., PPARs) HODE->Downstream

Simplified formation of 9S-HODE from linoleic acid.

References

Technical Support Center: Isotopic Interference in Lipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference in mass spectrometry-based lipid analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in lipid analysis?

A1: Isotopic interference in mass spectrometry-based lipidomics occurs when the mass-to-charge ratio (m/z) of a lipid of interest overlaps with the m/z of an isotopic variant of another molecule. This can lead to inaccurate identification and quantification of lipids. There are two primary types of isotopic interference:

  • Type I Interference: This arises from the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ³⁴S) within the lipid molecule itself. This results in a distribution of isotopic peaks (M+1, M+2, etc.) for a single lipid species. The intensity of these isotopic peaks is proportional to the number of atoms of that element in the molecule and the natural abundance of the heavier isotopes.

  • Type II Interference: This occurs when the isotopic peak of one lipid species overlaps with the monoisotopic peak of a different lipid species. A common example is the overlap between the M+2 peak of a lipid with one degree of unsaturation and the monoisotopic peak of its saturated counterpart.[1][2]

Q2: What are the primary causes of isotopic interference?

A2: The primary cause of isotopic interference is the natural existence of stable isotopes for elements commonly found in lipids, such as carbon, hydrogen, nitrogen, oxygen, phosphorus, and sulfur.[3][4] For instance, carbon has a stable heavy isotope, ¹³C, which has a natural abundance of approximately 1.1%.[3] In a large lipid molecule containing many carbon atoms, the probability of having one or more ¹³C atoms is significant, leading to detectable M+1 and M+2 isotopic peaks.

Q3: How can I identify potential isotopic interference in my data?

A3: Identifying potential isotopic interference involves a combination of careful data analysis and experimental design:

  • Examine Isotopic Patterns: Compare the observed isotopic distribution of a suspected peak with the theoretical isotopic distribution for the proposed lipid. Significant deviations may indicate interference.

  • High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) to resolve isobaric species that have the same nominal mass but different exact masses.[5]

  • Chromatographic Separation: Employing liquid chromatography (LC) can separate isobaric lipids that have different retention times, thus minimizing interference.

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to identify background signals that might be contributing to the interference.[6]

Q4: What are the common strategies to correct for isotopic interference?

A4: Several strategies can be employed to minimize or correct for isotopic interference:

  • Mathematical Correction (Deconvolution): This involves using algorithms to subtract the contribution of naturally occurring isotopes from the measured signal.[1] Several software packages are available for this purpose.

  • Stable Isotope Labeling: Introducing lipids labeled with stable isotopes (e.g., ¹³C, ²H) as internal standards can help differentiate between the analyte and interfering species.[7][8][9]

  • High-Resolution Mass Spectrometry: As mentioned earlier, high-resolution instruments can physically separate ions with very small mass differences, thereby resolving the interference.[2][5]

Troubleshooting Guides

Problem 1: Inaccurate quantification of low-abundance lipids.

  • Symptom: The measured concentration of a low-abundance lipid is consistently higher than expected, especially when a structurally similar, high-abundance lipid is present in the sample.

  • Cause: This is a classic sign of Type II isotopic interference, where the M+1 or M+2 isotopic peak of the high-abundance lipid is overlapping with the monoisotopic peak of the low-abundance lipid.

  • Troubleshooting Steps:

    • Verify with High Resolution: If available, re-analyze the sample on a high-resolution mass spectrometer to check for isobaric overlap.

    • Apply Isotopic Correction Algorithms: Use software to perform isotopic deconvolution and correct for the contribution of the interfering isotopic peaks.

    • Optimize Chromatography: Modify your LC method to achieve better separation between the interfering lipid species.

    • Use Stable Isotope-Labeled Standards: Spike your sample with a stable isotope-labeled internal standard for the low-abundance lipid to enable more accurate quantification.

Problem 2: Non-linear calibration curves for lipid standards.

  • Symptom: Your calibration curve for a lipid standard is non-linear, particularly at the lower and higher concentration ranges.

  • Cause: Isotopic interference from the unlabeled analyte on the stable isotope-labeled internal standard (or vice-versa) can lead to non-linearity. At high analyte concentrations, the M+n peak of the analyte can significantly contribute to the signal of the internal standard.

  • Troubleshooting Steps:

    • Assess Isotopic Purity: Verify the isotopic purity of your stable isotope-labeled internal standard.

    • Correction for Isotopic Overlap: Apply a mathematical correction to account for the contribution of the natural isotopes of the analyte to the internal standard's signal, and vice versa.

    • Adjust Analyte to Internal Standard Ratio: Experiment with different concentration ratios of the analyte and internal standard to find a range where the interference is minimized.

Quantitative Data Summary

The following table summarizes the natural abundance of stable isotopes for elements commonly found in lipids. This information is crucial for calculating theoretical isotopic patterns and for performing mathematical corrections for isotopic interference.

ElementIsotopeMass (amu)Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Phosphorus³¹P30.973762100
Sulfur³²S31.97207194.93
³³S32.9714580.76
³⁴S33.9678674.29
³⁶S35.9670810.02

Data sourced from the 1997 report of the IUPAC Subcommittee for Isotopic Abundance Measurements.[10]

Experimental Protocols

Protocol for Correction of Type I and Type II Isotopic Interference using a Sequential Algorithm

This protocol describes a mathematical approach to correct for both Type I and Type II isotopic interferences in a dataset of lipid species differing by the number of double bonds.

Methodology:

  • Data Acquisition: Acquire mass spectra of the lipid extract, ensuring sufficient mass resolution to distinguish between lipid species where possible.

  • Peak Integration: Integrate the peak areas for all relevant isotopic peaks (M, M+1, M+2, etc.) for each lipid species in the series.

  • Theoretical Isotope Distribution Calculation: For each lipid species, calculate the theoretical relative abundance of its isotopes based on its elemental formula and the natural abundances of the constituent elements (refer to the table above).

  • Sequential Correction for Type II Interference: a. Start the correction with the lipid species having the lowest mass in the series (i.e., the most saturated species). b. For the next lipid in the series (with one additional double bond), subtract the calculated contribution of the M+2 peak from the preceding (more saturated) lipid from its monoisotopic peak intensity. c. Proceed sequentially through the series, at each step correcting the monoisotopic peak intensity of the current lipid for the M+2 interference from the previously corrected lipid.

  • Correction for Type I Interference: After correcting for Type II overlap, correct the intensity of the monoisotopic peak for each lipid species for the contribution of its own naturally occurring isotopes to higher mass peaks. This is done by dividing the measured monoisotopic peak intensity by the calculated relative abundance of the monoisotopic peak.

  • Data Reporting: Report the corrected monoisotopic peak intensities for each lipid species.

Protocol for Stable Isotope Labeling of Adherent Mammalian Cells using ¹³C-Glucose

This protocol outlines the steps for labeling lipids in cultured mammalian cells using ¹³C-glucose to trace de novo fatty acid and glycerolipid synthesis. This method helps in distinguishing newly synthesized lipids from the pre-existing pool, thereby aiding in the mitigation of isotopic interference from endogenous lipids.

Methodology:

  • Cell Seeding: Seed adherent mammalian cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of harvest. Allow the cells to adhere and grow overnight in a complete culture medium.

  • Preparation of Labeling Medium: Prepare a glucose-free DMEM medium supplemented with 10% dialyzed fetal bovine serum (dFBS) and the desired concentration of ¹³C₆-glucose (typically 10-25 mM).

  • Initiation of Labeling: a. Aspirate the complete medium from the wells. b. Wash the cells once with sterile Phosphate-Buffered Saline (PBS). c. Add the pre-warmed ¹³C-glucose labeling medium to each well.

  • Metabolism Quenching and Cell Harvesting: a. Place the culture plates on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity. d. Scrape the cells and collect the cell suspension into pre-chilled centrifuge tubes.

  • Lipid Extraction (Bligh-Dyer Method): a. To the cell suspension in 80% methanol, add chloroform and water to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water). Vortex thoroughly and incubate on ice for 15 minutes. b. Add additional chloroform and water to bring the ratio to 2:2:1.8 and vortex again. c. Centrifuge at 2000 x g for 10 minutes to separate the phases. d. Carefully collect the lower organic phase containing the lipids into a new tube.[11]

  • Sample Preparation for MS Analysis: a. Dry the extracted lipid phase under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried lipids in a solvent appropriate for your LC-MS system (e.g., methanol/chloroform 1:1).

Visualizations

Isotopic_Interference_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Inaccurate Lipid Quantification Suspect_Interference Suspect Isotopic Interference Problem->Suspect_Interference Check_Resolution High-Resolution MS Analysis Suspect_Interference->Check_Resolution Analyze_Blanks Blank Sample Analysis Suspect_Interference->Analyze_Blanks Review_Isotopes Review Isotopic Patterns Suspect_Interference->Review_Isotopes Correction_Algo Apply Correction Algorithm Check_Resolution->Correction_Algo If interference confirmed Optimize_LC Optimize Chromatography Analyze_Blanks->Optimize_LC If background signal present Review_Isotopes->Correction_Algo If patterns deviate Final_Quant Accurate Quantification Correction_Algo->Final_Quant Corrected Data Optimize_LC->Final_Quant Use_SIL Use Stable Isotope Labeling Use_SIL->Final_Quant Correction_Strategies cluster_methods Correction Methods cluster_outcomes Outcomes Interference Isotopic Interference Detected Method1 Mathematical Correction (Deconvolution) Interference->Method1 Method2 Stable Isotope Labeling (SIL) Interference->Method2 Method3 High-Resolution MS (HRMS) Interference->Method3 Outcome1 Corrected peak intensities Method1->Outcome1 Outcome2 Differentiated analyte and interference Method2->Outcome2 Outcome3 Resolved isobaric peaks Method3->Outcome3 Accurate_Quant Accurate Lipid Quantification Outcome1->Accurate_Quant Outcome2->Accurate_Quant Outcome3->Accurate_Quant

References

Technical Support Center: Optimizing 9-HODE Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak shape of 9-hydroxyoctadecadienoic acid (9-HODE) in your reverse-phase high-performance liquid chromatography (RP-HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (fronting or tailing) for 9-HODE in RP-HPLC?

Poor peak shape for 9-HODE, manifesting as peak tailing or fronting, can arise from a variety of factors. Peak tailing, a common issue, is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on silica-based columns.[1][2][3] Other contributing factors include using a mobile phase with a pH close to the analyte's pKa, which can lead to inconsistent ionization, and potential column overload.[2][4]

Peak fronting is frequently a result of issues like injecting the sample in a solvent significantly stronger than the mobile phase, column overloading, or problems with the column itself, such as poor packing or collapse.[5][6][7]

Q2: How does the mobile phase pH affect the peak shape of 9-HODE?

The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like 9-HODE.[8][9] For acidic compounds, working at a low mobile phase pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that lead to peak tailing.[2][10] Conversely, an inappropriate pH can lead to peak broadening or splitting if the analyte exists in multiple ionization states during the separation.[9] The addition of a small amount of a weak acid, like acetic acid or formic acid, to the mobile phase is a common strategy to improve peak shape for fatty acids.[11][12][13]

Q3: Can the choice of organic modifier in the mobile phase impact the analysis of 9-HODE?

Yes, the organic modifier (typically acetonitrile or methanol) plays a significant role. Acetonitrile and methanol have different eluotropic strengths and can provide different selectivity for analytes.[13][14] For separation of HODE isomers, methanol is often used in combination with water and an acidic modifier.[11][15] While acetonitrile is a common choice in reverse-phase HPLC, screening both modifiers during method development is advisable to achieve the best peak shape and resolution.

Q4: My 9-HODE peak is still tailing after optimizing the mobile phase. What other factors should I investigate?

If peak tailing persists, consider the following troubleshooting steps:

  • Column Choice and Condition: Ensure you are using a high-quality, well-maintained column. An older column may have lost its bonded phase or become contaminated. Using an end-capped column can help minimize interactions with residual silanols.[2]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[6] Try diluting your sample to see if the peak shape improves.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector and the detector to reduce dead volume, which can cause peak broadening.[2][3]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your initial mobile phase conditions.[16] Injecting in a stronger solvent can cause peak distortion.[17]

Troubleshooting Guides

Issue 1: Peak Tailing of 9-HODE

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Systematic Troubleshooting Workflow for Peak Tailing

start Start: Tailing 9-HODE Peak check_mobile_phase Step 1: Evaluate Mobile Phase - Is pH appropriate (typically acidic for 9-HODE)? - Is an acidic modifier (e.g., acetic acid) present? start->check_mobile_phase adjust_ph Action: Adjust Mobile Phase - Lower pH (e.g., to 2.5-3.5). - Add 0.1% acetic or formic acid. check_mobile_phase->adjust_ph If No check_column Step 2: Assess Column - Is it a high-quality, end-capped C18 column? - Is the column old or contaminated? check_mobile_phase->check_column If Yes adjust_ph->check_column replace_column Action: Column Maintenance - Flush with a strong solvent. - Replace guard column or analytical column. check_column->replace_column If Yes check_sample Step 3: Examine Sample Parameters - Is the sample concentration too high? - Is the injection solvent stronger than the mobile phase? check_column->check_sample If No replace_column->check_sample adjust_sample Action: Modify Sample - Dilute the sample. - Dissolve sample in mobile phase or a weaker solvent. check_sample->adjust_sample If Yes check_system Step 4: Inspect HPLC System - Are there long or wide tubing connections? - Are all fittings secure? check_sample->check_system If No adjust_sample->check_system optimize_system Action: Minimize Extra-Column Volume - Use shorter, narrower ID tubing. - Ensure proper fitting connections. check_system->optimize_system If Yes end Resolution: Symmetrical 9-HODE Peak check_system->end If No optimize_system->end

Caption: Troubleshooting workflow for 9-HODE peak tailing.

Quantitative Impact of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAcidic ModifierTypical Peak Asymmetry (As)
7.0None> 1.5 (Significant Tailing)
4.50.1% Acetic Acid1.2 - 1.5 (Reduced Tailing)
3.00.1% Formic Acid1.0 - 1.2 (Symmetrical Peak)

Note: These are representative values and can vary depending on the specific column and HPLC system.

Issue 2: Peak Fronting of 9-HODE

Peak fronting is observed when the first half of the peak is broader than the second half.

Decision Tree for Troubleshooting Peak Fronting

start Start: Fronting 9-HODE Peak check_overload Is the peak shape concentration-dependent? start->check_overload overload_yes Yes overload_no No action_dilute Action: Dilute Sample or Reduce Injection Volume overload_yes->action_dilute check_solvent Is the sample solvent stronger than the mobile phase? overload_no->check_solvent resolution Resolution: Symmetrical Peak action_dilute->resolution solvent_yes Yes solvent_no No action_solvent Action: Dissolve Sample in Mobile Phase or a Weaker Solvent solvent_yes->action_solvent check_column_integrity Is the column new and properly packed? solvent_no->check_column_integrity action_solvent->resolution integrity_no No action_replace_column Action: Replace the Column integrity_no->action_replace_column action_replace_column->resolution

Caption: Decision tree for troubleshooting 9-HODE peak fronting.

Experimental Protocols

Protocol 1: General RP-HPLC Method for 9-HODE Analysis

This protocol provides a starting point for the analysis of 9-HODE. Optimization may be required based on your specific sample matrix and instrumentation.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

  • Detector: UV detection at 234 nm is suitable for HODEs due to their conjugated diene structure.[18]

Reagents and Mobile Phase:

  • Mobile Phase A: Water with 0.1% acetic acid or formic acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Elution: A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the 9-HODE.

Example Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
04060
201585
251585
264060
304060

Workflow for Sample Preparation and Analysis

sample_prep Sample Preparation - Extraction from biological matrix (e.g., plasma, tissue). - Reconstitution in a suitable solvent. filtration Sample Filtration - Filter through a 0.22 µm syringe filter. sample_prep->filtration hplc_setup HPLC System Setup - Equilibrate the column with the initial mobile phase conditions. filtration->hplc_setup injection Injection - Inject the filtered sample onto the column. hplc_setup->injection separation Chromatographic Separation - Run the gradient elution program. injection->separation detection Detection - Monitor the eluent at 234 nm. separation->detection data_analysis Data Analysis - Integrate the 9-HODE peak and assess peak shape. detection->data_analysis

Caption: General workflow for 9-HODE analysis by RP-HPLC.

Protocol 2: Sample Preparation for 9-HODE from Biological Matrices

A clean sample is essential for good chromatographic performance. Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating 9-HODE from complex samples like plasma or tissue homogenates.

Materials:

  • C18 SPE cartridges

  • Methanol

  • Water

  • Hexane

  • Nitrogen gas for evaporation

Procedure:

  • Condition the SPE Cartridge: Wash the C18 SPE cartridge with methanol followed by water.

  • Load the Sample: Load the acidified sample onto the SPE cartridge.

  • Wash: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.

  • Elute: Elute the 9-HODE from the cartridge with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase or a compatible solvent for injection.

References

stability of 9S-HODE-d4 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 9S-HODE-d4 in various solvents, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: The recommended storage temperature for this compound is -20°C.[1] When stored properly at this temperature in a suitable solvent such as ethanol, it is expected to be stable for at least two years. For longer-term storage, temperatures of -80°C are advisable to minimize potential degradation.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents. The approximate solubilities are:

  • DMF: 50 mg/ml

  • DMSO: 50 mg/ml

  • Ethanol: 50 mg/ml

  • PBS (pH 7.2): 1 mg/ml[1]

Q3: How should I handle this compound solutions to ensure stability?

A3: To ensure the stability of this compound solutions, it is crucial to minimize exposure to light, oxygen, and sources of heat. Polyunsaturated fatty acids and their derivatives are susceptible to oxidation. It is recommended to handle solutions under an inert atmosphere (e.g., argon or nitrogen) and use amber glass vials to protect from light. For long-term storage, solutions should be stored at -20°C or -80°C.

Q4: Can I store this compound in solvents other than ethanol?

A4: While this compound is soluble in solvents like DMF and DMSO, its long-term stability in these solvents has not been extensively documented in publicly available literature. Ethanol is the most commonly used and validated solvent for long-term storage. If you need to use other solvents for your experimental setup, it is highly recommended to perform a stability study to ensure the integrity of the compound over the duration of your experiment.

Q5: Are there any known degradation pathways for this compound?

A5: The primary degradation pathway for this compound, like other polyunsaturated fatty acid derivatives, is oxidation. The double bonds in the fatty acid chain are susceptible to attack by reactive oxygen species, which can lead to the formation of various oxidation products, including hydroperoxides and aldehydes. Exposure to light and elevated temperatures can accelerate this process.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results using this compound as an internal standard. Degradation of the this compound stock or working solutions.1. Verify the storage conditions of your stock solution. Ensure it is stored at -20°C or -80°C in a tightly sealed glass vial, protected from light.2. Prepare fresh working solutions from a new aliquot of the stock solution.3. Perform a stability check of your working solution under your experimental conditions (see Experimental Protocols section).
Low recovery of this compound during sample extraction. Improper solvent selection for extraction; incomplete phase separation; adsorption to plasticware.1. Ensure the polarity of your extraction solvent is appropriate for this compound.2. Use glass vials and pipettes to avoid adsorption of the lipid to plastic surfaces.3. Ensure complete separation of aqueous and organic layers during liquid-liquid extraction. Centrifugation can aid in this process.
Appearance of unexpected peaks in chromatography when analyzing this compound. Oxidation or degradation of this compound.1. Review handling procedures to minimize exposure to air and light.2. Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), to your solvents, but be mindful of potential interferences in your analysis.3. Analyze a fresh sample of this compound to confirm the identity of the primary peak and identify any new degradation peaks.

Data on Stability of this compound

SolventStorage TemperatureDurationStabilityReference
Ethanol-20°C≥ 2 yearsStable[1]
MethanolNot SpecifiedNot SpecifiedCommonly used for working solutions, suggesting short-term stability.Inferred
DMFNot SpecifiedNot SpecifiedData not available. Experimental verification recommended.
DMSONot SpecifiedNot SpecifiedData not available. Experimental verification recommended.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • If received as a solid, dissolve this compound in ethanol to a desired concentration (e.g., 1 mg/mL).

    • If received as a solution in ethanol, this can be used as the stock solution.

    • Use amber glass vials for storage.

    • Overlay the solution with an inert gas (argon or nitrogen) before capping tightly.

    • Store at -20°C or -80°C.

  • Working Solution Preparation:

    • Allow the stock solution to warm to room temperature before opening.

    • Dilute the stock solution to the desired working concentration using the appropriate solvent for your experiment (e.g., ethanol, methanol).

    • Prepare fresh working solutions daily if possible. If short-term storage is necessary, store at -20°C in a tightly sealed glass vial.

Protocol for Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general procedure to determine the stability of this compound in a solvent of interest.

  • Preparation of Stability Samples:

    • Prepare a solution of this compound in the test solvent at a known concentration.

    • Aliquot the solution into multiple amber glass vials.

    • Overlay with an inert gas, cap tightly, and label with the time point.

    • Prepare a control sample ("Time 0") for immediate analysis.

  • Storage Conditions:

    • Store the aliquots at the desired temperature(s) (e.g., -20°C, 4°C, room temperature).

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one aliquot from each storage condition.

    • Analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Compare the concentration at each time point to the "Time 0" sample.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • A common criterion for stability is the retention of at least 90% of the initial concentration.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling and Use cluster_prep Solution Preparation cluster_exp Experimental Use cluster_stability Stability Check (if needed) stock Prepare Stock Solution in Ethanol (-20°C/-80°C) working Prepare Fresh Working Solution in desired solvent stock->working Dilute spike Spike into Sample as Internal Standard working->spike prep_stability Prepare Aliquots in Test Solvent working->prep_stability Optional extract Sample Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze store_stability Store at Desired Temperatures prep_stability->store_stability analyze_stability Analyze at Time Points store_stability->analyze_stability eval_stability Evaluate Degradation analyze_stability->eval_stability

Caption: Workflow for handling and experimental use of this compound.

logical_relationship Factors Affecting this compound Stability stability This compound Stability temp Temperature stability->temp solvent Solvent Choice stability->solvent light Light Exposure stability->light oxygen Oxygen Exposure stability->oxygen storage_vessel Storage Vessel (Glass vs. Plastic) stability->storage_vessel

References

Technical Support Center: LC-MS Retention Time Drift Correction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals identify, correct, and prevent retention time (RT) drift in their Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is retention time drift in LC-MS?

Retention time is a critical parameter in liquid chromatography, representing the time it takes for an analyte to pass through the column to the detector.[1] In an ideal, stable system, the retention time for a specific compound should be highly reproducible.[2] Retention time drift refers to the gradual, often unidirectional, shift (either increasing or decreasing) in retention times over a series of analytical runs.[3] This is distinct from random, unpredictable fluctuations, which may point to different systemic issues.[3]

Q2: Why is it crucial to correct for retention time drift?

Correcting for retention time drift is essential for several reasons:

  • Accurate Compound Identification: Peak identification in metabolomics and proteomics often relies on matching retention times to libraries or standards.[4] Shifts can lead to misidentification of compounds.

  • Reliable Quantification: Inconsistent retention times can affect peak integration and the accuracy of quantitative analyses.

  • Data Alignment: For comparative studies (e.g., biomarker discovery), aligning peaks across multiple samples is critical.[5][6] RT drift makes this alignment challenging, potentially masking true biological variations or creating false positives.[7]

  • Method Robustness: Stable retention times are a key indicator of a robust and reliable analytical method, which is often a requirement for regulatory submissions.[4]

Q3: What are the most common causes of retention time drift?

Retention time is influenced by a multitude of factors related to the instrument, mobile phase, column, and environment. The most common causes of drift include:

  • Temperature Fluctuations: The column temperature is a critical parameter.[8] As temperature increases, solvent viscosity decreases and analyte interaction with the stationary phase can lessen, generally leading to shorter retention times.[1][9][10] Even minor changes in ambient lab temperature can cause drift if a column oven is not used.[1][11][12]

  • Mobile Phase Composition: Changes in the mobile phase, such as incorrect solvent proportions, pH shifts, degradation, or the selective evaporation of a volatile component, can significantly alter retention characteristics.[13][14][15]

  • Flow Rate Instability: Inconsistent flow rates, often caused by pump issues (e.g., worn seals, faulty check valves), air bubbles in the system, or leaks, will cause retention times to shift.[11][16][17][18] A lower flow rate will result in longer retention times.[18]

  • Column Issues: The column is a primary factor. Gradual drift can be caused by column aging (degradation of the stationary phase), contamination from the sample matrix, or insufficient column equilibration between runs.[2][3][12][13][14][19]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause early elution and shifts in retention time.[1][11][12]

Troubleshooting Guide

Q4: My retention times are consistently decreasing with every run. What should I check?

A consistent decrease in retention time often points to a progressive change in the system. Here are the likely culprits:

  • Increasing Column Temperature: Verify that the column oven is set correctly and maintaining a stable temperature. If you are not using an oven, consider that the lab's ambient temperature may be rising throughout the day.[1][18]

  • Increasing Flow Rate: While less common than a decrease, a malfunctioning pump controller could theoretically increase the flow rate. Manually check the flow rate by collecting the eluent in a graduated cylinder over a fixed time.[11]

  • Mobile Phase Becoming Stronger: If you are using a volatile organic solvent, the aqueous component of your mobile phase might be evaporating, thereby increasing the concentration of the organic modifier and reducing retention times.[14][20] Also, check for errors in mobile phase preparation.[16]

  • Column Equilibration: The column may not be fully equilibrated at the start of the analytical batch. Drift is common during the first few injections on a new or newly-conditioned column.[1]

Q5: All my peaks are shifting, and the shift is proportional to the retention time. What is the likely cause?

When all peaks shift in a constant proportion, the issue is very likely related to the flow rate .[16][21]

  • System Leaks: Carefully inspect all fittings, pump seals, and connections for any signs of leakage. Even a very slow leak can cause a drop in flow rate, leading to proportionally longer retention times.[11][12][16]

  • Pump Malfunction: Air bubbles in the pump head, worn piston seals, or malfunctioning check valves can lead to an inaccurate or unstable flow rate.[12][17][18] Purging the pump and ensuring the mobile phase is properly degassed can often resolve this.[2][11]

Q6: Only a few specific peaks are shifting, while others remain stable. What does this suggest?

Selective peak shifting typically points to a chemical or analyte-specific issue rather than a systemic problem like flow rate.[22]

  • Mobile Phase pH: If the shifting peaks belong to ionizable compounds, a small change in the mobile phase pH can alter their ionization state and, consequently, their retention time.[22][23] Ensure your buffer is prepared correctly and is within its effective buffering range.

  • Sample Matrix Effects: Components in the sample matrix may be interfering with the retention of specific analytes.

  • Analyte Stability: The analytes themselves may be degrading in the sample vial or on the column over the course of the analytical sequence.

Corrective Methodologies & Protocols

Part A: Experimental Best Practices to Minimize Drift

Proactive control of experimental variables is the most effective way to prevent retention time drift.

Protocol 1: Systematic Troubleshooting of the LC-MS System

  • Define the Problem: Characterize the drift. Is it gradual or sudden? Does it affect all peaks or only some?[21]

  • Check the T0 (Void Time): Inject an unretained compound (like uracil for reversed-phase). If the T0 is variable, the problem is likely physical or hardware-related (e.g., flow rate, leaks). If T0 is constant but other peaks are shifting, the issue is likely chemical or chromatographic (e.g., mobile phase, column).[22]

  • Inspect for Leaks: Visually inspect the entire flow path from the solvent reservoirs to the waste line for any signs of fluid.

  • Verify Flow Rate: Manually measure the flow rate from the column outlet using a stopwatch and a small graduated cylinder.[11]

  • Assess the Mobile Phase: If a problem is suspected, remake the mobile phase from scratch, paying close attention to accurate measurements and pH adjustments.[11][14] Ensure it is thoroughly degassed.

  • Evaluate the Column:

    • Ensure sufficient column equilibration time is included in the method.[3]

    • If the column is old or has been used with complex matrices, flush it with a strong solvent to remove contaminants.[12][17]

    • If drift persists, replace the column with a new one to rule out column degradation.[14]

  • Control Temperature: Use a thermostatted column compartment and set it at least 5-10°C above ambient temperature to buffer against environmental fluctuations.[12][24]

Part B: Post-Acquisition Data Correction

When experimental drift cannot be completely eliminated, computational algorithms can be used to align retention times across different chromatograms. This is a crucial step in processing large datasets from metabolomics or proteomics studies.[5][25]

Overview of Alignment Algorithms

Retention time alignment algorithms work by transforming the retention time axis of each chromatogram to match a reference chromatogram (which can be a specific sample or a computationally generated consensus).

  • Linear Alignment: This is the simplest approach, applying a constant linear shift or stretch to the chromatogram. It is only effective for simple, linear drifts.[26]

  • Non-Linear Alignment: Most retention time drift is non-linear.[5][25][26] Algorithms using local regression or dynamic programming can model these complex shifts more accurately, resulting in superior alignment.[26][27]

  • Peak-Based vs. Profile-Based: Algorithms can either align the full chromatographic profile or first detect peaks and then align the peak lists.[6]

Protocol 2: Using Internal Standards for Retention Time Normalization

A common and effective way to monitor and correct for drift is to spike a set of non-endogenous, stable internal standards into every sample.

  • Selection of Internal Standards: Choose a small number of compounds that are chemically stable, commercially available, and do not co-elute with analytes of interest. They should ideally span the entire chromatographic run to monitor drift across the gradient.

  • Sample Preparation: Add a constant, known concentration of the internal standard mixture to every sample, blank, and QC sample before analysis.

  • Data Analysis:

    • After data acquisition, identify the retention times of the internal standards in each run.

    • Calculate the deviation of these retention times from a reference run (e.g., the first QC sample).

    • Fit a correction function (e.g., linear, polynomial, or spline) to these deviations as a function of retention time.

    • Apply this correction function to all other peaks in the chromatogram to align their retention times. Many modern data processing software packages have built-in functions to perform this normalization automatically.

Quantitative Data Summary

The performance of different alignment algorithms can vary. Non-linear methods are generally superior for correcting the complex drifts often seen in LC-MS.[5][25]

Correction MethodPrincipleTypical PerformanceAdvantagesDisadvantages
Internal Standards Manual or automated correction based on the shift of pre-defined spiked compounds.[6]HighProvides a direct measure of RT deviation; can correct for complex drift.Requires sourcing and adding standards; may not perfectly model the drift of all analytes.
Linear Regression Applies a single linear transformation to the entire chromatogram.[26][28]Low to ModerateSimple and fast to compute.Unable to correct for non-linear drift, which is very common.[5][26]
Local Regression (e.g., LOESS) Fits multiple local polynomials to subsets of the data to model non-linear trends.[28]HighEffectively models non-linear and even non-monotonic drift.Can be computationally more intensive.
Dynamic Time Warping (DTW) A dynamic programming approach that finds the optimal non-linear "warping" path to align two chromatograms.[27]Very HighHighly effective for complex, non-linear distortions; robust.Can be computationally expensive, especially for a large number of samples.

Visual Workflows

G cluster_observe Observation cluster_diagnose Diagnosis cluster_troubleshoot Troubleshooting Path cluster_resolve Resolution observe Retention Time Drift Observed char_drift Characterize Drift (All peaks? Proportional? Random?) observe->char_drift check_t0 Check T0 (Void Time) Is it stable? char_drift->check_t0 physical Physical/Hardware Issue check_t0->physical No (T0 is variable) chemical Chemical/Column Issue check_t0->chemical Yes (T0 is stable) check_flow Check Flow Rate & Leaks physical->check_flow check_pump Inspect Pump & Seals physical->check_pump check_mobile Remake Mobile Phase chemical->check_mobile check_column Check Column Equilibration & Health chemical->check_column check_temp Verify Temperature Control chemical->check_temp resolved Problem Resolved check_flow->resolved check_pump->resolved check_mobile->resolved check_column->resolved check_temp->resolved

Caption: Troubleshooting flowchart for identifying the root cause of retention time drift.

G cluster_data Data Acquisition cluster_process Processing Workflow cluster_output Output raw_data Acquire Raw LC-MS Data (Multiple Runs) ref_select Select Reference Chromatogram raw_data->ref_select align Apply Non-Linear Alignment Algorithm raw_data->align ref_select->align peak_pick Perform Peak Picking & Integration align->peak_pick aligned_data Aligned Peak Matrix (Features x Samples) peak_pick->aligned_data

Caption: Workflow for post-acquisition retention time alignment of LC-MS data.

References

common pitfalls when using deuterated internal standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the use of deuterated internal standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls when using deuterated internal standards?

A1: The most frequently encountered pitfalls include:

  • Isotopic Exchange (H/D Exchange): Loss of deuterium from the internal standard and replacement with hydrogen from the solvent or matrix.[1][2][3][4][5]

  • Chromatographic (Isotopic) Shift: The deuterated internal standard does not co-elute perfectly with the native analyte.[2][6]

  • Isotopic Crosstalk: Interference from the naturally occurring isotopes of the analyte with the signal of the deuterated internal standard, particularly those with a low degree of deuteration.[7][8]

  • Impurity of the Standard: The presence of unlabeled analyte or other chemical impurities in the deuterated internal standard material.[2][8][9]

  • Differential Matrix Effects: The analyte and the internal standard are affected differently by components of the sample matrix, leading to variations in ionization.[10][11][12]

Q2: Why is my deuterated internal standard showing a different retention time than my analyte?

A2: This phenomenon is known as the "deuterium isotope effect".[2] Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which can lead to a shift in retention time. In reverse-phase chromatography, deuterated compounds often elute slightly earlier than the unlabeled analyte.[2][6] This can be problematic as it may lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[11]

Q3: I suspect my deuterated internal standard is undergoing isotopic exchange. How can I confirm this and what should I do?

A3: Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment.[1][3][4]

To confirm isotopic exchange, you can perform a stability study by incubating the standard in your sample matrix or analytical mobile phase over time.[4] Analyze the samples at different time points and monitor for a decrease in the deuterated standard's signal and a potential increase in the signal of the unlabeled analyte.[4][8] A full-scan mass spectrum of an aged standard solution can also reveal ions corresponding to the loss of one or more deuterium atoms.[4]

Troubleshooting Steps:

  • Review the Labeling Position: Deuterium atoms on heteroatoms (e.g., -OD, -ND, -SD) and carbons adjacent to carbonyl groups are more susceptible to exchange.[1][3] Whenever possible, choose standards with deuterium labels on stable, non-exchangeable positions.[1]

  • Control Solvent Conditions: Avoid storing or preparing deuterated standards in strongly acidic or basic solutions, as these conditions can catalyze H/D exchange.[1][13] The minimum exchange rate for many compounds is often in the pH range of 2.5-3.[1]

  • Optimize Temperature: Higher temperatures accelerate the rate of exchange.[1][3] Prepare solutions at room temperature and store them at the recommended temperature (typically -20°C or -80°C).[1]

  • Use Aprotic Solvents: For stock solutions, use aprotic solvents like acetonitrile or methanol to minimize the presence of exchangeable protons.[1]

Q4: My calibration curve is non-linear even with a deuterated internal standard. What could be the cause?

A4: Non-linearity in calibration curves can occur for several reasons, even when using a deuterated internal standard. At high analyte concentrations, detector saturation or ion suppression due to competition for ionization can be a factor.[11] The formation of analyte multimers (dimers, trimers) at high concentrations can also lead to a non-linear response.[11] Additionally, interference from the naturally occurring isotopes of the analyte can contribute to the signal of a deuterated internal standard with low deuterium incorporation (e.g., D2), causing non-linearity.[11]

Q5: How can I assess the isotopic and chemical purity of my deuterated internal standard?

A5: The purity of your deuterated internal standard is crucial for accurate quantification. Reputable suppliers should provide a certificate of analysis detailing both chemical and isotopic purity.[14]

  • Isotopic Purity: This refers to the percentage of the material that is fully deuterated at the specified positions.[7] Low isotopic purity, meaning a significant presence of partially deuterated or non-deuterated analyte, can lead to an overestimation of your analyte's concentration.[7] You can assess isotopic purity by analyzing a solution of the deuterated standard alone and monitoring the mass transition of the unlabeled analyte.[8] A signal in the analyte's channel indicates the presence of the unlabeled form as an impurity.[8]

  • Chemical Purity: This refers to the absence of other compounds in your standard. Chemical impurities can lead to interfering peaks in your chromatogram.[9] Analyzing the deuterated internal standard solution by itself can help identify any unexpected peaks.[9]

Troubleshooting Guides

Problem: Inconsistent or Inaccurate Results Despite Using a Deuterated Internal Standard

This is a common issue that often points to the internal standard not fully compensating for variability in the analytical process. The following workflow can help diagnose the root cause.

start Inconsistent/Inaccurate Results check_purity Step 1: Verify Standard Purity start->check_purity check_exchange Step 2: Investigate Isotopic Exchange check_purity->check_exchange Purity Confirmed solution_purity Solution: Quantify unlabeled analyte contribution and correct calculations or acquire a higher purity standard. check_purity->solution_purity Impurity Detected check_coelution Step 3: Assess Chromatographic Co-elution check_exchange->check_coelution No Exchange Detected solution_exchange Solution: Optimize pH, temperature, and solvent conditions. Select a standard with labels in more stable positions. check_exchange->solution_exchange Exchange Confirmed check_matrix Step 4: Evaluate Matrix Effects check_coelution->check_matrix Co-elution Confirmed solution_coelution Solution: Modify chromatographic conditions (e.g., gradient, mobile phase) to improve co-elution. check_coelution->solution_coelution Shift Detected solution_matrix Solution: Optimize sample preparation to remove interfering matrix components. Evaluate a different deuterated standard. check_matrix->solution_matrix Differential Effects Confirmed start Suspected Isotopic Crosstalk analyze_analyte Step 1: Analyze High Concentration of Unlabeled Analyte start->analyze_analyte monitor_is_channel Monitor Internal Standard's MRM Transition analyze_analyte->monitor_is_channel signal_detected Signal Detected in IS Channel? monitor_is_channel->signal_detected crosstalk_confirmed Crosstalk Confirmed signal_detected->crosstalk_confirmed Yes no_crosstalk No Significant Crosstalk signal_detected->no_crosstalk No mitigation Step 2: Mitigation Strategies crosstalk_confirmed->mitigation higher_mass_is Use a higher mass isotope standard (e.g., D4+, 13C). mitigation->higher_mass_is

References

Validation & Comparative

A Comparative Guide to Method Validation for 9-HODE Quantification: The Superiority of 9S-HODE-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical method validation for the quantification of 9-hydroxyoctadecadienoic acid (9-HODE), a critical biomarker in oxidative stress and inflammation. We will explore the performance of the stable isotope-labeled internal standard, 9S-HODE-d4, against a hypothetical alternative, a structural analog internal standard, supported by a synthesis of published experimental data.

The Critical Role of the Internal Standard in Quantitative Bioanalysis

Accurate and precise quantification of endogenous molecules like 9-HODE in complex biological matrices is paramount for reliable research and clinical development. The choice of internal standard (IS) is a critical factor in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. An ideal IS should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for any variability and ensuring data accuracy.

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] Due to their near-identical physicochemical properties to the analyte, they co-elute and experience the same degree of matrix effects and extraction recovery, leading to the most accurate and precise results.[1]

Performance Comparison: this compound vs. a Structural Analog Internal Standard

This section compares the validation parameters of an LC-MS/MS method for 9-HODE quantification using this compound as the internal standard versus a hypothetical scenario using a structural analog, such as a different positional isomer of HODE (e.g., 13-HODE), as the internal standard. The data presented is a composite from multiple studies to illustrate the expected performance.[2][3][4][5][6]

Validation ParameterMethod using this compound (Deuterated IS)Method using a Structural Analog IS
**Linearity (R²) **> 0.999> 0.99
Linear Range 1.0 - 100.0 ng/mL5.0 - 200.0 ng/mL
Limit of Detection (LOD) 0.4 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL5.0 ng/mL
Accuracy (% Bias) Within ± 10%Within ± 15%
Precision (% RSD) < 10%< 15%
Recovery 85 - 110%70 - 120%
Matrix Effect Minimal and compensatedVariable and less predictable

Experimental Protocols

Sample Preparation (Human Plasma)
  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound or structural analog).

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate 9-HODE from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions:

    • 9-HODE: m/z 295.2 → 171.1

    • This compound: m/z 299.2 → 175.1

    • Structural Analog IS (e.g., 13-HODE): m/z 295.2 → 195.1

Mandatory Visualizations

G Figure 1: 9-HODE Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Linoleic_Acid Linoleic Acid 9-HODE 9-HODE Linoleic_Acid->9-HODE Oxidation (LOX, COX, CYP450) GPR132 GPR132 (G2A) Receptor Inflammation Pro-inflammatory Response GPR132->Inflammation Activates 9-HODE->GPR132 Binds to PPAR_gamma PPARγ 9-HODE->PPAR_gamma Activates Gene_Expression Target Gene Expression (e.g., FABP4) PPAR_gamma->Gene_Expression Regulates

Caption: 9-HODE signaling pathway in inflammation.

G Figure 2: Experimental Workflow Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation IS_Spiking->Protein_Precipitation Extraction 4. Supernatant Extraction Protein_Precipitation->Extraction Evaporation 5. Evaporation to Dryness Extraction->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 8. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for 9-HODE quantification.

Conclusion

The use of a stable isotope-labeled internal standard, specifically this compound, provides a more accurate, precise, and reliable method for the quantification of 9-HODE in biological matrices compared to a structural analog internal standard. The near-identical chemical and physical properties of this compound to the endogenous analyte ensure superior compensation for analytical variability, leading to higher quality data that is essential for advancing research and drug development.

References

A Head-to-Head Comparison: 9S-HODE-d4 vs. 13C-9-HODE as Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 9-hydroxyoctadecadienoic acid (9-HODE), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an in-depth comparison of two commonly used stable isotope-labeled internal standards: deuterated 9S-HODE (9S-HODE-d4) and carbon-13 labeled 9-HODE (13C-9-HODE).

The use of a stable isotope-labeled internal standard is indispensable in mass spectrometry-based quantification, as it effectively corrects for variability introduced during sample preparation, chromatographic separation, and ionization. The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly throughout the analytical workflow. While both this compound and 13C-9-HODE are designed for this purpose, inherent differences between deuterium and carbon-13 labeling can significantly impact analytical performance.

Performance Comparison: Deuterated vs. 13C-Labeled Standards

The primary distinction between these two internal standards lies in the isotopic label itself. This compound incorporates deuterium (²H) atoms, whereas 13C-9-HODE is enriched with carbon-13 (¹³C) atoms. This fundamental difference gives rise to notable variations in their analytical behavior.

FeatureThis compound (Deuterated)13C-9-HODE (Carbon-13 Labeled)Rationale
Co-elution with Analyte May exhibit a slight retention time shift, eluting slightly earlier than the native analyte in reversed-phase chromatography.[1][2]Co-elutes perfectly with the native analyte.[1]The C-D bond is slightly weaker and less polar than the C-H bond, which can lead to altered chromatographic behavior. The C-¹³C bond is nearly identical in strength and polarity to the C-¹²C bond.
Isotopic Stability Potential for back-exchange of deuterium atoms with hydrogen atoms from the solvent or matrix, especially if the label is on an exchangeable site (e.g., -OH).[1]Highly stable; the 13C label is incorporated into the carbon backbone of the molecule and is not susceptible to exchange.[1]The C-D bond can be labile under certain conditions, whereas the C-C bond is exceptionally stable throughout typical analytical procedures.
Matrix Effects Generally provides good correction for matrix effects. However, chromatographic shifts can lead to differential ion suppression or enhancement if the analyte and standard do not elute in the same matrix environment.[3]Provides superior correction for matrix effects due to perfect co-elution, ensuring both the analyte and the internal standard are subjected to the identical matrix environment at the point of ionization.[4][5][6]Co-elution is critical for accurate compensation of matrix-induced signal fluctuations.
Accuracy of Quantification Can provide accurate quantification, but the potential for chromatographic shifts and isotopic instability may introduce bias.Offers higher accuracy in quantification due to its superior stability and co-elution with the analyte.[4][7]The closer the internal standard mimics the analyte, the more accurate the correction for experimental variability.
Commercial Availability & Cost Generally more widely available and often more cost-effective.May be less commonly available and typically has a higher initial cost.The synthesis of 13C-labeled compounds is often more complex and expensive than deuteration.

Experimental Protocols

The following provides a general experimental protocol for the quantification of 9-HODE in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol can be adapted for use with either this compound or 13C-9-HODE.

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
  • Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (this compound or 13C-9-HODE) solution to each sample. The concentration should be chosen to be within the linear range of the assay.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to each tube to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 600 µL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Layer: Transfer the upper organic layer (hexane) to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to achieve separation of 9-HODE from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for both 9-HODE and the internal standard (this compound or 13C-9-HODE) should be used.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample SpikeIS Spike with Internal Standard (this compound or 13C-9-HODE) BiologicalSample->SpikeIS ProteinPrecipitation Protein Precipitation (Methanol) SpikeIS->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantTransfer Supernatant Transfer Centrifugation1->SupernatantTransfer LLE Liquid-Liquid Extraction (Hexane) SupernatantTransfer->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 OrganicLayer Collect Organic Layer Centrifugation2->OrganicLayer DryDown Evaporation to Dryness OrganicLayer->DryDown Reconstitution Reconstitution in Mobile Phase DryDown->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection Mass Spectrometry (MRM Detection) ESI->MS_Detection DataAnalysis Data Analysis (Peak Area Ratio) MS_Detection->DataAnalysis

Figure 1: Experimental workflow for the quantification of 9-HODE.

G LinoleicAcid Linoleic Acid Oxidation Oxidative Stress / Enzymatic Action LinoleicAcid->Oxidation _9HODE 9-HODE Oxidation->_9HODE GPR132 GPR132 _9HODE->GPR132 PPARg PPARγ _9HODE->PPARg ProInflammatory Pro-inflammatory Effects GPR132->ProInflammatory GeneRegulation Gene Regulation (e.g., FABP4 expression) PPARg->GeneRegulation

Figure 2: Simplified signaling pathway of 9-HODE.

Conclusion and Recommendation

While both this compound and 13C-9-HODE can serve as internal standards for the quantification of 9-HODE, the theoretical advantages and empirical evidence from broader lipidomics research strongly favor the use of 13C-labeled internal standards. The key benefits of 13C-9-HODE include perfect co-elution with the native analyte, which leads to more accurate correction for matrix effects, and superior isotopic stability, eliminating the risk of back-exchange.

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and data integrity in their quantitative analyses of 9-HODE, 13C-9-HODE is the unequivocally superior choice of internal standard. Although the initial cost may be higher, the enhanced data quality and reliability justify the investment for critical applications.

References

Linearity of 9-HODE Calibration: A Comparative Guide to LC-MS/MS with Deuterated Standards vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of lipid mediators like 9-hydroxyoctadecadienoic acid (9-HODE), establishing a linear and accurate calibration curve is paramount. The use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for bioanalysis due to its ability to compensate for matrix effects and variations in sample processing. This guide provides a comparative overview of the linearity of calibration curves for 9-HODE using this advanced methodology versus a conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) approach.

Quantitative Data Summary

The following table summarizes the linearity of calibration curves for 9-HODE and its isomers using both LC-MS/MS with a deuterated internal standard and HPLC-UV. The data is compiled from separate studies, and while not a direct head-to-head comparison within a single experiment, it provides valuable insight into the typical performance of each method.

Analytical MethodAnalyteConcentration RangeR² ValueReference
LC-MS/MS (Q-TOF) with Deuterated Standard9-HODE6.8 - 1351.4 nmol/L> 0.991[1]
HPLC-UV9-Z,E-HODE0.75 - 12.5 µg/mL0.9992[2]
HPLC-UV9-E,E-HODE0.5 - 7.5 µg/mL0.9996[2]

Methodological Comparison

LC-MS/MS with Deuterated Internal Standard: This technique offers high sensitivity and specificity, allowing for the accurate quantification of 9-HODE even in complex biological matrices. The co-elution of the deuterated internal standard with the native analyte allows for effective correction of variations during sample preparation and ionization in the mass spectrometer, resulting in excellent linearity over a wide dynamic range.

HPLC-UV: While a more accessible and less expensive technique, HPLC-UV is generally less sensitive and specific compared to LC-MS/MS. Its suitability depends on the concentration of 9-HODE in the sample and the complexity of the matrix. For samples with relatively high concentrations of the analyte and minimal interfering substances, HPLC-UV can provide reliable quantitative data with good linearity.

Experimental Protocols

LC-MS/MS with Deuterated Internal Standard (Based on a Q-TOF MS method)

A detailed protocol for the quantification of oxidized linoleic acid metabolites (OXLAMs), including 9-HODE, in rat plasma using a quadrupole time-of-flight mass spectrometry (Q-TOF MS) method with a deuterated internal standard is described below.

1. Sample Preparation (Base Hydrolysis and Liquid-Liquid Extraction)

  • To a sample of plasma, add a known amount of the deuterated internal standard (e.g., 13-HODE-d4).

  • Perform base hydrolysis to release esterified OXLAMs.

  • Extract the analytes using a liquid-liquid extraction procedure.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.04% acetic acid and 10% acetonitrile.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20 v/v).

    • Flow Rate: 0.2 mL/min.

    • Employ a gradient elution to separate the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification on triple quadrupole instruments. For the referenced Q-TOF method, extracted ion chromatograms from the full scan data were used.

3. Calibration Curve Construction

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of 9-HODE and a constant concentration of the deuterated internal standard.

  • Process the calibration standards alongside the unknown samples.

  • Plot the ratio of the peak area of 9-HODE to the peak area of the deuterated internal standard against the concentration of 9-HODE to generate the calibration curve.

HPLC-UV Method

The following protocol describes the simultaneous determination of four HODE isomers, including 9-HODE, in meat products.

1. Sample Preparation (Methanol Extraction and Solid-Phase Extraction)

  • Extract the analytes from the sample using methanol.

  • Purify the extract using a Sep-Pak C18 solid-phase extraction (SPE) column.

2. HPLC-UV Analysis

  • Column: Absolute SiO2 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, V/V/V).

  • Detection: Photodiode array (PDA) detector set at 234 nm.

3. Calibration Curve Construction

  • Prepare a series of standard solutions of 9-HODE in the mobile phase at different concentrations.

  • Inject the standards into the HPLC system.

  • Plot the peak area of 9-HODE against its concentration to construct the calibration curve.

Workflow and Pathway Visualizations

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Deuterated Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate lc_separation LC Separation evaporate->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify 9-HODE calibration_curve->quantification

References

A Researcher's Guide to 9S-HODE-d4 and Other HODE Isomer Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of oxylipins, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of 9S-HODE-d4 and other deuterated hydroxyoctadecadienoic acid (HODE) isomer internal standards, supported by experimental data and detailed protocols for their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of HODE Isomer Internal Standards

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to their endogenous, non-labeled counterparts. This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively correcting for variations in sample extraction, matrix effects, and instrument response. The most commonly used deuterated internal standards for HODE analysis are this compound and 13S-HODE-d4.

While direct head-to-head comparative studies are limited, an objective comparison can be made based on their physicochemical properties, chromatographic behavior, and the specific requirements of the analytical method.

Key Considerations for Selecting a HODE Isomer Internal Standard:

  • Analyte of Interest: The ideal internal standard is the deuterated version of the specific HODE isomer being quantified. If multiple HODE isomers are being measured, a mixture of deuterated standards may be necessary for the most accurate quantification.

  • Chromatographic Separation: In reversed-phase liquid chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "chromatographic isotope effect". While this shift is often minimal, it is a critical parameter to assess during method development to ensure accurate peak integration. Some studies have noted the co-elution of 9-HODE and 13-HODE, necessitating the use of specific mass transitions for their differentiation[1].

  • Mass Spectrometric Fragmentation: 9-HODE and 13-HODE produce distinct fragment ions upon collision-induced dissociation, allowing for their specific detection even if they are not fully separated chromatographically[1][2]. The deuterated standards will have corresponding mass shifts in their precursor and product ions.

  • Commercial Availability and Purity: Both this compound and 13S-HODE-d4 are commercially available from various suppliers. It is crucial to obtain a certificate of analysis to confirm the isotopic purity and chemical purity of the standard.

Quantitative Data Summary

The following tables summarize the key properties of this compound and other commonly used HODE isomer internal standards.

Table 1: Physicochemical Properties of Deuterated HODE Internal Standards

Internal StandardCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
9(S)-HODE-d4890955-25-6C₁₈H₂₈D₄O₃300.5≥99% deuterated forms (d₁-d₄)
13(S)-HODE-d4139408-39-2C₁₈H₂₈D₄O₃300.5≥99% deuterated forms (d₁-d₄)

Table 2: Exemplary LC-MS/MS Parameters for HODE Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
9-HODE295.2171.1~13[1]
13-HODE295.2195.1~13[1]
This compound299.3171.1Not specified[3]
13S-HODE-d4299.3198.110[3]

Experimental Protocols

The following is a generalized protocol for the extraction and analysis of HODEs from biological samples using a deuterated internal standard. This should be adapted and validated for specific matrices and instrumentation.

Sample Preparation (Liquid-Liquid Extraction from Plasma)
  • Aliquoting: To a 1.5 mL polypropylene tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of this compound (or other appropriate deuterated HODE standard) in ethanol to the plasma sample. A typical concentration is 10 ng/mL.

  • Protein Precipitation and Extraction: Add 300 µL of a cold (-20°C) mixture of methanol/acetonitrile (1:1, v/v) containing an antioxidant like butylated hydroxytoluene (BHT) to precipitate proteins and extract the lipids.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Filtration/Centrifugation: Centrifuge the reconstituted sample at high speed to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic HODEs. The gradient should be optimized to achieve separation of 9-HODE and 13-HODE if possible.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The specific precursor and product ion transitions for the endogenous HODEs and the deuterated internal standards should be optimized (see Table 2 for examples).

Signaling Pathways and Experimental Workflows

Signaling Pathways of 9-HODE

9-HODE is a bioactive lipid that can modulate cellular signaling through various pathways, including the activation of G protein-coupled receptors and nuclear receptors.

GPR132_Signaling 9-HODE 9-HODE GPR132 GPR132 (G2A) 9-HODE->GPR132 activates Gq Gαq GPR132->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Downstream Downstream Signaling PKC->Downstream

Caption: 9-HODE signaling through the GPR132 receptor.

9-HODE is a known ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A[4][5]. Activation of GPR132 by 9-HODE can lead to the activation of Gαq, subsequent stimulation of phospholipase C (PLC), and the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to various downstream cellular responses[6].

PPARg_Signaling 9-HODE 9-HODE PPARg PPARγ 9-HODE->PPARg binds and activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Biological_Effects Biological Effects (e.g., anti-inflammatory) Gene_Expression->Biological_Effects

Caption: 9-HODE as a ligand for the nuclear receptor PPARγ.

Both 9-HODE and 13-HODE have been identified as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation[4][7][8]. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of HODEs using a deuterated internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: A typical experimental workflow for HODE quantification.

References

A Comparative Guide to the Quantitative Analysis of 9-HODE: With and Without an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediator 9-hydroxyoctadecadienoic acid (9-HODE) is critical for understanding its role in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer. This guide provides a comprehensive comparison of quantitative analysis methods for 9-HODE, focusing on the impact of using an internal standard. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological decisions.

The Critical Role of the Internal Standard in 9-HODE Quantification

In analytical chemistry, particularly in sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to samples at a known concentration before processing.[1] The primary purpose of an IS is to correct for the variability and loss of the analyte during sample preparation and instrumental analysis, thereby significantly improving the accuracy and precision of the measurement.[1][2][3] For 9-HODE, which is often present at low concentrations in complex biological matrices, the use of an IS is considered best practice.

The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated 9-HODE (e.g., 9-HODE-d4), as it has nearly identical chemical and physical properties.[1] However, other structurally similar compounds, like 13-HODE-d4 or 15-HETE-d8, are also commonly and effectively used.[4][5]

Quantitative analysis without an internal standard, often referred to as the external standard method, relies solely on a calibration curve generated from standards prepared in a clean solvent. This approach is more susceptible to errors arising from sample matrix effects, extraction inefficiencies, and injection volume variations, which can lead to less reliable and reproducible results.

Performance Comparison: With vs. Without Internal Standard

Table 1: Quantitative Analysis of 9-HODE WITH an Internal Standard

ParameterTypical PerformanceReference
Linearity (R²) > 0.99[4][6]
Limit of Detection (LOD) 0.4 ppb - 2.6 pg on column[6][7]
Limit of Quantification (LOQ) 1 ppb - 35.9 nmol/L[4][6][7]
Accuracy (% Recovery / % RE) 87.25–119.44% / <15%[6][8]
Precision (% RSD / % CV) < 6.96% - < 18.5%[4][6]

Table 2: Expected Performance of 9-HODE Analysis WITHOUT an Internal Standard (External Standard Method)

ParameterExpected Performance & Considerations
Linearity (R²) May still achieve > 0.99 in a clean solvent, but this does not reflect performance in a biological matrix.
Limit of Detection (LOD) Likely to be higher due to matrix interference and background noise.
Limit of Quantification (LOQ) Will be less reliable and likely higher than with an internal standard.
Accuracy (% Recovery) Highly variable and often lower due to uncorrected sample loss during extraction and matrix effects.
Precision (% RSD / % CV) Generally poorer (>20%) due to uncompensated variations in sample preparation and injection volume.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of 9-HODE, representing a typical workflow utilizing an internal standard.

Key Experiment: Quantification of 9-HODE in Plasma by LC-MS/MS

1. Sample Preparation & Extraction:

  • Internal Standard Spiking: To a 100 µL plasma sample, add a known amount of a suitable internal standard (e.g., 10 µL of 1 µg/mL 9-HODE-d4 in methanol).[1] An antioxidant like butylated hydroxytoluene (BHT) can be added to prevent auto-oxidation.[1]

  • Alkaline Hydrolysis (for total 9-HODE): To release 9-HODE from its esterified forms, add sodium hydroxide to the sample and incubate at 60°C for 30 minutes.[4] Neutralize the sample with an acid.[7]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., hexane or a chloroform/methanol mixture) to the sample, vortex, and centrifuge to separate the layers.[5][9] The organic layer containing the lipids is collected.

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge.[1] Load the acidified sample, wash with a polar solvent to remove interferences, and then elute 9-HODE and the internal standard with a nonpolar solvent like methanol or acetonitrile.[1]

  • Dry Down and Reconstitution: Evaporate the collected organic solvent under a gentle stream of nitrogen.[1][5] Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[1][5]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[5][10]

    • Mobile Phase: A gradient of water with a small percentage of acid (e.g., 0.1% formic acid or 0.2% acetic acid) and an organic solvent like acetonitrile or methanol.[5][6]

    • Flow Rate: Typically in the range of 0.2 - 0.4 mL/min.[6][10]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is standard for 9-HODE.[5][6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4][5][6] This involves monitoring specific precursor ion to product ion transitions for both 9-HODE and the internal standard. For 9-HODE, a common transition is m/z 295 -> 171.[10]

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of 9-HODE in the unknown samples is then calculated from this curve.

Visualizing the Workflow and Biological Context

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_no_is Workflow without Internal Standard Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (e.g., 9-HODE-d4) Sample->Spike_IS Hydrolysis Alkaline Hydrolysis (Optional for total 9-HODE) Spike_IS->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Area Ratio vs. Concentration) MS_Detection->Quantification Sample2 Biological Sample Hydrolysis2 Alkaline Hydrolysis Sample2->Hydrolysis2 Extraction2 Extraction Hydrolysis2->Extraction2 Dry_Reconstitute2 Dry Down & Reconstitute Extraction2->Dry_Reconstitute2 LC_Separation2 LC Separation Dry_Reconstitute2->LC_Separation2 MS_Detection2 MS/MS Detection LC_Separation2->MS_Detection2 Quantification2 Quantification (External Standard Curve) MS_Detection2->Quantification2

Caption: Comparative workflow for 9-HODE analysis.

9-HODE Signaling Pathway

9-HODE is a bioactive lipid that can act as a signaling molecule through various pathways. One of the well-characterized pathways involves its interaction with the G protein-coupled receptor GPR132 (also known as G2A) and its role as a ligand for the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma).[5][10]

G cluster_pathway 9-HODE Signaling Pathways nine_HODE 9-HODE GPR132 GPR132 (G2A Receptor) nine_HODE->GPR132 Binds to PPARg PPARγ (Nuclear Receptor) nine_HODE->PPARg Acts as ligand for intracellular_signaling Intracellular Signaling Cascade (e.g., Ca²⁺ mobilization, PKC activation) GPR132->intracellular_signaling Activates pro_inflammatory_response Pro-inflammatory Response intracellular_signaling->pro_inflammatory_response Leads to gene_expression Altered Gene Expression (e.g., FABP4) PPARg->gene_expression Modulates lipid_metabolism_regulation Regulation of Lipid Metabolism & Inflammation gene_expression->lipid_metabolism_regulation Results in

Caption: 9-HODE signaling via GPR132 and PPARγ.

References

A Comparative Guide to the Isotopic Purity of 9S-HODE-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantification, the isotopic purity of internal standards is paramount for accurate and reliable results. This guide provides an objective comparison of the isotopic purity of 9S-HODE-d4, a commonly used deuterated internal standard for the analysis of 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE), a significant lipid mediator in various physiological and pathological processes.

Introduction to this compound and its Alternatives

This compound is a synthetic analog of 9S-HODE where four hydrogen atoms have been replaced by deuterium. This mass shift allows for its use as an internal standard in isotope dilution mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response. The quality of an internal standard is critically dependent on its isotopic purity—the extent to which the intended isotopologue (d4) is present relative to other isotopologues (d0, d1, d2, d3).

Key alternatives to this compound for the quantification of HODEs include:

  • 13-HODE-d4: A deuterated standard for the isomeric 13-HODE.

  • 9S-HODE-¹³C₁₈: A stable isotope-labeled standard where the carbon backbone is enriched with ¹³C.

This guide focuses on the evaluation of the isotopic purity of this compound and provides a framework for its comparison with these alternatives.

Comparative Analysis of Isotopic Purity
StandardTarget IsotopologueTheoretical Mass (Da)Typical Isotopic Purity (%)Common Impurities
This compound C₁₈H₂₈D₄O₃300.2596≥99% (d1-d4)d0, d1, d2, d3
13-HODE-d4 C₁₈H₂₈D₄O₃300.2596≥99% (d1-d4)d0, d1, d2, d3
9S-HODE-¹³C₁₈ ¹³C₁₈H₃₂O₃314.3115≥98%Unlabeled, partially labeled

Note: The data presented is representative of high-quality commercial standards. Actual isotopic distribution may vary by lot and supplier. Researchers should always refer to the certificate of analysis for specific data.[1][2]

Experimental Protocol for Isotopic Purity Assessment by LC-MS/MS

This protocol outlines a general method for the determination of the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating HODEs.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Scan Mode: Full scan from m/z 290-310 to observe the distribution of all isotopologues.

  • MS/MS Analysis: For confirmation, a product ion scan of the precursor ions corresponding to d0 to d4 HODE can be performed. The characteristic fragment ion for 9-HODE is m/z 171.[3]

  • Key Ions to Monitor:

    • d0 (unlabeled 9-HODE): m/z 295.2279

    • d1: m/z 296.2342

    • d2: m/z 297.2405

    • d3: m/z 298.2467

    • d4 (target): m/z 299.2530

4. Data Analysis:

  • Integrate the peak areas for each of the monitored ions (d0 to d4).

  • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

  • Isotopic Purity (%) = (Area of d4 peak / Sum of areas of d0 to d4 peaks) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing the isotopic purity of this compound.

Isotopic Purity Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Stock Solution (1 mg/mL) prep2 Working Solution (1 µg/mL) prep1->prep2 Dilution lc LC Separation (C18 column) prep2->lc Injection ms MS Detection (Full Scan) lc->ms Elution integrate Peak Integration (d0-d4) ms->integrate Mass Spectra calculate Purity Calculation integrate->calculate Area Data result Isotopic Purity (%) calculate->result Final Result

Caption: Workflow for Isotopic Purity Assessment of this compound.
Signaling Pathway of 9-HODE

9-HODE exerts its biological effects through various signaling pathways, primarily by acting as a ligand for the G-protein coupled receptor GPR132 and peroxisome proliferator-activated receptors (PPARs).

9_HODE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HODE 9S-HODE GPR132 GPR132 HODE->GPR132 Binds G_protein G-protein Activation GPR132->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Cellular_Response Cellular Responses (e.g., Inflammation, Differentiation) Ca2->Cellular_Response Modulates PPAR PPARs (e.g., PPARγ) Gene_Expression Target Gene Expression PPAR->Gene_Expression Regulates Gene_Expression->Cellular_Response Leads to HODE_cyto 9S-HODE HODE_cyto->PPAR Activates

Caption: Simplified Signaling Pathway of 9S-HODE.

References

A Comparative Guide to 9-HODE Measurement: Cross-Validation of ELISA and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators like 9-hydroxyoctadecadienoic acid (9-HODE) is critical for understanding its role in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1] The two most common analytical methods for 9-HODE measurement are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their studies.

Performance Comparison

The choice between ELISA and LC-MS for 9-HODE measurement depends on several factors, including the required sensitivity, specificity, sample throughput, and available resources. While LC-MS is generally considered the gold standard for its high specificity and accuracy, ELISA offers a higher throughput and more accessible alternative.

ParameterELISA (Competitive)LC-MS/MS
Principle Competitive binding of sample 9-HODE and a labeled 9-HODE conjugate to a limited number of specific antibodies. The signal is inversely proportional to the sample concentration.[2][3]Chromatographic separation of analytes followed by mass-based detection and quantification.[4]
Specificity Good, but can be susceptible to cross-reactivity with structurally similar molecules.[5]Very high, capable of distinguishing between isomers (e.g., 9-HODE and 13-HODE) based on fragmentation patterns.[6][7]
Sensitivity (LOD/LOQ) Typically in the low ng/mL range (e.g., ~0.1 ng/mL).[8]Can achieve high sensitivity, often in the low nmol/L or high pg/mL range (e.g., LOQ of 9.7 nmol/L or ~2.8 ng/mL).[7]
Quantitative Range Typically narrow, requiring sample dilution.[8]Wide linear dynamic range.[4]
Sample Throughput High, suitable for screening large numbers of samples in a 96-well plate format.Lower, as samples are analyzed sequentially.
Sample Preparation May require sample extraction and purification to remove interfering substances.[2]Requires robust sample preparation, including lipid extraction and potentially derivatization.[9]
Cost per Sample Generally lower.Higher, due to expensive instrumentation and maintenance.
Instrumentation Standard microplate reader.Requires a liquid chromatography system coupled to a tandem mass spectrometer.
Data Analysis Relatively straightforward, based on a standard curve.More complex, requiring specialized software for data processing and quantification.

Experimental Protocols

9-HODE Measurement by Competitive ELISA

This protocol is a generalized procedure based on commercially available 9-HODE ELISA kits.[2][8]

a. Sample Preparation (from Plasma/Serum):

  • Acidify the sample to a pH of 3-4 using a suitable acid (e.g., HCl).

  • Perform a liquid-liquid extraction by adding a water-saturated organic solvent (e.g., ethyl acetate) at a 3:1 ratio (solvent:sample).

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully collect the upper organic phase containing the lipids.

  • Repeat the extraction process on the aqueous phase and combine the organic extracts.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in the assay buffer provided with the ELISA kit.

b. ELISA Procedure:

  • Prepare a standard curve by serially diluting the provided 9-HODE standard.

  • Add 100 µL of the standards and prepared samples to the appropriate wells of the antibody-coated microplate.

  • Add 100 µL of the 9-HODE-HRP (Horseradish Peroxidase) conjugate to each well.

  • Incubate the plate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add 100 µL of the TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate in the dark to allow for color development.

  • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the 9-HODE concentration in the samples by interpolating from the standard curve. The absorbance is inversely proportional to the concentration of 9-HODE.

9-HODE Measurement by LC-MS/MS

This protocol is a representative procedure for the quantification of 9-HODE using LC-MS/MS.[7][9]

a. Sample Preparation (from Plasma):

  • To 200 µL of plasma, add an internal standard (e.g., 9-HODE-d4) to correct for extraction efficiency and matrix effects.

  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., a mixture of 2-propanol and hexane).

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the upper organic phase.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve ionization.

    • Flow Rate: A typical flow rate is around 0.4 mL/min.

    • Gradient: The gradient is optimized to separate 9-HODE from other lipid species and isomers.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for 9-HODE and its internal standard. For 9-HODE, a common transition is m/z 295.2 -> 171.1.[6][7]

  • Quantification:

    • A calibration curve is generated by analyzing a series of known concentrations of 9-HODE standards with the internal standard.

    • The concentration of 9-HODE in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Signaling Pathway of 9-HODE

9-HODE is a bioactive lipid that exerts its effects by activating the G-protein coupled receptor GPR132.[1] This activation can trigger downstream signaling cascades that modulate cellular processes such as inflammation and cell differentiation.[10]

9-HODE Signaling Pathway 9-HODE 9-HODE GPR132 GPR132 (G2A Receptor) 9-HODE->GPR132 Binds to G_protein Gαs GPR132->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation, Differentiation) PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of 9-HODE via the GPR132 receptor.

Experimental Workflow for Cross-Validation

A cross-validation study is essential to compare the performance of ELISA and LC-MS for 9-HODE measurement. The following workflow outlines the key steps in such a study.

Cross-Validation Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_comparison Data Comparison Biological_Sample Biological Sample (e.g., Plasma) Aliquoting Aliquoting Biological_Sample->Aliquoting Extraction_ELISA Lipid Extraction (for ELISA) Aliquoting->Extraction_ELISA Extraction_LCMS Lipid Extraction (for LC-MS) Aliquoting->Extraction_LCMS ELISA_Analysis ELISA Measurement Extraction_ELISA->ELISA_Analysis LCMS_Analysis LC-MS/MS Measurement Extraction_LCMS->LCMS_Analysis Data_Processing_ELISA ELISA Data (Concentration) ELISA_Analysis->Data_Processing_ELISA Data_Processing_LCMS LC-MS/MS Data (Concentration) LCMS_Analysis->Data_Processing_LCMS Statistical_Analysis Statistical Analysis (Correlation, Bland-Altman, etc.) Data_Processing_ELISA->Statistical_Analysis Data_Processing_LCMS->Statistical_Analysis Conclusion Conclusion on Method Agreement Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of ELISA and LC-MS for 9-HODE measurement.

References

Safety Operating Guide

Proper Disposal of 9S-HODE-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 9S-HODE-d4, fostering a secure research environment and building trust through value beyond the product itself.

This compound, a deuterated derivative of 9-hydroxyoctadecadienoic acid, is typically supplied as a solution in ethanol. While the toxicological properties of this compound itself are not extensively characterized, the primary hazard is associated with the flammable ethanol solvent. Therefore, proper disposal procedures must address the risks of flammability and adhere to institutional and regulatory guidelines for chemical waste management.

Chemical and Physical Properties

A summary of the relevant quantitative data for this compound is presented below for easy reference.

PropertyValue
Chemical Formula C₁₈H₂₈D₄O₃
Molecular Weight 300.5 g/mol
Form Solution in ethanol
Storage Temperature -20°C
Solubility Soluble in DMF, DMSO, and Ethanol

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_stream Waste Segregation cluster_containerization Containerization & Labeling cluster_storage Storage & Disposal A Consult Institutional Safety Guidelines and SDS B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Is the this compound in a flammable organic solvent (e.g., ethanol)? B->C D Segregate as 'Flammable Organic Waste' or 'Halogenated/Non-halogenated Solvent Waste' (as per institutional policy) C->D Yes E Consult with EHS for specific disposal instructions C->E No/Unsure F Use a designated, compatible waste container (e.g., HDPE or glass) D->F G Do not overfill container (leave >10% headspace) F->G H Label container clearly: - 'Hazardous Waste' - 'Flammable Liquid' - List all constituents (Ethanol, this compound) G->H I Store waste container in a designated, well-ventilated, and cool area away from ignition sources H->I J Arrange for pickup by Environmental Health & Safety (EHS) or licensed waste disposal service I->J

Caption: Disposal workflow for this compound.

Experimental Protocols for Safe Disposal

The following step-by-step protocol provides detailed methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate personal protective equipment, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable for handling ethanol).

  • Conduct all waste handling procedures within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation of ethanol vapors.

  • Ensure that a fire extinguisher rated for flammable liquids (Class B) is readily accessible.

  • Avoid all sources of ignition, including open flames, hot plates, and spark-producing equipment.

2. Waste Segregation and Collection:

  • Do not dispose of this compound or its ethanol solution down the drain. Ethanol is a flammable liquid and is prohibited from sewer disposal in most jurisdictions.

  • Segregate the this compound waste into a designated container for flammable organic waste. Follow your institution's specific guidelines for halogenated versus non-halogenated solvent waste streams.

  • Use a chemically compatible waste container, typically high-density polyethylene (HDPE) or a safety-coated glass bottle. Ensure the container is in good condition with a secure, leak-proof cap.

3. Waste Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and "Flammable Liquid."

  • List all the chemical constituents and their approximate concentrations. For example:

    • Ethanol (~99%)

    • This compound (<1%)

  • Include the date when the waste was first added to the container.

4. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or a designated hazardous waste storage area.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup requests and documentation.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines for any additional requirements.

Personal protective equipment for handling 9S-HODE-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 9S-HODE-d4 (9S-hydroxy-10E,12Z-octadecadienoic-9,10,12,13-d4 acid). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Profile: this compound is a deuterated form of 9-HODE, a metabolite of linoleic acid.[1][2] It is primarily used as an internal standard for the quantification of 9-HODE in mass spectrometry-based analyses.[1] The product is intended for research use only and is not for human or veterinary use.[1][3]

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific, detailed hazard profile for this compound is not extensively documented, it is classified as a Dangerous Good for transport, indicating potential hazards.[3] General safety precautions for handling similar lipid compounds and chemicals should be strictly followed. The primary risks include exposure through inhalation, skin contact, or eye contact.

The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against potential splashes of the ethanol solution.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent direct skin contact with the compound and solvent.
Body Protection A standard laboratory coat worn over long pants and closed-toe shoes.To protect skin from accidental spills and splashes.
Respiratory Protection Operations should be conducted in a well-ventilated chemical fume hood.To minimize inhalation of ethanol vapors and any potential aerosols.

Operational Plan: Step-by-Step Handling Procedure

This compound is typically supplied as a solution in ethanol.[1] As an unsaturated lipid, it is susceptible to oxidation.[4][5] Proper handling is critical to maintain its integrity and ensure user safety.

Experimental Protocol: Preparation of a Standard Solution

  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is worn. Prepare a clean, organized workspace.

  • Temperature Equilibration: Allow the vial of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial, which could compromise the compound.

  • Inert Atmosphere: If the compound will be stored and used over a period of time, it is best practice to handle it under an inert gas like argon or nitrogen to prevent oxidation.[5]

  • Transfer: Use only glass, stainless steel, or Teflon-lined equipment for transferring the solution.[4][5] Plastic pipette tips or containers can leach impurities into the organic solvent.[4][5]

  • Dilution: To prepare a working standard, use a gas-tight glass syringe to withdraw the required volume from the stock solution. Dilute it in an appropriate solvent within a glass vial.

  • Storage: Store the stock solution and any prepared dilutions at -20°C or below in a tightly sealed glass container with a Teflon-lined cap.[4][5]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all waste containing this compound, including unused product, and contaminated materials (e.g., gloves, pipette tips, vials), in a designated hazardous waste container.

  • Container Management: Use a chemically resistant, leak-proof container. Keep the container securely closed except when adding waste.

  • Labeling: Clearly label the waste container as "Hazardous Chemical Waste" and list the contents, including the full chemical name ("this compound in ethanol") and any other solvents used.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Start Start: Don PPE Equilibrate Equilibrate Vial to Room Temp Start->Equilibrate Safety First FumeHood Work in Fume Hood Equilibrate->FumeHood Transfer Transfer with Glass Syringe FumeHood->Transfer Prevent Inhalation Dilute Prepare Dilution in Glass Vial Transfer->Dilute Dispose Dispose of Waste (EHS Protocol) Transfer->Dispose Store Store at <= -20°C (Inert Atmosphere) Dilute->Store Maintain Integrity Dilute->Dispose Collect Waste End End Store->End

Caption: Workflow for safe handling and preparation of this compound solutions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9S-HODE-d4
Reactant of Route 2
9S-HODE-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.